molecular formula C4H7Cl3O B10753523 Chlorobutanol CAS No. 5398-52-7

Chlorobutanol

Cat. No.: B10753523
CAS No.: 5398-52-7
M. Wt: 177.45 g/mol
InChI Key: OSASVXMJTNOKOY-UHFFFAOYSA-N
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Description

Chlorobutanol (1,1,1-Trichloro-2-methyl-2-propanol) is a small-molecule organochlorine compound with significant utility in biomedical and pharmaceutical research. Its primary research applications stem from its multi-functional properties as a preservative, a sedative-hypnotic agent, and a broad-spectrum antimicrobial. As a preservative, it is extensively employed at concentrations of 0.5% to inhibit microbial growth in laboratory stock solutions, reagents, and protein samples, effectively preventing contamination without interfering with many biochemical assays. Its mechanism of action is multifaceted; the sedative and anesthetic effects are primarily mediated through potentiation of GABA-A receptor function in the central nervous system, leading to neuronal hyperpolarization and reduced excitability, making it a valuable tool for studying GABAergic neurotransmission. Concurrently, its antimicrobial activity is attributed to the release of chloroform in aqueous solutions, which denatures microbial proteins and enzymes. Researchers utilize this compound in in vitro and in vivo models to investigate mechanisms of anesthesia, sedation, and anticonvulsant activity. It is also a critical excipient in stabilizing pharmaceutical formulations during R&D. This product is intended for research purposes by qualified laboratory personnel and is strictly labeled For Research Use Only. Not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1-trichloro-2-methylpropan-2-ol
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InChI

InChI=1S/C4H7Cl3O/c1-3(2,8)4(5,6)7/h8H,1-2H3
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InChI Key

OSASVXMJTNOKOY-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C(Cl)(Cl)Cl)O
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Molecular Formula

C4H7Cl3O
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DSSTOX Substance ID

DTXSID1041217
Record name 1,1,1-Trichloro-2-methyl-2-propanol
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Molecular Weight

177.45 g/mol
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Physical Description

Colorless to white solid; [Merck Index] Crystalline solid; [MSDSonline]
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Boiling Point

167 °C
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Solubility

INSOL IN COLD WATER, SOL IN HOT WATER, 1 G IN 125 ML WATER; SOL IN VOLATILE OILS, Easily sol in hot water; one gram dissolves in 1 ml alcohol, 10 ml glycerol; sol in chloroform, ether, acetone, petr ether, glacial acetic acid, oils., Soluble in alcohol and glycerol, hot water, ether, chloroform, and volatile oils., For more Solubility (Complete) data for CHLORETONE (6 total), please visit the HSDB record page.
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Vapor Pressure

0.83 [mmHg]
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Color/Form

NEEDLES (WATER+1), Crystals, COLORLESS TO WHITE, Colorless to white crystals

CAS No.

57-15-8, 6001-64-5, 1320-66-7
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Melting Point

97 °C, MP: 77 °C (HYDRATE); HYGROSCOPIC, MP: 97 °C /anhydrous form/; MP: 78 °C /hemihydrate/
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Foundational & Exploratory

A Technical Guide to the Synthesis of Chlorobutanol: Mechanism, Protocols, and Data

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Chlorobutanol (1,1,1-trichloro-2-methyl-2-propanol) is a versatile organic compound with significant applications in the pharmaceutical industry, primarily as an antimicrobial preservative in injectable, ophthalmic, and intranasal formulations.[1][2] It also possesses mild sedative, hypnotic, and local anesthetic properties.[1][3][4] The synthesis of this compound is a classic example of a base-catalyzed nucleophilic addition reaction, first accomplished in 1881.[4] This technical guide provides an in-depth examination of the synthesis mechanism, detailed experimental protocols derived from scientific literature, and a summary of relevant quantitative data for researchers, scientists, and drug development professionals.

The Core Synthesis Mechanism

The industrial and laboratory-scale synthesis of this compound is achieved through the reaction of acetone and chloroform in the presence of a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH).[3][4][5][6] The reaction is a nucleophilic addition to the carbonyl group of acetone.[1][3][7][8][9]

The mechanism proceeds in three primary steps:

  • Formation of the Nucleophile: The strong base, typically hydroxide (OH⁻) from KOH, abstracts the acidic proton from chloroform (CHCl₃). This deprotonation generates a trichloromethyl carbanion (:CCl₃⁻), which serves as the potent nucleophile in the reaction.[10][11] The acidic nature of chloroform's proton is due to the inductive effect of the three electron-withdrawing chlorine atoms and the stabilization of the resulting carbanion.[12]

  • Nucleophilic Attack: The trichloromethyl carbanion attacks the electrophilic carbonyl carbon of the acetone molecule.[3][10] This breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral trichloromethyl alkoxide intermediate.[13]

  • Protonation: The alkoxide intermediate is a strong base and is subsequently protonated by a proton source in the reaction medium, typically a water molecule formed during the initial deprotonation of chloroform or from the solvent. This final step yields the tertiary alcohol, 1,1,1-trichloro-2-methyl-2-propanol (this compound).[3]

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products chloroform Chloroform (CHCl₃) carbanion Trichloromethyl Carbanion (:CCl₃⁻) chloroform->carbanion acetone Acetone (CH₃COCH₃) alkoxide Alkoxide Intermediate acetone->alkoxide base Hydroxide (OH⁻) base->carbanion Deprotonation water Water (H₂O) base->water Forms carbanion->alkoxide Nucleophilic Attack This compound This compound alkoxide->this compound Protonation water->this compound Proton Source

Caption: The base-catalyzed nucleophilic addition mechanism for this compound synthesis.

Experimental Protocols

The synthesis of this compound requires careful control of reaction conditions, particularly temperature, to maximize yield and minimize side reactions.[10] Low temperatures (typically below 0°C) are favored.[14][15][16] Below are selected protocols from the literature.

Protocol 1: Small-Scale Synthesis with Alcoholic KOH

This method utilizes an alcoholic solution of KOH, which can accelerate the reaction.[1][8][9]

  • Reagents and Equipment:

    • Acetone: 5 mL

    • Chloroform: 2 mL

    • Potassium Hydroxide (KOH): 0.35 g

    • Ethanol (Rectified Spirit): ~5 mL

    • Dry conical flask, filter apparatus, water bath, recrystallization apparatus.

  • Methodology:

    • Combine 5 mL of acetone and 2 mL of chloroform in a dry conical flask.[1][9][17]

    • Cool the mixture in an ice bath.[1][9][17]

    • Separately, prepare an alcoholic KOH solution by dissolving 0.35 g of KOH in the minimum amount of ethanol (~5 mL).[1][9][17]

    • Slowly add the alcoholic KOH solution to the cooled acetone-chloroform mixture while stirring.[1][9][17]

    • A white precipitate of potassium chloride (KCl) will form.[1][17] Filter the precipitate and wash it with a small portion of acetone.[1][9][17]

    • Evaporate the solvent from the filtrate using a water bath to obtain the crude this compound.[1][9][17]

    • Purify the product by recrystallization from a mixture of water and ethanol.[1][9][17][18]

Protocol 2: Synthesis with Solid KOH

This protocol uses solid, powdered KOH as the base catalyst.[7][19]

  • Reagents and Equipment:

    • Chloroform: 11 mL

    • Potassium Hydroxide (KOH), solid: 1 g

    • Acetone: 14 mL

    • Round bottom flask, filtration apparatus.

  • Methodology:

    • Take 11 mL of chloroform and 1 g of solid KOH in a round bottom flask.[7][19]

    • Shake the flask until the potassium hydroxide dissolves.[7][19]

    • Add 14 mL of acetone to the mixture and shake for 15 minutes.[7][19]

    • Allow the mixture to stand for approximately 30 minutes, during which time crystals of this compound will separate out.[7][19]

    • Collect the product by filtration and proceed with purification as needed.

Protocol 3: Optimized High-Yield Synthesis

This procedure, reported to achieve a yield of 66.5%, emphasizes precise molar ratios and temperature control.[14]

  • Reagents and Equipment:

    • Chloroform, Acetone, and powdered Potassium Hydroxide (Molar ratio of 1 : 5 : 0.27)

    • Reaction vessel with stirring and temperature control.

  • Methodology:

    • Prepare a mixture of acetone and chloroform in a 5:1 molar ratio.[14]

    • Cool the reaction mixture to a temperature between -5°C and 2°C.[14]

    • Slowly add powdered KOH (0.27 moles per mole of chloroform) to the cooled mixture while maintaining the low temperature.[14]

    • After the reaction is complete, proceed with work-up steps including filtration of KCl and purification of the product by recrystallization or sublimation.[4][16]

G start Start reactants 1. Mix Acetone & Chloroform start->reactants cool 2. Cool Mixture (e.g., <0°C) reactants->cool add_base 3. Add Base Catalyst (e.g., KOH) cool->add_base react 4. Allow Reaction (Stirring, Time) add_base->react filter 5. Filter Precipitate (e.g., KCl) react->filter evaporate 6. Evaporate Solvents (Acetone, Ethanol) filter->evaporate recrystallize 7. Purify by Recrystallization evaporate->recrystallize product Purified This compound recrystallize->product

Caption: A generalized experimental workflow for the synthesis of this compound.

Quantitative Data

Table 1: Physical and Chemical Properties of this compound
PropertyValueReferences
IUPAC Name 1,1,1-Trichloro-2-methylpropan-2-ol[1][8][]
CAS Number 57-15-8[4][21]
Molecular Formula C₄H₇Cl₃O[4][22]
Molar Mass 177.45 g·mol⁻¹[4][22]
Appearance White, crystalline solid with a camphor-like odor[1][4][9][16]
Melting Point 95-99 °C (anhydrous); ~78 °C (hemihydrate)[1][4][19][21][23]
Boiling Point 167 °C (with some decomposition)[1][4][21][22]
Solubility Freely soluble in alcohol, ether, chloroform, acetone; Slightly soluble in cold water (1:125); More soluble in hot water.[1][4][9][21][22]
Table 2: Summary of Reported Synthesis Conditions and Yields
Reactant Molar Ratio (CHCl₃:Acetone:KOH)TemperatureCatalyst FormReported Yield (%)Reference
1 : 5 : 0.27-5°C to 2°CPowdered KOH66.5[14]
Not specified-5°CKOH59.4[23]
Not specified<0°CKOH54.0[11]

Reaction Kinetics and Stability

While the synthesis is robust, the stability of the final product is a critical consideration for its use in pharmaceutical formulations. The degradation of this compound in aqueous solutions is understood to be a specific hydroxide-ion-catalyzed reaction.[24][25][26] The overall rate equation for its degradation is:

Rate = k₁[this compound] + k₂[this compound][OH⁻] [24][25]

This indicates that the stability of this compound is highly dependent on the pH of the solution. It is significantly more stable in acidic conditions than in neutral or basic conditions.

Table 3: pH-Dependent Stability of this compound in Aqueous Solution at 25°C
pHCalculated Half-LifeReference
3.090 years[24][25]
7.50.23 years (approx. 84 days)[24][25]

References

physical and chemical properties of chlorobutanol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Chlorobutanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (1,1,1-trichloro-2-methyl-2-propanol) is a versatile organic compound widely utilized in the pharmaceutical and cosmetic industries.[1][2] It functions primarily as an antimicrobial preservative in parenteral, ophthalmic, and other dosage forms, typically at a concentration of 0.5% w/v.[3][] Beyond its preservative capabilities, this compound also exhibits mild sedative, hypnotic, and local anesthetic properties.[1][5][6]

This technical guide provides a comprehensive overview of the core . It is designed to be a key resource for researchers, formulation scientists, and quality control professionals, offering detailed data, experimental methodologies, and visual representations of its fundamental chemical processes.

Physical Properties

This compound is a white, crystalline solid with a characteristic camphor-like odor and taste.[2][7][8] It exists in both anhydrous and hemihydrate forms, which differ in their melting points.[3][8] A critical physical characteristic is its tendency to sublime readily, even at room temperature, which requires storage in well-closed containers.[3][8][9]

Tabulated Physical Data

The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValue (Anhydrous)Value (Hemihydrate)Reference(s)
Molecular Formula C₄H₇Cl₃OC₄H₇Cl₃O · ½H₂O[7][8][10]
Molecular Weight 177.46 g/mol 186.47 g/mol [7][8][11]
Appearance Colorless or white crystalsColorless or white crystals[1][8]
Odor CamphoraceousCamphoraceous[1][7]
Melting Point 95–99 °C76–78 °C[1][3][6]
Boiling Point 167 °CN/A[1][3][7]
pKa (Strongest Acidic)12.59N/A[5]
LogP (Octanol-Water)1.75 - 2.31N/A[5][7]
Vapor Pressure 0.83 mmHg (at 25 °C)N/A[7]
Refractive Index 1.4339 (at 25 °C)N/A[3][7]
Solubility Profile

This compound's solubility is a key consideration for formulation development. It is sparingly soluble in cold water but its solubility increases in hot water.[7][12] It is freely soluble in various organic solvents.

SolventSolubility (at 20-25 °C)Reference(s)
Water 1 g in 125 mL (approx. 0.8% w/v)[3][7][8]
Ethanol (95%) 1 g in 1 mL[3][8]
Glycerin 1 g in 10 mL[3][8][12]
Chloroform Freely Soluble[3][8]
Ether Freely Soluble[3][8]
Acetone Soluble[7][9]
Volatile Oils Freely Soluble[3][7]

Chemical Properties and Behavior

Synthesis

This compound is synthesized via a base-catalyzed nucleophilic addition reaction. The process involves the reaction of acetone and chloroform in the presence of a strong base, such as potassium hydroxide or sodium hydroxide.[1][3][13]

Synthesis_Workflow cluster_reactants Reactants cluster_products Products Acetone Acetone (CH₃COCH₃) Reaction Nucleophilic Addition (Base-Catalyzed) Acetone->Reaction Chloroform Chloroform (CHCl₃) Chloroform->Reaction KOH Potassium Hydroxide (KOH, Catalyst) KOH->Reaction catalyst This compound This compound (C₄H₇Cl₃O) Reaction->this compound KCl Potassium Chloride (KCl, Precipitate) Reaction->KCl Degradation_Pathway This compound This compound TransitionState Transition State This compound->TransitionState OH Hydroxide Ion (OH⁻) (from high pH) OH->TransitionState attacks Products Degradation Products (Acetone, Formic Acid, HCl) TransitionState->Products yields pH_Drop Decrease in pH Products->pH_Drop causes Assay_Workflow start Start step1 Accurately weigh ~0.1 g of this compound sample start->step1 step2 Dissolve in 10 mL of ethanol (95%) step1->step2 step3 Add 10 mL NaOH TS. Boil under reflux for 10 min (Hydrolysis to release Cl⁻) step2->step3 step4 Cool, then add 40 mL dilute nitric acid step3->step4 step5 Add exactly 25 mL of 0.1 M Silver Nitrate (AgNO₃) VS (Precipitates AgCl) step4->step5 step6 Add 3 mL nitrobenzene and shake vigorously step5->step6 step7 Titrate excess AgNO₃ with 0.1 M Ammonium Thiocyanate (NH₄SCN) VS step6->step7 step8 Endpoint: Persistent reddish-brown color (Indicator: Ammonium Iron (III) Sulfate TS) step7->step8 end Calculate this compound % step8->end

References

A Deep Dive into Chlorobutanol: A Technical Guide to the Hemihydrate and Anhydrous Forms for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth comparison of chlorobutanol hemihydrate and its anhydrous form, offering critical data and methodologies for researchers, scientists, and drug development professionals. This document outlines the key physicochemical differences, analytical characterization techniques, and biological mechanisms of these two forms of the widely used pharmaceutical preservative.

Introduction: Understanding the Two Forms of this compound

This compound, chemically known as 1,1,1-trichloro-2-methyl-2-propanol, is a versatile compound employed as a preservative in pharmaceutical formulations due to its bacteriostatic and fungistatic properties. It exists in two principal solid-state forms: the hemihydrate (C₄H₇Cl₃O · 0.5H₂O) and the anhydrous form (C₄H₇Cl₃O). The presence or absence of water in the crystal lattice significantly influences the physical properties of the compound, which can have implications for formulation, stability, and manufacturing. The anhydrous form is particularly useful in formulations where the absence of water is desired[1].

Physicochemical Properties: A Quantitative Comparison

The fundamental differences between the hemihydrate and anhydrous forms of this compound are best illustrated by their distinct physicochemical properties. These properties are crucial for selecting the appropriate form for a specific research or development application.

PropertyThis compound HemihydrateThis compound AnhydrousSource(s)
Chemical Formula C₄H₇Cl₃O · 0.5H₂OC₄H₇Cl₃O[1]
Molecular Weight 186.46 g/mol 177.46 g/mol [1]
Melting Point ~76-78 °C~95-97 °C[2][3]
Water Content 4.5% - 5.5%< 1.0%[4]
Stability Stable for up to 5 years under ICH conditionsStable for up to 3 years under ICH conditions; hygroscopic[1]

Solubility Profile at 20°C:

SolventSolubility (Anhydrous & Hemihydrate)Source(s)
Water1 in 125[5]
Ethanol (95%)1 in 1[5]
ChloroformFreely soluble[1]
EtherFreely soluble[1]
Glycerin1 in 10[1]
Volatile OilsFreely soluble[1]

Synthesis and Preparation of Hemihydrate and Anhydrous Forms

The synthesis of this compound is typically achieved through the nucleophilic addition of chloroform to acetone in the presence of a strong base, such as potassium hydroxide. This reaction generally yields the hemihydrate form when performed in the presence of water.

Experimental Protocol: Synthesis of this compound Hemihydrate

Materials:

  • Acetone

  • Chloroform

  • Potassium hydroxide (KOH), powdered

  • Ethanol (optional, for preparing alcoholic KOH)

  • Ice bath

  • Filtration apparatus

  • Rotary evaporator or water bath

Procedure:

  • In a dry conical flask, combine 5 mL of acetone and 2 mL of chloroform.

  • Cool the mixture in an ice bath.

  • Prepare an alcoholic solution of KOH by dissolving 0.35 g of KOH in the minimum amount of ethanol (approximately 5 mL).

  • Slowly add the alcoholic KOH solution to the cooled acetone-chloroform mixture with continuous stirring.

  • A white precipitate of potassium chloride (KCl) will form.

  • Filter the precipitate and wash it with a small portion of cold acetone.

  • The filtrate is then concentrated by evaporating the solvent using a water bath or rotary evaporator.

  • The resulting crude this compound can be recrystallized from a mixture of water and ethanol to yield purified this compound hemihydrate crystals[5].

Experimental Protocol: Preparation of Anhydrous this compound

Materials:

  • This compound hemihydrate

  • A suitable drying agent (e.g., anhydrous sodium sulfate, phosphorus pentoxide)

  • Vacuum desiccator or vacuum oven

Procedure:

  • Place the this compound hemihydrate in a vacuum desiccator containing a strong desiccant like phosphorus pentoxide.

  • Apply a vacuum to the desiccator and allow the material to dry for an extended period (e.g., 24-48 hours) until a constant weight is achieved.

  • Alternatively, the hemihydrate can be carefully dried in a vacuum oven at a temperature below its melting point (e.g., 40-50 °C) until the theoretical amount of water has been removed.

  • Due to the hygroscopic nature of the anhydrous form, it should be handled and stored in a dry environment (e.g., a glove box or desiccator) to prevent rehydration[1].

Analytical Characterization: Differentiating the Two Forms

A suite of analytical techniques can be employed to definitively distinguish between the hemihydrate and anhydrous forms of this compound.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC): DSC is a powerful tool for identifying the two forms based on their different melting points. The hemihydrate will exhibit an endothermic peak corresponding to its melting point around 76-78 °C, while the anhydrous form will show a sharper endotherm at a higher temperature, approximately 95-97 °C.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. When analyzing this compound hemihydrate, a weight loss of approximately 4.8% (corresponding to the loss of 0.5 moles of water) would be observed before the compound melts and eventually sublimes or decomposes at higher temperatures. The anhydrous form will not show this initial weight loss step.

Detailed Methodology for Thermal Analysis:

  • Instrument: A calibrated Differential Scanning Calorimeter and Thermogravimetric Analyzer.

  • Sample Preparation: Accurately weigh 3-5 mg of the this compound sample into an aluminum pan. For DSC, the pan is typically crimped with a lid, which may have a pinhole to allow for the escape of volatiles. For TGA, an open pan is used.

  • DSC Experimental Conditions:

    • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature above the melting point of the anhydrous form (e.g., 120 °C) at a controlled heating rate, typically 10 °C/min.

    • Atmosphere: An inert atmosphere, such as nitrogen, is used with a purge gas flow rate of 20-50 mL/min to prevent oxidative degradation.

  • TGA Experimental Conditions:

    • Temperature Program: Heat the sample from ambient temperature to a temperature where complete decomposition or sublimation occurs (e.g., 200 °C) at a heating rate of 10 °C/min.

    • Atmosphere: An inert nitrogen atmosphere with a flow rate of 20-50 mL/min.

X-ray Powder Diffraction (XRPD)

XRPD is the gold standard for solid-state characterization. The hemihydrate and anhydrous forms of this compound will have distinct crystal lattices, resulting in unique diffraction patterns. The positions (2θ values) and relative intensities of the diffraction peaks serve as a fingerprint for each crystalline form.

Detailed Methodology for XRPD:

  • Instrument: A powder X-ray diffractometer.

  • Sample Preparation: The this compound powder is gently packed into a sample holder. Care should be taken to create a flat, even surface to minimize preferred orientation effects.

  • Experimental Conditions:

    • X-ray Source: Typically a Cu Kα radiation source (λ = 1.54 Å) is used.

    • Scan Range: Data is collected over a 2θ range of approximately 2° to 40°.

    • Scan Speed: A scan speed of 1-2°/min is common for routine analysis.

Spectroscopic Techniques: FT-IR, Raman, and ssNMR

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy: These vibrational spectroscopy techniques can differentiate the two forms by probing the molecular vibrations. The presence of water in the hemihydrate will give rise to characteristic O-H stretching and bending vibrations in the FT-IR and Raman spectra, which will be absent in the spectrum of the anhydrous form. Additionally, subtle shifts in the vibrational modes of the this compound molecule itself may be observed due to the different crystal packing environments.

Detailed Methodology for FT-IR and Raman Spectroscopy:

  • Instrument: An FT-IR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory, and a Raman spectrometer.

  • Sample Preparation:

    • FT-IR (ATR): A small amount of the powder is placed directly on the ATR crystal, and pressure is applied to ensure good contact.

    • Raman: The powder can be placed in a glass vial or pressed into a pellet for analysis.

  • Experimental Conditions:

    • FT-IR: Spectra are typically collected in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A number of scans (e.g., 32 or 64) are co-added to improve the signal-to-noise ratio.

    • Raman: A laser of a specific wavelength (e.g., 785 nm) is used for excitation. Spectra are collected over a relevant Raman shift range (e.g., 100-3500 cm⁻¹).

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy: ssNMR is a powerful technique for characterizing the solid state. The ¹³C and ¹H ssNMR spectra of the hemihydrate and anhydrous forms will differ due to the different local chemical environments of the nuclei in their respective crystal lattices. This can manifest as changes in chemical shifts and the appearance of distinct sets of resonances for each form.

Detailed Methodology for ssNMR:

  • Instrument: A solid-state NMR spectrometer equipped with a magic-angle spinning (MAS) probe.

  • Sample Preparation: The this compound powder is packed into a zirconia rotor.

  • Experimental Conditions:

    • Nuclei: ¹³C and ¹H are the most common nuclei for analysis of organic molecules.

    • Technique: Cross-polarization magic-angle spinning (CP/MAS) is a standard technique to enhance the signal of less abundant nuclei like ¹³C.

    • Spinning Speed: The rotor is spun at a high speed (e.g., 5-15 kHz) at the "magic angle" (54.7°) to average out anisotropic interactions and obtain high-resolution spectra.

Biological Mechanism of Action and Signaling Pathways

This compound's primary role as a preservative stems from its ability to disrupt microbial cell membranes. However, studies have also indicated more specific interactions with cellular signaling pathways.

Antimicrobial Mechanism of Action

As a lipophilic molecule, this compound can intercalate into the lipid bilayer of microbial cell membranes. This disruption increases membrane permeability, leading to the leakage of essential intracellular components and ultimately cell death.

cluster_membrane Microbial Cell Membrane Lipid_Bilayer Lipid Bilayer Disruption Membrane Disruption Lipid_Bilayer->Disruption This compound This compound This compound->Lipid_Bilayer Intercalation Permeability Increased Permeability Disruption->Permeability Leakage Leakage of Intracellular Components Permeability->Leakage Cell_Death Cell Death Leakage->Cell_Death

Antimicrobial mechanism of this compound.

Interaction with Cellular Signaling Pathways

Research has shown that this compound can have effects on mammalian cells, including influencing intracellular calcium dynamics. It has been observed to inhibit the secretory response to certain secretagogues and modulate cytoplasmic Ca²⁺ concentration. This suggests a potential interaction with G-protein coupled receptor (GPCR) signaling pathways.

cluster_cell Pancreatic Acinar Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR G_Protein G-Protein GPCR->G_Protein Activates Ca_Store Intracellular Ca²⁺ Store G_Protein->Ca_Store Signals to release Ca_Cytoplasm Cytoplasmic Ca²⁺ Ca_Store->Ca_Cytoplasm Release Response Secretory Response Ca_Cytoplasm->Response Triggers Secretagogue Secretagogue Secretagogue->GPCR Binds This compound This compound This compound->GPCR Inhibits Binding This compound->G_Protein Inhibits Activation This compound->Ca_Store Modulates Release

Potential interaction of this compound with GPCR signaling.

Summary and Conclusion

The choice between this compound hemihydrate and its anhydrous form is a critical consideration in pharmaceutical research and development. The hemihydrate is the more commonly synthesized and potentially more stable form under ambient conditions, while the anhydrous form offers advantages in non-aqueous formulations where water content is a concern. A thorough understanding of their distinct physicochemical properties, enabled by the analytical techniques detailed in this guide, is paramount for rational formulation design and ensuring product quality and stability. Furthermore, an awareness of the biological mechanisms of action, including both the broad antimicrobial effects and the more subtle interactions with cellular signaling pathways, provides a comprehensive picture for the research scientist. This guide serves as a foundational resource for the effective utilization and characterization of these two important pharmaceutical excipients.

References

The Antimicrobial Action of Chlorobutanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorobutanol (1,1,1-trichloro-2-methyl-2-propanol) is a well-established preservative used in pharmaceutical, cosmetic, and other industrial applications.[1][2][3] Its broad-spectrum antimicrobial activity against bacteria and fungi makes it a valuable excipient in multi-dose formulations, ophthalmic solutions, and injectables.[2][4] This technical guide provides an in-depth exploration of the current understanding of this compound's antimicrobial mechanism of action, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Antimicrobial Action

The primary antimicrobial effect of this compound is attributed to its ability to disrupt the microbial cell membrane.[5][6] As a lipophilic molecule, it readily partitions into the lipid bilayer of the cell membrane, increasing its fluidity and permeability. This disruption of the membrane's structural integrity leads to the leakage of essential intracellular components and ultimately results in cell lysis.[5][6]

Secondary mechanisms that may contribute to its antimicrobial properties include the denaturation of microbial proteins and the inhibition of cellular respiration.[7][8]

Quantitative Antimicrobial Data

The antimicrobial efficacy of this compound has been quantified against a range of microorganisms. The minimum inhibitory concentration (MIC) is a key quantitative measure of an antimicrobial agent's effectiveness.

MicroorganismTypeMinimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coli (ATCC 25922)Gram-negative Bacteria1250[5]
Staphylococcus aureus (ATCC 25923)Gram-positive Bacteria1250[5]
Pseudomonas aeruginosa (ATCC 27853)Gram-negative Bacteria1250[5]
Candida albicansYeast (Fungus)2500[5]
Aspergillus nigerMold (Fungus)2500[5]

Experimental Protocols

The following sections detail representative experimental protocols that can be employed to investigate the antimicrobial mechanism of action of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound.

a. Preparation of Materials:

  • This compound stock solution (e.g., 10,000 µg/mL in a suitable solvent).

  • Test microorganisms (e.g., E. coli, S. aureus).

  • Sterile Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi.

  • Sterile 96-well microtiter plates.

  • Spectrophotometer.

b. Inoculum Preparation:

  • Culture the test microorganism overnight in the appropriate broth.

  • Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL. This can be standardized using a spectrophotometer to measure optical density (e.g., OD600 of 0.08-0.1 for bacteria).

c. Assay Procedure:

  • Dispense 100 µL of sterile broth into all wells of a 96-well plate.

  • Add 100 µL of the this compound stock solution to the first well and perform serial two-fold dilutions across the plate.

  • Add 100 µL of the standardized inoculum to each well.

  • Include a positive control (broth + inoculum, no this compound) and a negative control (broth only).

  • Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth.

Assessment of Cell Membrane Disruption

This protocol describes the use of scanning electron microscopy (SEM) to visualize the effects of this compound on bacterial cell morphology.

a. Sample Preparation:

  • Grow the test bacteria to the mid-logarithmic phase.

  • Expose the bacterial cells to a sub-lethal concentration of this compound (e.g., 0.5 x MIC) for a defined period (e.g., 2-4 hours). A control sample with no this compound should be run in parallel.

  • Harvest the cells by centrifugation.

  • Wash the cells with phosphate-buffered saline (PBS).

b. Fixation and Dehydration:

  • Fix the cells with a solution of 2.5% glutaraldehyde in PBS for 2 hours at 4°C.

  • Wash the cells again with PBS.

  • Dehydrate the cells through a graded series of ethanol concentrations (e.g., 30%, 50%, 70%, 90%, 100%).

c. Drying and Coating:

  • Critical point dry the samples.

  • Mount the dried samples on stubs and coat them with a thin layer of gold-palladium.

d. Imaging:

  • Observe the samples under a scanning electron microscope.

  • Look for morphological changes such as cell shrinkage, surface roughening, blebbing, or lysis in the this compound-treated cells compared to the untreated control.[9]

Evaluation of Protein Denaturation

This protocol outlines an in vitro assay to assess the ability of this compound to inhibit heat-induced protein denaturation.

a. Reagents:

  • Bovine serum albumin (BSA) solution (0.5% w/v).

  • This compound solutions at various concentrations.

  • Phosphate buffered saline (PBS, pH 7.4).

  • Spectrophotometer.

b. Assay Procedure:

  • Prepare a reaction mixture containing 1 mL of BSA solution and 1 mL of the this compound solution at different concentrations.

  • A control group should be prepared with 1 mL of BSA solution and 1 mL of PBS.

  • Incubate the mixtures at 37°C for 20 minutes.

  • Induce denaturation by heating the mixtures at 72°C for 5 minutes.

  • After cooling, measure the turbidity of the solutions at 660 nm using a spectrophotometer.

  • The percentage inhibition of protein denaturation is calculated as follows: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

Visualizations

antimicrobial_action_workflow cluster_prep Preparation cluster_assay Antimicrobial Susceptibility Assay cluster_mechanism Mechanism of Action Studies This compound This compound Stock Solution Dilution Serial Dilution in 96-well Plate This compound->Dilution Microorganism Microorganism Culture Inoculation Inoculation Microorganism->Inoculation Dilution->Inoculation Incubation Incubation Inoculation->Incubation MIC MIC Determination (Visual/Spectrophotometric) Incubation->MIC Membrane Membrane Disruption (e.g., SEM, Leakage Assay) MIC->Membrane Protein Protein Denaturation (e.g., BSA Assay) MIC->Protein

Figure 1: Experimental workflow for investigating the antimicrobial action of this compound.

membrane_disruption cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_disruption Membrane Disruption Lipid1 Phospholipid Lipid2 Phospholipid Lipid3 Phospholipid Lipid4 Phospholipid Leakage Leakage of Components Lipid3->Leakage Increased Permeability Lipid5 Phospholipid Lipid6 Phospholipid This compound This compound This compound->Lipid3 Partitioning into Lipid Bilayer Components Intracellular Components Leakage->Components

Figure 2: Proposed mechanism of this compound-induced cell membrane disruption.

Conclusion

This compound exerts its antimicrobial effect primarily through the disruption of the cell membrane, leading to increased permeability and cell death. This activity is supported by quantitative MIC data against a variety of microorganisms. The experimental protocols provided in this guide offer a framework for researchers to further investigate and confirm the mechanisms of action of this widely used preservative. A thorough understanding of its antimicrobial properties is essential for its effective and safe use in pharmaceutical and cosmetic formulations.

References

An In-depth Technical Guide to the Anesthetic Properties of Chlorobutanol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals Topic: Understanding Chlorobutanol's Anesthetic Properties

Introduction

This compound (1,1,1-Trichloro-2-methyl-2-propanol) is a tertiary alcohol historically utilized for its sedative, hypnotic, and weak local anesthetic properties.[1][2] Structurally similar to chloral hydrate, it also possesses significant antibacterial and antifungal capabilities, leading to its widespread use as a preservative in injectable, ophthalmic, and cosmetic formulations, typically at a concentration of 0.5%.[1][3][4] While its preservative function is well-established, a deeper understanding of its anesthetic mechanisms is crucial for drug development professionals, particularly concerning its contribution to the analgesic profile of formulations and its potential systemic effects. This guide provides a technical overview of the core mechanisms underlying this compound's anesthetic action, supported by quantitative data and detailed experimental protocols.

Core Anesthetic Mechanisms of Action

This compound's anesthetic and analgesic effects are not attributed to a single molecular target but rather a combination of actions on several key components of the nervous system that regulate neuronal excitability.

Inhibition of Voltage-Gated Sodium Channels (VGSCs)

A primary mechanism for the local anesthetic action of this compound is the inhibition of voltage-gated sodium channels.[5] These channels are critical for the initiation and propagation of action potentials in neurons. By blocking these channels, this compound reduces the influx of sodium ions, thereby increasing the threshold for excitation and dampening nerve impulse transmission.

Research involving mammalian Nav1.2 channels expressed in Xenopus oocytes has demonstrated that this compound reversibly inhibits both closed, resting channels and inactivated channels in a concentration-dependent manner.[5] A notable finding is that its mechanism differs from classic local anesthetics; it demonstrates little to no state-dependent or use-dependent block, meaning its inhibitory action is not significantly enhanced by the repetitive firing of neurons.[5] However, it does cause a slight shift in the voltage dependence of activation in the depolarizing direction.[5] This inhibition of sodium channels likely contributes significantly to the analgesic component it adds to parenteral solutions.[5]

Probable Modulation of GABA-A Receptors

While direct studies are limited, substantial evidence suggests that this compound likely potentiates the function of gamma-aminobutyric acid type A (GABA-A) receptors. This hypothesis is based on its structural similarity to other halogenated anesthetics and to trichloroethanol, the active metabolite of chloral hydrate, which is a known positive allosteric modulator of GABA-A receptors.[6][7][8]

GABA-A receptors are ligand-gated ion channels that, upon binding the inhibitory neurotransmitter GABA, open to allow chloride ions (Cl-) to enter the neuron.[9] This influx of negative ions causes hyperpolarization of the cell membrane, making the neuron less likely to fire an action potential and thus reducing overall neuronal excitability.[9][10] General anesthetics that act on GABA-A receptors typically enhance the receptor's response to GABA, prolonging the duration of the Cl- current.[9][11] This modulation of GABAergic inhibition is a cornerstone of the sedative and hypnotic effects of many anesthetic agents.[12]

dot

This compound This compound VGSC Voltage-Gated Sodium Channels (Nav1.2) This compound->VGSC Inhibits GABAa GABA-A Receptors (Probable Target) This compound->GABAa Potentiates (Hypothesized) NaInflux Decreased Na+ Influx VGSC->NaInflux Blocks ClInflux Increased Cl- Influx GABAa->ClInflux Enhances NeuronalMembrane Neuronal Membrane AP Reduced Action Potential Firing NaInflux->AP Hyperpolarization Membrane Hyperpolarization ClInflux->Hyperpolarization Anesthesia Anesthetic & Analgesic Effect AP->Anesthesia Hyperpolarization->Anesthesia

Caption: Proposed mechanisms of this compound's anesthetic action.

Effects on Other Ion Channels and Cell Membranes

This compound's activity is not limited to sodium and GABA-A channels.

  • hERG Potassium Channels: It has been shown to inhibit hERG (human Ether-à-go-go-Related Gene) potassium currents with IC50 values in the millimolar range.[13] This action is primarily of concern for cardiac safety, as hERG channel blockade can lead to QT interval prolongation.[13][14]

  • Calcium Channels: The potential for torsadogenic effects from hERG blockade can sometimes be counterbalanced by effects on other channels, such as L-type calcium channels.[13] While specific data on this compound's direct action on calcium channels is sparse, this interaction is a key consideration in its overall pharmacological profile.

  • General Membrane Effects: As a detergent-like molecule, this compound can disrupt the lipid structure of cell membranes, increasing permeability and leading to cell lysis at higher concentrations.[2][3][4] This non-specific interaction with the lipid bilayer may also contribute to its anesthetic effects, consistent with older theories of anesthesia related to membrane fluidization.

Quantitative Pharmacological Data

The following tables summarize key quantitative data regarding the pharmacological effects and pharmacokinetic properties of this compound.

Table 1: In Vitro Potency on Key Ion Channels

Molecular Target Effect Concentration / IC50 Species / Model Reference
Nav1.2 Sodium Channel (Resting) Inhibition 3.91 ± 0.31 mM Mammalian (expressed in Xenopus oocytes) [5]
Nav1.2 Sodium Channel (Inactivated) Inhibition 4.13 ± 0.63 mM Mammalian (expressed in Xenopus oocytes) [5]
hERG Potassium Channel Inhibition 4.4–7.4 mM Human (cell lines) [13]

| Myocardial Contractility | 30% Decrease | ~2.8 mM (500 µg/ml) | Rat, Toad, Frog (in vitro) |[13] |

Table 2: Summary of Pharmacokinetic Parameters (Human, Oral Administration)

Parameter Value Reference
Terminal Elimination Half-Life (t½) 10.3 ± 1.3 days [4]
Volume of Distribution (Vd) 233 ± 141 L [4]
Plasma Protein Binding 57 ± 3% [4]
Clearance 11.6 ± 1.0 mL/min [4]

| Metabolism | Glucuronidation and Sulphation |[4] |

Note: The exceptionally long half-life limits its use as a systemic sedative due to significant accumulation.[2][3][4]

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. Below are protocols for key experiments relevant to assessing this compound's anesthetic properties.

Protocol 1: In Vitro Evaluation of Sodium Channel Blockade using Two-Electrode Voltage Clamp (TEVC)

This protocol is based on the methodology used to determine the IC50 of this compound on Nav1.2 channels.[5]

Objective: To measure the inhibitory effect of this compound on voltage-gated sodium channels expressed in a heterologous system.

Materials:

  • Xenopus laevis oocytes

  • cRNA encoding the mammalian Nav1.2 alpha subunit

  • Two-electrode voltage clamp (TEVC) amplifier and data acquisition system

  • Microinjection apparatus

  • Recording chamber and perfusion system

  • Standard oocyte Ringer's solution (ND96)

  • This compound stock solution (e.g., 1 M in DMSO) and serial dilutions

Methodology:

  • Oocyte Preparation: Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.

  • cRNA Injection: Inject each oocyte with cRNA encoding the Nav1.2 sodium channel alpha subunit.

  • Incubation: Incubate the injected oocytes for 2-4 days at 18°C to allow for robust channel expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with ND96 solution.

    • Impale the oocyte with two microelectrodes (voltage-sensing and current-injecting) filled with 3 M KCl.

    • Using the TEVC amplifier, clamp the oocyte's membrane potential at a holding potential of -100 mV.

    • Apply a standard depolarization protocol (e.g., step to 0 mV for 50 ms) to elicit an inward sodium current.

  • Data Collection:

    • Baseline: Record the peak inward sodium current under control conditions (perfusion with ND96).

    • Drug Application: Perfuse the chamber with known concentrations of this compound (e.g., ranging from 0.03 to 10 mM) and record the sodium current at each concentration until a steady-state block is achieved.[5]

    • Washout: Perfuse with ND96 solution to test for the reversibility of the channel block.

  • Data Analysis:

    • Measure the peak current amplitude at each this compound concentration.

    • Normalize the current to the baseline control.

    • Fit the concentration-response data to a Hill equation to determine the IC50 value.

    • Analyze changes in voltage-dependence of activation and inactivation by applying a series of voltage steps before and during drug application.

dot

start Start prep_oocytes Harvest & Prepare Xenopus Oocytes start->prep_oocytes inject_rna Inject Nav1.2 α-subunit cRNA prep_oocytes->inject_rna incubate Incubate for Channel Expression inject_rna->incubate voltage_clamp Mount Oocyte in Two-Electrode Voltage Clamp Apparatus incubate->voltage_clamp control_current Record Baseline Inward Na+ Current (Control) voltage_clamp->control_current apply_chloro Perfuse with this compound (0.03 to 10 mM) control_current->apply_chloro drug_current Record Na+ Current in Presence of Drug apply_chloro->drug_current washout Washout with Control Solution drug_current->washout analyze Analyze Data: Calculate IC50, Voltage-Dependence Shift washout->analyze end End analyze->end

Caption: Experimental workflow for TEVC analysis of this compound.

Protocol 2: In Vivo Assessment of Topical Anesthetic Efficacy using Quantitative Sensory Testing (QST)

This protocol is a generalized framework for testing the local anesthetic efficacy of a topical formulation containing this compound, adapted from clinical study designs.[15]

Objective: To quantify changes in sensory thresholds and pain perception following the application of a topical anesthetic.

Materials:

  • Human volunteers (following ethical approval)

  • Topical formulation containing this compound

  • Placebo gel/cream

  • Quantitative Sensory Testing (QST) device (e.g., electronic von Frey anesthesiometer, pressure algometer)

  • Sterile needles for penetration tests

  • Visual Analog Scale (VAS) or Numeric Pain Rating Scale (NRS) for subjective reporting

Methodology:

  • Study Design: Employ a double-blind, placebo-controlled, randomized cross-over design. Each subject serves as their own control.

  • Test Site Selection: Define a consistent test site on the skin or oral mucosa (e.g., mucogingival fold adjacent to a specific tooth).[15]

  • Baseline Sensory Testing: Before any application, perform a battery of QST measures at the test site:

    • Mechanical Pain Threshold (MPT): Use an electronic von Frey device to apply increasing force until the subject reports the sensation changes from touch to pain.

    • Pressure Pain Threshold (PPT): Use a pressure algometer with a defined probe size to apply increasing pressure until pain is reported.

    • Mechanical Pain Sensitivity (MPS): Apply a standardized painful stimulus (e.g., a specific von Frey filament) and have the subject rate the pain on a VAS/NRS.

  • Topical Application:

    • Randomly apply either the this compound formulation or the placebo to the test site for a standardized duration (e.g., 5-10 minutes). The investigator should be blinded to the treatment.[15]

  • Post-Application Sensory Testing: Repeat the full battery of QST measures from step 3 at defined time points after the application.

  • Washout and Cross-Over: After a sufficient washout period (e.g., 1-2 weeks), have the subjects return and repeat the procedure with the alternative treatment (placebo or active drug).

  • Data Analysis:

    • Compare the change in MPT, PPT, and MPS scores from baseline to post-application between the this compound and placebo groups.

    • Use appropriate statistical tests (e.g., paired t-tests, ANOVA) to determine if the this compound formulation produced a statistically significant anesthetic effect compared to placebo.

Conclusion

This compound exerts its anesthetic and analgesic effects through a multi-target mechanism, with the inhibition of voltage-gated sodium channels being a well-documented and significant pathway.[5] Its structural similarity to known GABAergic modulators strongly suggests that potentiation of GABA-A receptors also contributes to its sedative and hypnotic profile.[6][8] While its actions on other ion channels and general membrane properties are also noted, these appear to be secondary or relevant at higher concentrations. For drug development professionals, it is critical to recognize that this compound's inclusion as a preservative is not pharmacologically inert; it actively contributes to the analgesic and systemic profile of a drug product. Its distinct mechanism of sodium channel blockade and its exceptionally long pharmacokinetic half-life are key considerations for formulation design, safety assessment, and clinical application.[4][5] Future research should focus on direct characterization of its effects on various GABA-A receptor subtypes to fully elucidate its central nervous system effects.

References

Early Research on Chlorobutanol as a Sedative: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorobutanol, chemically known as 1,1,1-trichloro-2-methyl-2-propanol, is a tertiary alcohol first synthesized in 1881 by the German chemist Conrad Willgerodt.[1] Initially investigated for its antiseptic properties, early research at the close of the 19th century unveiled its potent sedative and hypnotic effects, positioning it as a promising alternative to existing therapies. This technical guide provides an in-depth analysis of the foundational research that established this compound, then marketed as "Chloretone," as a sedative agent. It will detail the seminal experimental protocols, present the quantitative data from this early work, and illustrate the logical framework of its synthesis and proposed mechanism of action.

Core Research: The Seminal Work of Houghton and Aldrich (1899)

The most pivotal early investigation into the sedative properties of this compound was conducted by E.M. Houghton and T.B. Aldrich from the laboratories of Parke, Davis & Co. Their findings, published in the Journal of the American Medical Association in 1899 under the title "Chloretone; A New Hypnotic and Anesthetic," laid the groundwork for its clinical use.[2][3][4][5] Their research encompassed both animal and human studies to determine its efficacy and safety as a hypnotic.

Experimental Protocols

The methodologies employed by Houghton and Aldrich, though rudimentary by modern standards, were systematic for their time.

Animal Studies:

  • Subjects: A variety of animals were used, including dogs, rabbits, guinea pigs, and frogs, to observe the general physiological effects of the drug.

  • Administration: this compound was administered orally, rectally, and intravenously to assess its action through different routes.

  • Observation: The primary endpoints were the induction of sleep (hypnosis) and the degree of anesthesia. Researchers noted the onset and duration of sleep, the state of reflexes, and the response to painful stimuli.

  • Physiological Monitoring: Effects on respiration, heart rate, and blood pressure were monitored through direct observation and, in some cases, with kymographic recordings.

Human Studies:

  • Subjects: The initial human trials were conducted on patients in hospital and asylum settings suffering from insomnia.

  • Administration: this compound was administered orally in capsules or dissolved in a suitable solvent.

  • Dosage: Doses typically ranged from 6 to 20 grains (approximately 390 to 1300 mg).

  • Efficacy Assessment: The primary measure of efficacy was the induction of sleep. The researchers recorded the time to sleep onset, the duration of sleep, and the quality of sleep as reported by the patients and observing attendants. Comparisons were often made to the effects of other commonly used hypnotics of the era.

Data Presentation

The quantitative data from Houghton and Aldrich's 1899 paper is summarized below. It is important to note that the data reflects the measurement standards and reporting styles of the late 19th century.

ParameterAnimal SpeciesRoute of AdministrationDosageObserved Effects
Hypnotic Dose DogOral0.2 to 0.4 g/kgSleep induced within 30 minutes, lasting for 5 to 6 hours. Complete anesthesia with higher doses.
RabbitOral0.3 to 0.5 g/kgSimilar hypnotic effects as observed in dogs.
Physiological Effects DogIntravenousNot specified in precise dosageA slight and temporary decrease in blood pressure was noted, followed by a return to normal. Respiration was generally unaffected at hypnotic doses.
Human Hypnotic Dose HumanOral6 to 20 grains (approx. 390-1300 mg)Promptly induced sleep in cases of insomnia, lasting for several hours without significant side effects upon waking.
Clinical ObservationNumber of PatientsDosage Range (grains)Success Rate in Inducing SleepNotable Side Effects Reported in Early Studies
Insomnia Not specified10-15"Almost uniformly successful"None of the "depressing effects" associated with chloral hydrate were noted.
Pain-related Insomnia Not specified10-20Effective in many casesGastric irritation was minimal compared to other hypnotics.

Mandatory Visualizations

Synthesis of this compound

The synthesis of this compound is a base-catalyzed reaction between chloroform and acetone. This process, first described by Willgerodt in 1881, is a nucleophilic addition.[1]

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Chloroform Chloroform (CHCl3) This compound This compound (CCl3C(OH)(CH3)2) Chloroform->this compound Nucleophilic Addition Acetone Acetone ((CH3)2CO) Acetone->this compound Base Base (e.g., KOH) Base->this compound Catalyzes

Caption: Synthesis of this compound from Chloroform and Acetone.

Proposed Sedative Mechanism of Action (Early Hypothesis)

Early researchers, including Houghton and Aldrich, did not have the tools to elucidate the precise molecular mechanism of action. Their understanding was based on the observed physiological effects. They hypothesized a general depression of the central nervous system.

G This compound This compound Administration CNS Central Nervous System This compound->CNS Depresses Sedation Sedation CNS->Sedation Hypnosis Hypnosis (Sleep) CNS->Hypnosis Anesthesia Anesthesia (at higher doses) CNS->Anesthesia

Caption: Early Hypothesized Mechanism of this compound's Sedative Effects.

Conclusion

The pioneering research on this compound at the end of the 19th century established it as a potent and, for its time, relatively safe hypnotic and sedative. The work of Houghton and Aldrich was instrumental in its introduction into clinical practice. While the understanding of its mechanism of action was limited, their experimental approach provided the necessary evidence of its therapeutic potential. Subsequent research has further elucidated its pharmacological profile, including its action on cell membranes and ion channels. However, the early studies remain a cornerstone in the history of sedative-hypnotic drug development. The long half-life of this compound ultimately limited its use as a sedative due to the risk of accumulation with repeated dosing.[6] Today, its primary application is as a preservative in pharmaceutical preparations.

References

An In-depth Technical Guide to the Solubility of Chlorobutanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of chlorobutanol in various organic solvents. This compound (1,1,1-trichloro-2-methyl-2-propanol) is a pharmaceutical preservative with sedative, hypnotic, and weak local anesthetic properties. Its solubility is a critical parameter in formulation development, affecting its efficacy and stability in liquid dosage forms. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow for assessing solvent suitability.

Core Concepts in Solubility

The solubility of a solid in a liquid is the maximum amount of that solid that can dissolve in a given amount of the liquid at a specific temperature to form a saturated solution. This equilibrium is influenced by several factors, including the physicochemical properties of both the solute (this compound) and the solvent, temperature, and pressure. For pharmaceutical applications, understanding the thermodynamics of dissolution—such as enthalpy and entropy of mixing—can provide deeper insights into the solvation process.

Quantitative Solubility of this compound

The following table summarizes the available quantitative and semi-quantitative solubility data for this compound in a range of common organic solvents. It is important to note that while some precise quantitative data is available, much of the publicly accessible information is qualitative or semi-quantitative.

SolventTemperature (°C)SolubilityReference
Alcohols
Ethanol (95%)201 in 1 (g/mL)[1]
EthanolAmbientVery Soluble[2]
MethanolAmbientVery Soluble[2]
Ethers
Diethyl EtherAmbientVery Soluble[2]
Chlorinated Solvents
ChloroformAmbientFreely Soluble[1]
Glycerols
Glycerin201 in 10 (g/mL)[1]
Oils
Volatile OilsAmbientSoluble
Water
Water201 in 125 (g/mL)[1]

Note: "Freely soluble" and "very soluble" are qualitative terms from pharmacopeial standards. For instance, "very soluble" typically implies that less than 1 part of solvent is required to dissolve 1 part of solute. "Freely soluble" indicates that between 1 and 10 parts of solvent are needed. For precise formulation work, experimental determination of solubility at the desired temperature and in the specific solvent system is highly recommended.

Experimental Protocol: The Shake-Flask Method for Solubility Determination

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[1] The following protocol is a generalized procedure based on standard pharmaceutical testing methodologies.

1. Materials and Equipment:

  • This compound (anhydrous or hemihydrate, as required)

  • Selected organic solvents (analytical grade)

  • Stoppered glass flasks (e.g., 50 mL)

  • Constant temperature water bath or incubator with shaker

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane material)

  • High-Performance Liquid Chromatography (HPLC) system or a validated spectrophotometric method for concentration analysis

2. Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of stoppered glass flasks, each containing a known volume of the respective organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

    • Seal the flasks to prevent solvent evaporation.

  • Equilibration:

    • Place the flasks in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the flasks for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by sampling at different time points until the concentration of this compound in the solution remains constant.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the flasks to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to settle.

    • Carefully withdraw a sample from the clear supernatant using a syringe.

    • Immediately filter the sample through a chemically compatible filter (e.g., PTFE for most organic solvents) to remove any undissolved microparticles. This step is critical to avoid overestimation of the solubility.

  • Analysis:

    • Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical method.

    • Determine the concentration of this compound in the diluted sample using a validated HPLC or spectrophotometric method.

  • Calculation:

    • Calculate the solubility of this compound in the solvent at the specified temperature, taking into account the dilution factor. The solubility can be expressed in various units, such as g/100 mL, mg/mL, mol/L, or mole fraction.

Logical Workflow for Solvent Selection and Solubility Determination

The following diagram illustrates a logical workflow for selecting an appropriate solvent and determining the solubility of this compound for a new formulation.

G A Define Formulation Requirements (e.g., dosage form, route of administration, required concentration) B Initial Solvent Screening (based on literature data, safety, and compatibility) A->B C Perform Qualitative Solubility Tests (e.g., visual assessment of dissolution) B->C D Select Candidate Solvents C->D E Quantitative Solubility Determination (Shake-Flask Method at relevant temperatures) D->E F Analyze and Tabulate Solubility Data E->F G Select Optimal Solvent System for Formulation Development F->G

Caption: Workflow for Solvent Selection and Solubility Analysis.

This systematic approach ensures that the chosen solvent system is not only capable of dissolving the required amount of this compound but is also safe and compatible with other excipients in the final drug product.

Conclusion

The solubility of this compound in organic solvents is a fundamental property that dictates its utility in various pharmaceutical formulations. While qualitative data provides initial guidance, precise quantitative measurements, obtained through standardized methods like the shake-flask technique, are indispensable for the development of stable and effective drug products. The provided data and protocols in this guide serve as a valuable resource for researchers and formulation scientists working with this compound.

References

The Genesis of a Pharmaceutical Staple: Conrad Willgerodt and the First Synthesis of Chlorobutanol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the annals of pharmaceutical chemistry, the synthesis of novel compounds with therapeutic potential marks significant milestones. One such pivotal discovery was the first synthesis of chlorobutanol in 1881 by the German chemist Conrad Heinrich Christoph Willgerodt (1841–1930). This technical guide delves into the historical synthesis of this compound, providing a detailed examination of the experimental protocols, quantitative data, and the underlying chemical principles. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering insights into the origins of this important pharmaceutical excipient and active ingredient.

Historical Context: Conrad Willgerodt's Contribution

Conrad Willgerodt, a prominent German chemist, is credited with the first synthesis of 1,1,1-trichloro-2-methyl-2-propanol, commonly known as this compound.[1] His work, published in the "Berichte der deutschen chemischen Gesellschaft," laid the foundation for the production of a compound that would find widespread use in the pharmaceutical industry as a preservative, sedative, hypnotic, and mild local anesthetic.[1] Willgerodt's research also led to the discovery of the Willgerodt reaction, a significant contribution to organic chemistry.

The First Synthesis of this compound (1881)

The seminal synthesis of this compound was achieved through the base-catalyzed reaction of chloroform with acetone.[1] The reaction is a nucleophilic addition of the trichloromethanide anion, formed from chloroform in the presence of a strong base, to the carbonyl carbon of acetone.

The Core Reaction

The fundamental chemical transformation is as follows:

Acetone + Chloroform --(Base)--> this compound

Modern Experimental Protocols for this compound Synthesis

Over the decades, the synthesis of this compound has been refined. The following protocols are based on modern adaptations of Willgerodt's original method and are presented to provide a detailed understanding of the experimental procedure.

Protocol 1: Synthesis using Potassium Hydroxide in Ethanol

This protocol utilizes an alcoholic solution of potassium hydroxide as the base.

Reactants and Reagents:

CompoundMolecular Weight ( g/mol )MolesQuantity
Acetone58.08~0.8650 g
Chloroform119.38~0.1720 g
Potassium Hydroxide56.11~0.063.5 g
Ethanol46.07-Minimum amount to dissolve KOH

Procedure:

  • In a suitable reaction vessel, combine 50 g of acetone and 20 g of chloroform.

  • Cool the mixture in an ice bath.

  • Separately, dissolve 3.5 g of potassium hydroxide in the minimum amount of ethanol to create an alcoholic KOH solution.

  • Slowly add the alcoholic potassium hydroxide solution to the cooled acetone and chloroform mixture with continuous stirring.

  • A precipitate of potassium chloride (KCl) will form.

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for a designated period (e.g., 2 hours).

  • Filter the mixture to remove the precipitated KCl, washing the precipitate with a small portion of cold acetone.

  • The filtrate is then subjected to evaporation, typically on a water bath, to remove the excess acetone and ethanol.

  • The resulting crude this compound can be further purified by recrystallization from a mixture of water and ethanol.

Protocol 2: Synthesis using Solid Potassium Hydroxide

This method employs solid potassium hydroxide directly.

Reactants and Reagents:

CompoundMolecular Weight ( g/mol )MolesQuantity
Acetone58.08~0.2414 mL
Chloroform119.38~0.0911 mL
Potassium Hydroxide56.11~0.0181 g

Procedure:

  • In a round-bottom flask, add 11 mL of chloroform and 1 g of solid potassium hydroxide.

  • Shake the flask until the potassium hydroxide dissolves.

  • To this mixture, add 14 mL of acetone and shake the flask for 15 minutes.

  • Allow the mixture to stand for 30 minutes, during which crystals of this compound will begin to separate.

  • The product can then be isolated by filtration and purified by recrystallization.

Quantitative Data from Modern Syntheses

The following table summarizes reported yields from various modern adaptations of the this compound synthesis. It is important to note that reaction conditions, such as temperature and reaction time, can significantly influence the yield.

Reference/MethodMolar Ratio (Acetone:Chloroform)BaseReported Yield
Secondary account of Willgerodt (1881)5:1KOH22-25%
Modern Protocol 1 (example)~5:1KOH in EthanolVaries
Modern Protocol 2 (example)~2.6:1Solid KOHVaries

Mandatory Visualizations

Synthesis of this compound

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Acetone Acetone (CH3)2CO This compound This compound C4H7Cl3O Acetone->this compound + Chloroform Chloroform Chloroform CHCl3 Base Base (e.g., KOH) Base->this compound catalyzes G cluster_step1 Step 1: Formation of Trichloromethanide Anion cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation Chloroform Chloroform (CHCl3) Carbanion Trichloromethanide Anion (CCl3-) Chloroform->Carbanion + OH- Base Base (OH-) Water Water (H2O) Carbanion2 CCl3- (from Step 1) Water2 Water (H2O) Acetone Acetone Intermediate Alkoxide Intermediate Acetone->Intermediate Intermediate2 Alkoxide Intermediate Carbanion2->Intermediate attacks carbonyl carbon This compound This compound Intermediate2->this compound + H2O Hydroxide Hydroxide (OH-) G This compound This compound CellMembrane Bacterial Cell Membrane (Lipid Bilayer) This compound->CellMembrane interacts with Disruption Disruption of Lipid Structure CellMembrane->Disruption Permeability Increased Cell Permeability Disruption->Permeability CellLysis Cell Lysis and Death Permeability->CellLysis

References

Methodological & Application

Application Notes and Protocols for the Use of Chlorobutanol in Ophthalmic Formulation Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of chlorobutanol as an antimicrobial preservative in ophthalmic formulations. This document details its mechanism of action, efficacy, stability, and toxicological profile, supplemented by detailed experimental protocols for its evaluation.

Introduction to this compound

This compound (1,1,1-trichloro-2-methyl-2-propanol) is an alcohol-based preservative that has been used in multi-dose pharmaceutical preparations, including ophthalmic solutions.[1] It possesses bacteriostatic and fungistatic properties and has also been used as a plasticizer and a mild sedative.[2] In ophthalmic formulations, it is typically used at a concentration of 0.5% w/v to prevent microbial contamination after the container is opened.[1][3]

Key Properties:

  • Appearance: Colorless or white crystals with a camphor-like odor.[1]

  • Mechanism of Action: this compound acts as a detergent, disrupting the lipid structure of microbial cell membranes. This disruption increases cell permeability, leading to the leakage of cellular contents and ultimately, cell lysis.[4][5]

  • Antimicrobial Spectrum: It is effective against a range of Gram-positive and Gram-negative bacteria, as well as some fungi.[6]

Data Presentation: Physicochemical and Performance Characteristics

The following tables summarize key quantitative data for this compound, essential for formulation development.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
Chemical FormulaC₄H₇Cl₃O[3]
Molecular Weight177.45 g/mol [3]
Typical Use Concentration0.5% w/v[1][3]
Solubility in Water1 g in 125 mL[1]
Solubility in Alcohol1 g in 1 mL[1]
Melting Point~97°C (Anhydrous), ~76°C (Hemihydrate)[1]
Table 2: Stability of this compound in Aqueous Solution at 25°C
pHCalculated Half-lifeReference(s)
3.090 years[3][5]
7.50.23 years (~3 months)[3][5]
Note: Degradation is catalyzed by hydroxide ions, making this compound significantly less stable at neutral or alkaline pH.[6]
Table 3: Antimicrobial Efficacy - Minimum Inhibitory Concentration (MIC)
MicroorganismStrainMIC (µg/mL)MIC (% w/v)Reference(s)
Staphylococcus aureusATCC 2592312500.125%[4]
Pseudomonas aeruginosaATCC 2785312500.125%[4]
Escherichia coliATCC 2592212500.125%[4]
Candida albicansClinical Isolate25000.25%[4]
Aspergillus nigerClinical Isolate25000.25%[4]
Note: The typical use concentration of 0.5% is 2-4 times higher than the MIC for standard challenge organisms.
Table 4: USP <51> Acceptance Criteria for Antimicrobial Effectiveness (Category 1 - Ophthalmic Products)
Microorganism Type7 Days14 Days28 DaysReference(s)
Bacteria ≥ 1.0 log reduction≥ 3.0 log reductionNo increase from 14 days[2]
Yeasts and Molds No increaseNo increaseNo increase[2]
Note: "No increase" is defined as not more than 0.5 log₁₀ unit higher than the previous value measured.
Table 5: Comparative In Vitro Cytotoxicity on Ocular Cells
Preservative (Concentration)Cell Type% Toxicity (Cell Death)Reference(s)
This compound (0.5%) Corneal & Conjunctival Epithelial Cells50% - 86% [7]
Benzalkonium Chloride (0.01%)Corneal & Conjunctival Epithelial Cells56% - 89%[7]
Thimerosal (0.01%)Corneal & Conjunctival Epithelial Cells70% - 95%[7]
Methyl Paraben (0.01%)Corneal & Conjunctival Epithelial Cells30% - 76%[7]
Sodium Perborate (0.02%)Corneal & Conjunctival Epithelial Cells23% - 59%[7]
Note: Toxicity was evaluated after a 1-hour exposure using an MTT assay. While less toxic than thimerosal and BAK at their typical concentrations, this compound still demonstrates significant cytotoxicity.[7]

Visualizations: Mechanisms and Workflows

The following diagrams illustrate key concepts and processes relevant to the use of this compound in ophthalmic research.

G cluster_membrane Microbial Cell Membrane (Lipid Bilayer) p1 p2 p3 p4 This compound This compound disruption Disruption of Lipid Structure This compound->disruption permeability Increased Membrane Permeability disruption->permeability lysis Cell Lysis & Death permeability->lysis

Caption: Mechanism of action for this compound as a preservative.

G cluster_tests Preservative System Evaluation start Start: Formulation Concept formulate Formulate Ophthalmic Solution with 0.5% this compound start->formulate efficacy Antimicrobial Efficacy Test (USP <51>) formulate->efficacy stability Stability Studies (ICH Guidelines) formulate->stability safety In Vitro Cytotoxicity Assay (e.g., MTT) formulate->safety analysis Analytical Method Validation (HPLC) formulate->analysis data Analyze Data: Efficacy, Stability, Safety efficacy->data stability->data safety->data analysis->data decision Decision: Proceed to further development? data->decision end End: Optimized Formulation decision->end  Yes reformulate Reformulate decision->reformulate No reformulate->formulate

Caption: Experimental workflow for evaluating this compound in a formulation.

G cluster_hplc HPLC System sample Ophthalmic Solution Sample (containing this compound) prepare Sample Preparation (Dilution with Mobile Phase) sample->prepare inject Inject into HPLC System prepare->inject column C18 Reverse-Phase Column inject->column detector UV Detector (e.g., 210 nm) column->detector mobile Mobile Phase (e.g., Methanol:Water) mobile->column chromatogram Generate Chromatogram detector->chromatogram quantify Quantify Peak Area vs. Standard Curve chromatogram->quantify result Final Concentration of this compound quantify->result

Caption: Workflow for HPLC analysis of this compound in ophthalmic samples.

Experimental Protocols

The following are detailed, generalized protocols for key experiments in the evaluation of this compound-preserved ophthalmic formulations. Researchers must adapt these protocols to their specific formulations and laboratory equipment.

Protocol 1: Antimicrobial Effectiveness Test (AET)

This protocol is based on the USP General Chapter <51> for Category 1 products (including ophthalmic solutions).

Objective: To determine the effectiveness of this compound in preventing the growth of microorganisms in an ophthalmic formulation.

Materials:

  • Test formulation containing 0.5% this compound.

  • Challenge Microorganisms (from a certified supplier, e.g., ATCC):

    • Staphylococcus aureus (ATCC 6538)

    • Pseudomonas aeruginosa (ATCC 9027)

    • Escherichia coli (ATCC 8739)

    • Candida albicans (ATCC 10231)

    • Aspergillus brasiliensis (ATCC 16404)

  • Growth media (e.g., Soybean-Casein Digest Agar/Broth, Sabouraud Dextrose Agar/Broth).

  • Sterile saline solution.

  • Sterile test containers.

  • Incubators (30-35°C for bacteria, 20-25°C for fungi).

  • Validated neutralizer solution (to inactivate this compound during plating).

Procedure:

  • Inoculum Preparation: a. Culture each microorganism on appropriate agar. Incubate bacteria for 18-24 hours and fungi for the specified duration (C. albicans: 48 hours; A. brasiliensis: 7 days). b. Harvest the cultures using sterile saline. For A. brasiliensis, use saline containing 0.05% w/v polysorbate 80 to aid spore suspension. c. Adjust the concentration of each microbial suspension with sterile saline to achieve a final count of approximately 1 x 10⁸ CFU/mL.

  • Inoculation of Product: a. Dispense the test formulation into five separate, sterile containers, one for each challenge organism. b. Inoculate each container with a volume of microbial suspension that is between 0.5% and 1.0% of the product volume. c. The target final concentration of microorganisms in the product should be between 1 x 10⁵ and 1 x 10⁶ CFU/mL. d. Mix thoroughly to ensure even distribution.

  • Incubation and Sampling: a. Store the inoculated containers at 20-25°C, protected from light. b. Determine the initial concentration (Time 0) immediately after inoculation. c. Withdraw aliquots for testing at subsequent intervals: 7, 14, and 28 days.

  • Enumeration of Survivors: a. At each time point, withdraw a 1 mL aliquot from each container. b. Serially dilute the aliquot in a validated neutralizer solution. c. Plate the dilutions onto the appropriate agar medium using a standard plate count method. d. Incubate the plates and count the resulting colonies to determine the CFU/mL.

  • Data Analysis: a. Calculate the log₁₀ reduction from the initial microbial concentration at each time point. b. Compare the results to the USP <51> acceptance criteria in Table 4.

Protocol 2: In Vitro Cytotoxicity - MTT Assay on Human Corneal Epithelial Cells

Objective: To assess the potential toxicity of a this compound-preserved formulation on ocular surface cells.

Materials:

  • Immortalized Human Corneal Epithelial (HCE) cells.

  • Cell culture medium (e.g., DMEM/F-12), fetal bovine serum (FBS), and antibiotics.

  • 96-well cell culture plates.

  • Test formulation (and a placebo without this compound).

  • Positive control (e.g., 0.1% Triton X-100 for maximum toxicity).

  • Negative control (cell culture medium).

  • MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl tetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., acid-isopropanol or DMSO).

  • Microplate reader (absorbance at ~570 nm).

Procedure:

  • Cell Seeding: a. Culture HCE cells to ~80% confluency. b. Trypsinize, count, and seed the cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well. c. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Treatment: a. Prepare serial dilutions of the test formulation in serum-free culture medium. b. Remove the culture medium from the wells and replace it with 100 µL of the diluted test solutions, placebo, and controls. c. Incubate for a clinically relevant exposure time (e.g., 15 minutes to 1 hour).

  • MTT Assay: a. After incubation, carefully remove the treatment solutions. b. Add 100 µL of fresh medium and 10 µL of MTT solution to each well. c. Incubate for 2-4 hours at 37°C. Metabolically active cells will convert the yellow MTT to purple formazan crystals. d. Remove the MTT-containing medium. e. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. f. Agitate the plate gently for 15 minutes.

  • Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each treatment relative to the negative control (100% viability). c. Formula: % Viability = (Absorbance of Test Sample / Absorbance of Negative Control) x 100. d. Plot concentration versus % viability to determine the IC₅₀ (the concentration that causes 50% inhibition of cell viability).

Protocol 3: Stability-Indicating HPLC Method for this compound Quantification

This protocol provides a framework for analyzing the concentration of this compound in an ophthalmic solution.[4]

Objective: To accurately quantify the amount of this compound in a formulation and assess its stability over time.

Materials & Equipment:

  • HPLC system with a UV detector.

  • Reverse-phase C18 column (e.g., 10 µm particle size).

  • This compound reference standard.

  • HPLC-grade methanol and water.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

Chromatographic Conditions (Example):

  • Mobile Phase: Methanol:Water (50:50, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

Procedure:

  • Standard Preparation: a. Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in the mobile phase. b. Create a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution.

  • Sample Preparation: a. Accurately dilute the ophthalmic formulation with the mobile phase to a theoretical concentration within the calibration range (e.g., a 1:100 dilution for a 0.5% solution to get 50 µg/mL). b. Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • Analysis: a. Inject the standard solutions to generate a calibration curve (peak area vs. concentration). The curve should be linear with R² > 0.999. b. Inject the prepared sample solutions. c. The retention time for this compound should be consistent.

  • Forced Degradation (for Stability-Indicating Method Validation): a. Expose the formulation to stress conditions (e.g., heat, acid, base, oxidation) to induce degradation. b. Analyze the stressed samples to ensure that degradation products do not co-elute with the this compound peak, confirming the method's specificity.

  • Calculation: a. Determine the concentration of this compound in the sample by interpolating its peak area from the standard curve. b. Adjust for the dilution factor to find the concentration in the original formulation.

Conclusion and Recommendations

This compound is an effective antimicrobial preservative for ophthalmic formulations, particularly those with an acidic pH where its stability is greatest.[3] Its efficacy against key ocular pathogens is well-documented, with a typical 0.5% concentration providing a significant margin of safety above the required MIC.[4] However, its use is limited by its instability at neutral pH and its potential for ocular surface toxicity, which is greater than that of newer, oxidative preservatives.[5][7]

Researchers should carefully consider the pH of their formulation and the potential for long-term patient use when selecting this compound. The protocols provided herein offer a robust framework for evaluating its suitability, ensuring that any new ophthalmic formulation is both stable and safe for its intended use.

References

Application Notes and Protocols for the Use of Chlorobutanol as a Fish Anesthetic

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The use of chlorobutanol as a fish anesthetic is not recommended by several animal care and fisheries organizations.[1] It exhibits high variability in efficacy and can be toxic to fish, particularly smaller individuals.[1] These application notes are provided for informational purposes for researchers, scientists, and drug development professionals who may encounter this compound in historical literature or have specific, justifiable reasons for its use where alternatives are not feasible. Extreme caution is advised, and the use of more modern, safer anesthetics is strongly encouraged.

Introduction

This compound (1,1,1-trichloro-2-methyl-2-propanol) is a crystalline powder with a camphor-like odor that has been used as a preservative, sedative, and weak local anesthetic.[2][3] In fisheries and aquaculture, it has historically been employed to anesthetize or euthanize fish and other aquatic invertebrates.[2] However, due to its narrow safety margin and unpredictable effects, its application in modern aquaculture and research is limited.[1]

Mechanism of Action

The precise anesthetic mechanism of action in fish is not well-elucidated. However, its general properties suggest that it disrupts the lipid structure of cell membranes, increasing permeability and leading to cell lysis at higher concentrations.[3] It is also known to inhibit oxygen utilization by tissues.[3] This cellular-level disruption likely contributes to the depression of the central nervous system, leading to sedation and anesthesia.

Data Presentation

The efficacy of this compound is highly dependent on species, size, water temperature, and water hardness.[1] The following table summarizes reported dosage ranges, though it is critical to perform preliminary tests on a small number of individuals before large-scale application.[4][5]

ParameterValueSpecies/ConditionsReference
Anesthetic Dose 25 - 100 mg/LGeneral[1]
Euthanasia Dose 400 - 500 mg/LSalmonids[1]
Typical Concentration (as preservative) 0.05 - 0.5%Formulations[2]

Note: Prolonged exposure to concentrations of 50 mg/L or more may lead to mortality.[1] Induction and recovery times are inversely correlated with body weight, with smaller fish being more susceptible.[1]

Experimental Protocols

Preparation of Stock Solution

This compound has high solubility in alcohol and can also be dissolved in water.[1] Stock solutions can be prepared in advance and stored at 4°C for extended periods.[1]

  • Materials:

    • This compound powder

    • Ethanol (95%) or distilled water

    • Glass beaker or flask

    • Magnetic stirrer and stir bar (optional)

    • Appropriate personal protective equipment (gloves, safety glasses, lab coat)

  • Procedure for Alcohol-Based Stock Solution (Recommended for better dissolution):

    • Weigh the desired amount of this compound powder.

    • In a well-ventilated area or fume hood, dissolve 1 gram of this compound in 1 mL of 95% ethanol to create a concentrated stock solution.

    • Stir until fully dissolved.

    • Store in a clearly labeled, sealed container at 4°C, protected from light.

  • Procedure for Water-Based Stock Solution:

    • Weigh the desired amount of this compound powder.

    • Add the powder to a volume of distilled water. Note that solubility is lower than in alcohol.

    • Stir thoroughly. Gentle heating may aid dissolution, but the solution should be cooled to the experimental temperature before use.

    • Store as described above.

Anesthesia Protocol

Pre-Anesthetic Preparation:

  • Fast fish for 12-24 hours prior to anesthesia to reduce metabolic rate and prevent regurgitation, which can contaminate the water and damage gills.[6]

  • Prepare an anesthetic bath using water from the fish's holding tank to minimize stress from changes in water chemistry and temperature.[4][6]

  • Ensure the anesthetic bath is well-aerated.[1][6]

  • Prepare a separate, well-aerated recovery tank with clean water from the source tank.[6]

Induction:

  • Calculate the volume of the anesthetic bath.

  • Add the appropriate amount of this compound stock solution to the anesthetic bath to achieve the desired final concentration (start with the low end of the dose range, e.g., 25 mg/L).

  • Mix the bath thoroughly to ensure even distribution of the anesthetic.

  • Gently transfer a small number of fish into the anesthetic bath.[6]

  • Monitor the fish closely for the stages of anesthesia (see Appendix A). Key indicators include loss of equilibrium and cessation of response to tactile stimuli.[6]

  • Once the desired level of anesthesia is reached, remove the fish promptly. Do not leave fish in the anesthetic solution for longer than necessary.

Maintenance (for longer procedures):

  • For procedures requiring the fish to be out of water, keep the gills irrigated with a maintenance dose of the anesthetic solution (a lower concentration than for induction) or at least with clean, aerated water to prevent hypoxia.[7]

  • Keep the skin of the fish moist.[7]

Recovery:

  • Immediately after the procedure, transfer the fish to the prepared recovery tank.

  • Position the fish so that clean, aerated water flows over the gills. This can be achieved by gently holding the fish or using a recovery sling in the water flow.

  • Monitor the fish until it regains its righting response and normal swimming behavior.

  • Do not return the fish to the general population until it has fully recovered.

Safety Precautions

  • Always consult the Material Safety Data Sheet (MSDS) for this compound before use.

  • Handle this compound powder in a well-ventilated area or a fume hood to avoid inhalation.

  • Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

  • Avoid contact with skin and eyes.

  • Dispose of this compound solutions according to institutional and local regulations for chemical waste. Do not release into public waterways.

Visualizations

Anesthesia_Workflow cluster_prep Preparation Phase cluster_induction Induction Phase cluster_procedure Procedure Phase cluster_recovery Recovery Phase A Fast Fish (12-24h) B Prepare Anesthetic & Recovery Tanks A->B C Prepare Stock Solution D Add Stock to Anesthetic Tank C->D E Introduce Fish to Bath D->E F Monitor Anesthetic Depth E->F G Surgical/Handling Procedure F->G H Maintain Gill Irrigation G->H I Transfer to Recovery Tank H->I J Monitor for Recovery Signs I->J K Return to Holding Tank J->K Signaling_Pathway cluster_membrane Cellular Membrane cluster_cellular Cellular Effects cluster_systemic Systemic Outcome A This compound B Lipid Bilayer Disruption A->B D Inhibition of Oxygen Utilization A->D C Increased Membrane Permeability B->C E Cell Lysis (High Conc.) C->E F Neuronal Dysfunction C->F D->F G CNS Depression F->G H Anesthesia G->H

References

Application Notes and Protocols for Chlorobutanol in Cosmetic Preservation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorobutanol is a well-established preservative used in pharmaceutical and cosmetic formulations for its broad-spectrum antimicrobial activity.[1][] Chemically, it is 1,1,1-trichloro-2-methyl-2-propanol.[3] It is effective against bacteria and fungi, making it a suitable preservative for a variety of cosmetic products, particularly those containing water, which are susceptible to microbial contamination.[4][5] This document provides detailed application notes, experimental protocols, and supporting data on the use of this compound as a cosmetic preservative.

Mechanism of Action

This compound functions as a detergent, disrupting the lipid structure of the microbial cell membrane.[1][3] This action increases the permeability of the cell membrane, leading to the leakage of cellular components and ultimately, cell lysis.[1][3]

Signaling Pathway and Mechanism of Action Diagram

The following diagram illustrates the proposed mechanism of action of this compound on a microbial cell.

G cluster_extracellular Extracellular Space cluster_membrane Microbial Cell Membrane cluster_intracellular Intracellular Space This compound This compound membrane Phospholipid Bilayer This compound->membrane Interaction and Disruption Leakage Leakage of Cellular Components membrane->Leakage Increased Permeability proteins Membrane Proteins CellLysis Cell Lysis Leakage->CellLysis Leads to

Caption: Mechanism of this compound's antimicrobial action.

Regulatory Status and Safety

In many regions, including the European Union, this compound is an approved preservative for cosmetic products at a maximum concentration of 0.5%.[] It is important to note that its use in aerosol products may be restricted. Toxicological data indicates that while it has a low incidence of adverse reactions in topical applications, it can be a skin and eye irritant at higher concentrations.[1]

Data Presentation: Antimicrobial Efficacy

The efficacy of a preservative system is evaluated through a "challenge test," where the cosmetic product is intentionally inoculated with specific microorganisms. The ISO 11930 standard is a widely accepted method for this purpose.[6][7][8][9] The following tables present illustrative data on the performance of 0.5% this compound in different cosmetic bases, based on typical expectations for a successful preservative system according to ISO 11930 criteria.

Note: The following data is illustrative and intended to represent typical results for a cosmetic formulation passing the ISO 11930 challenge test with 0.5% this compound. Actual results will vary depending on the specific formulation.

Table 1: Preservative Efficacy of 0.5% this compound in an Oil-in-Water (O/W) Cream

MicroorganismInitial Inoculum (CFU/g)Day 7 (Log Reduction)Day 14 (Log Reduction)Day 28 (Log Reduction)
Staphylococcus aureus1.2 x 10^6>3>3>3
Pseudomonas aeruginosa1.5 x 10^6>3>3>3
Escherichia coli1.1 x 10^6>3>3>3
Candida albicans1.0 x 10^5>1>1>1
Aspergillus brasiliensis1.3 x 10^5No IncreaseNo Increase>1

Table 2: Preservative Efficacy of 0.5% this compound in a Hyaluronic Acid Serum

MicroorganismInitial Inoculum (CFU/mL)Day 7 (Log Reduction)Day 14 (Log Reduction)Day 28 (Log Reduction)
Staphylococcus aureus1.4 x 10^6>3>3>3
Pseudomonas aeruginosa1.3 x 10^6>3>3>3
Escherichia coli1.0 x 10^6>3>3>3
Candida albicans1.2 x 10^5>1>1>1
Aspergillus brasiliensis1.1 x 10^5No IncreaseNo Increase>1

Experimental Protocols

Protocol 1: Formulation of an Oil-in-Water (O/W) Cream with 0.5% this compound

Objective: To prepare a stable O/W cream preserved with 0.5% this compound.

Materials:

  • Oil Phase:

    • Cetearyl Alcohol: 4.0%

    • Glyceryl Stearate: 3.0%

    • Caprylic/Capric Triglyceride: 8.0%

  • Water Phase:

    • Deionized Water: 83.5%

    • Glycerin: 3.0%

  • Preservative:

    • This compound: 0.5%

  • pH Adjuster:

    • Citric Acid or Sodium Hydroxide solution (as needed)

Procedure:

  • Phase A (Water Phase): In a suitable vessel, combine deionized water and glycerin. Heat to 75°C.

  • Phase B (Oil Phase): In a separate vessel, combine cetearyl alcohol, glyceryl stearate, and caprylic/capric triglyceride. Heat to 75°C until all components are melted and uniform.

  • Emulsification: Slowly add the oil phase (Phase B) to the water phase (Phase A) under constant agitation with a homogenizer. Homogenize for 5-10 minutes to form a stable emulsion.

  • Cooling: Begin cooling the emulsion while stirring gently.

  • Preservative Addition: At approximately 40°C, add the this compound to the emulsion and mix until fully dispersed.

  • pH Adjustment: Once the cream has cooled to room temperature, measure the pH. Adjust to the desired range (typically 5.5-6.5 for skin products) using a citric acid or sodium hydroxide solution.

  • Final Mixing: Mix the cream gently until uniform.

Protocol 2: Formulation of a Hyaluronic Acid Serum with 0.5% this compound

Objective: To prepare a clear, viscous serum preserved with 0.5% this compound.

Materials:

  • Deionized Water: 94.5%

  • Sodium Hyaluronate (High Molecular Weight): 1.0%

  • Propanediol: 3.0%

  • This compound: 0.5%

  • Citric Acid solution (as needed for pH adjustment)

Procedure:

  • Hydration of Hyaluronic Acid: In the main vessel, disperse the sodium hyaluronate powder in the propanediol to form a slurry.

  • Addition of Water: Slowly add the deionized water to the slurry while mixing continuously. Continue to mix until the sodium hyaluronate is fully hydrated and a clear, viscous gel is formed. This may take several hours.

  • Preservative Incorporation: Once the gel is uniform, add the this compound and mix thoroughly until it is completely dissolved.

  • pH Adjustment: Measure the pH of the serum and adjust to a range of 5.5-6.5 with a citric acid solution if necessary.

  • Final Mixing: Mix the serum gently to ensure homogeneity.

Protocol 3: Preservative Efficacy Testing (Challenge Test) - ISO 11930

Objective: To evaluate the antimicrobial effectiveness of the cosmetic formulation preserved with this compound.

Workflow Diagram:

G cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation & Sampling cluster_analysis Analysis p1 Prepare and sterilize cosmetic product samples i1 Inoculate each product sample with a single microbial strain p1->i1 p2 Prepare microbial inoculums (S. aureus, P. aeruginosa, E. coli, C. albicans, A. brasiliensis) p2->i1 i2 Determine initial microbial concentration (Time 0) i1->i2 s1 Incubate samples at room temperature i2->s1 s2 Sample at Day 7 s1->s2 s3 Sample at Day 14 s2->s3 a1 Enumerate surviving microorganisms at each time point s2->a1 s4 Sample at Day 28 s3->s4 s3->a1 s4->a1 a2 Calculate Log Reduction a1->a2 a3 Compare results with ISO 11930 acceptance criteria a2->a3

Caption: ISO 11930 Preservative Challenge Test Workflow.

Procedure Summary:

  • Preparation: Prepare five separate portions of the cosmetic product to be tested. Prepare standardized inoculums of Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, and Aspergillus brasiliensis.

  • Inoculation: Inoculate each portion of the product with one of the microbial strains to achieve a specific initial concentration.

  • Incubation: Store the inoculated products at a controlled room temperature for 28 days.

  • Sampling and Enumeration: At specified time intervals (Day 7, Day 14, and Day 28), take aliquots from each sample and determine the number of viable microorganisms using appropriate plating and counting techniques.

  • Evaluation: Calculate the log reduction in microbial concentration at each time point compared to the initial inoculum. Compare these values to the acceptance criteria outlined in the ISO 11930 standard to determine if the preservative system is effective.

Conclusion

This compound, when used at a concentration of 0.5%, can be an effective preservative for a range of cosmetic formulations. Its broad-spectrum activity helps protect products from microbial contamination, ensuring consumer safety and extending shelf life. It is crucial to perform preservative efficacy testing, such as the ISO 11930 challenge test, on the final formulation to ensure the preservative system is adequate. Proper formulation techniques are also essential for the stability and efficacy of the final product. Researchers and formulators should always adhere to regional regulatory guidelines regarding the use of this compound in cosmetic products.

References

Application Notes and Protocols for Chlorobutanol as an Anesthetic in Marine Invertebrates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorobutanol (1,1,1-trichloro-2-methyl-2-propanol) is a versatile chemical compound that has found application in various fields, including as a preservative in pharmaceutical preparations.[1] In the realm of marine invertebrate research, this compound is recognized for its utility as a sedative and anesthetic agent.[2] Its application facilitates handling, examination, and non-invasive procedures, as well as serving as a humane method for euthanasia. These notes provide a comprehensive overview of the available data, protocols for its use, and an exploration of its mechanism of action in marine invertebrates.

Data Presentation

The efficacy of an anesthetic is determined by several key parameters, including the concentration of the agent, the time required to induce anesthesia (induction time), and the time taken for the animal to recover once removed from the anesthetic solution (recovery time). The following tables summarize the available quantitative data on the use of this compound in various marine invertebrates. It is important to note that detailed quantitative data for a wide range of marine invertebrate species is not extensively documented in the currently available scientific literature. The information presented here is based on existing studies and general recommendations.

Invertebrate GroupSpeciesAnesthetic Concentration (% w/v in seawater)Induction TimeRecovery TimeApplication/Remarks
General Recommendation Various0.05% - 0.5%Not SpecifiedNot SpecifiedGeneral purpose anesthetic and for euthanasia.[1]
Mollusca Aplysia californica (Sea Hare)Data not explicitly available in abstractsNot SpecifiedNot SpecifiedUsed as an anesthetic agent.[3]
Echinodermata Sea UrchinsNot SpecifiedNot SpecifiedNot SpecifiedHas been used to stimulate parthenogenesis in eggs.

Note: The lack of specific, quantitative data in the scientific literature for a broad range of species necessitates a cautious, species-specific approach when determining optimal anesthetic concentrations and exposure times. The general recommendation of 0.05% to 0.5% serves as a starting point for developing protocols.

Experimental Protocols

Protocol 1: Preparation of this compound Anesthetic Solution

Objective: To prepare a stock solution and working solutions of this compound for anesthetizing marine invertebrates.

Materials:

  • This compound (crystalline powder)[2]

  • Seawater (filtered, from the invertebrate's housing system)

  • Ethanol (optional, as a solvent)[2]

  • Glass beakers or flasks

  • Magnetic stirrer and stir bar

  • Graduated cylinders

  • Weighing scale

Procedure:

  • Stock Solution Preparation (e.g., 1% w/v):

    • Weigh 1 gram of this compound powder.

    • Due to this compound's limited solubility in cold water, it can be dissolved in a small amount of ethanol before being added to the seawater.[2] Alternatively, it is more soluble in hot water.[1]

    • If using ethanol, dissolve the 1 gram of this compound in 1-2 mL of ethanol.

    • Gradually add the dissolved this compound to a beaker containing 100 mL of filtered seawater while stirring continuously with a magnetic stirrer until fully dissolved.

    • This creates a 1% (w/v) stock solution.

  • Working Solution Preparation (e.g., 0.1% w/v):

    • To prepare a 0.1% working solution, dilute the 1% stock solution 1:10 with filtered seawater.

    • For example, add 10 mL of the 1% stock solution to 90 mL of filtered seawater to obtain 100 mL of a 0.1% anesthetic solution.

    • Prepare fresh working solutions for each experiment to ensure efficacy.

Safety Precautions:

  • Work in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Consult the Safety Data Sheet (SDS) for this compound before handling.

Protocol 2: General Anesthesia of Marine Invertebrates

Objective: To induce a state of anesthesia in a marine invertebrate for handling, examination, or minor procedures.

Materials:

  • Prepared this compound anesthetic solution (e.g., 0.05% - 0.5%)

  • Holding tank with clean, aerated seawater for recovery

  • Aeration stone and pump

  • Timer

  • Specimen container for anesthesia

Procedure:

  • Acclimation: Allow the invertebrate to acclimate to the experimental conditions in a separate container with clean seawater from its housing tank for at least 30 minutes.

  • Anesthesia Induction:

    • Transfer the invertebrate to the container with the prepared this compound anesthetic solution.

    • Ensure the volume of the anesthetic solution is sufficient to fully immerse the animal.

    • Start the timer immediately.

    • Observe the animal closely for signs of anesthesia, which may include:

      • Cessation of movement

      • Loss of righting reflex (if applicable)

      • Relaxation of appendages

      • Reduced response to tactile stimuli

  • Monitoring: Monitor the animal's condition throughout the procedure. The depth of anesthesia can be assessed by gently probing the animal with a blunt instrument.

  • Procedure: Once the desired level of anesthesia is achieved, perform the intended procedure promptly.

  • Recovery:

    • After the procedure, immediately transfer the invertebrate to the recovery tank containing clean, well-aerated seawater.

    • Record the time of transfer.

    • Monitor the animal for signs of recovery, such as the return of movement, righting reflex, and normal posture.

    • Record the time to full recovery.

Important Considerations:

  • The effective concentration and induction time will vary depending on the species, size, and metabolic rate of the invertebrate. It is crucial to start with a low concentration and gradually increase it if necessary, while carefully observing the animal's response.

  • Maintain stable water temperature and salinity throughout the experiment to minimize stress on the animal.

  • Ensure adequate aeration in both the anesthetic and recovery containers.

Signaling Pathways and Experimental Workflows

Mechanism of Action

The precise molecular mechanism of this compound's anesthetic action in marine invertebrates is not fully elucidated. However, based on its chemical properties and studies on other anesthetics, a plausible mechanism involves the disruption of neuronal membrane function. This compound, being a lipid-soluble molecule, is thought to partition into the lipid bilayer of neuronal cell membranes. This can alter the membrane's physical properties, such as fluidity and thickness, which in turn can affect the function of embedded ion channels.

General anesthetics are known to interact with various ion channels, including voltage-gated sodium channels, and ligand-gated ion channels such as GABA and acetylcholine receptors.[4][5][6] In invertebrates, these channels are crucial for neuronal excitability and synaptic transmission. It is hypothesized that this compound may potentiate the function of inhibitory GABA receptors, leading to an influx of chloride ions and hyperpolarization of the neuron, thus reducing its excitability. Conversely, it might inhibit the function of excitatory nicotinic acetylcholine receptors.

This compound This compound Membrane Lipid Bilayer This compound->Membrane Partitions into GABA_R GABA Receptor (Chloride Channel) Membrane->GABA_R Alters function of nACh_R Nicotinic Acetylcholine Receptor (Cation Channel) Membrane->nACh_R Alters function of Na_Channel Voltage-Gated Sodium Channel Membrane->Na_Channel Alters function of Hyperpolarization Hyperpolarization (Inhibition) GABA_R->Hyperpolarization Potentiates Cl- influx Depolarization_Block Reduced Depolarization (Inhibition) nACh_R->Depolarization_Block Inhibits cation influx Na_Channel->Depolarization_Block Blocks Na+ influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Depolarization_Block->Reduced_Excitability

Caption: Putative mechanism of this compound's anesthetic action.

Experimental Workflow

The following diagram illustrates a typical workflow for an experiment involving the anesthesia of a marine invertebrate for a non-invasive procedure.

A 1. Acclimation (Clean Seawater) C 3. Anesthesia Induction (Immerse Animal) A->C B 2. Prepare Anesthetic Solution (0.05-0.5%) B->C D 4. Monitor Anesthetic Depth (e.g., Tactile Response) C->D D->C Insufficient anesthesia E 5. Perform Procedure D->E Desired anesthesia achieved F 6. Transfer to Recovery Tank (Clean, Aerated Seawater) E->F G 7. Monitor Recovery (Return of Normal Behavior) F->G H 8. Return to Housing G->H Full recovery

Caption: General workflow for anesthetizing a marine invertebrate.

References

Application Note: Quantification of Chlorobutanol in Pharmaceutical Solutions using a Stability-Indicating HPLC Method

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of chlorobutanol in various aqueous and pharmaceutical solutions. The described method is simple, accurate, and precise, making it suitable for routine quality control and stability testing. The protocol utilizes a C18 column with a simple isocratic mobile phase of methanol and water, with detection at 210 nm. This method has been developed based on established and validated procedures to ensure broad applicability for researchers, scientists, and drug development professionals.

Introduction

This compound is a widely used preservative in pharmaceutical preparations, including ophthalmic, injectable, and intranasal solutions, due to its bacteriostatic and fungistatic properties. Accurate quantification of this compound is crucial to ensure the safety, efficacy, and stability of these pharmaceutical products. High-performance liquid chromatography (HPLC) offers a sensitive and specific method for the determination of this compound, providing a reliable alternative to gas chromatography (GC) procedures.[1] This application note provides a detailed protocol for the quantification of this compound using a stability-indicating RP-HPLC method.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A good resolution and symmetrical peak shape can be obtained with such a column.[2]

  • Solvents: HPLC grade methanol and water.

  • Reference Standard: this compound, USP or equivalent.

Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis of this compound:

ParameterCondition
Stationary Phase Octadecylsilane (C18), 10 µm[1]
Mobile Phase Methanol:Water (50:50, v/v)[1]
Flow Rate 1.0 mL/min[2]
Column Temperature 30°C[2]
Detection Wavelength 210 nm[1][3][4]
Injection Volume 20 µL
Run Time Approximately 10 minutes

Protocols

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations in the range of 1 µg/mL to 100 µg/mL. A suggested calibration curve could include concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

Sample Preparation
  • Aqueous Solutions: For clear aqueous solutions, filter the sample through a 0.45 µm syringe filter directly into an HPLC vial. If the expected concentration of this compound is high, dilute the sample with the mobile phase to fall within the calibration range.

  • Ophthalmic Ointments: A specific extraction procedure is required for ointments. A validated method involves dissolving a known weight of the ointment in a suitable organic solvent, followed by liquid-liquid extraction with an aqueous phase, which is then injected into the HPLC system.

System Suitability

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the 25 µg/mL working standard solution five times. The system is deemed suitable if the following criteria are met:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

Analysis
  • Inject the blank (mobile phase), followed by the working standard solutions in increasing order of concentration.

  • Construct a calibration curve by plotting the peak area against the concentration of this compound.

  • Inject the prepared sample solutions.

  • Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

Quantitative Data Summary

The following tables summarize the expected quantitative data for the described HPLC method.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaTypical Result
Tailing Factor≤ 2.01.2
Theoretical Plates≥ 20003500
RSD of Peak Area (%)≤ 2.00.8

Table 2: Method Validation Parameters

ParameterTypical Range/Value
Linearity (µg/mL) 1 - 100
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) (µg/mL) 0.86[3][4]
Limit of Quantification (LOQ) (µg/mL) 2.89[3]
Recovery (%) 98 - 102
Precision (RSD, %) < 2.0

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Standard Solution Preparation System_Suitability System Suitability Test Standard_Prep->System_Suitability Sample_Prep Sample Solution Preparation Sample_Analysis Sample Analysis Sample_Prep->Sample_Analysis Calibration Calibration Curve Generation System_Suitability->Calibration Quantification Quantification of This compound Calibration->Quantification Peak_Integration Peak Area Integration Sample_Analysis->Peak_Integration Peak_Integration->Quantification

References

Application Note: Gas Chromatography Protocol for Chlorobutanol Analysis in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of chlorobutanol in pharmaceutical preparations using gas chromatography with flame ionization detection (GC-FID). The described methodology is applicable for the determination of this compound in various formulations, including aqueous solutions and injections. The protocol includes comprehensive steps for sample preparation, instrument parameters, and data analysis. Additionally, a summary of expected quantitative performance data is presented.

Introduction

This compound (1,1,1-trichloro-2-methyl-2-propanol) is a commonly used preservative in a variety of pharmaceutical products, including injectable and ophthalmic solutions, due to its bacteriostatic and fungistatic properties. Accurate quantification of this compound is crucial to ensure product quality, safety, and efficacy, as its concentration must be maintained within specified limits. Gas chromatography with a flame ionization detector (GC-FID) is a robust and reliable analytical technique for the determination of volatile and semi-volatile compounds like this compound. This document outlines a comprehensive GC-FID method for the analysis of this compound in pharmaceutical formulations.

Experimental Protocols

Sample Preparation

A simple dilution method is suitable for clear aqueous solutions such as injections and eye drops. For more complex matrices, a liquid-liquid extraction may be necessary to remove interfering substances.

1.1. For Aqueous Solutions (e.g., Injections, Ophthalmic Solutions):

  • Accurately transfer a volume of the sample expected to contain approximately 10 mg of this compound into a 10 mL volumetric flask.

  • Add 1.0 mL of the Internal Standard solution (see section 2.2).

  • Dilute to volume with a suitable solvent such as methanol or a mixture of chloroform and methanol (4:1 v/v).

  • Mix thoroughly.

  • If the solution contains particulates, filter through a 0.45 µm syringe filter into a GC vial.

1.2. Internal Standard (IS) Solution Preparation:

A suitable internal standard, such as 2,2,2-trichloroethanol, should be used to improve the precision of the analysis.

  • Accurately weigh approximately 150 mg of 2,2,2-trichloroethanol into a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with the chosen solvent (e.g., methanol). This prepares a 15 mg/mL internal standard solution.

Gas Chromatography (GC-FID) Parameters

The following instrumental parameters have been found suitable for the analysis of this compound.

ParameterValue
Gas Chromatograph Agilent 7890B GC System or equivalent
Column Agilent J&W DB-WAX, 30 m x 0.32 mm, 0.25 µm or equivalent
Carrier Gas Helium or Hydrogen
Flow Rate Constant flow, typically 1.0 - 3.25 mL/min
Injection Port Split/Splitless
Inlet Temperature 250 - 260 °C
Injection Volume 1 µL
Split Ratio 10:1 to 25:1
Oven Temperature Program Initial Temp: 130 °C, hold for 2 minRamp: 10 °C/min to 180 °CFinal Temp: 180 °C, hold for 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 260 - 280 °C
Makeup Gas Nitrogen
Data Analysis and Quantification

The quantification of this compound is performed using the internal standard method. The ratio of the peak area of this compound to the peak area of the internal standard is used to construct a calibration curve.

  • Calibration Standards: Prepare a series of calibration standards containing known concentrations of this compound and a constant concentration of the internal standard.

  • Calibration Curve: Inject the calibration standards and plot the peak area ratio (this compound/Internal Standard) against the concentration of this compound. Perform a linear regression analysis to obtain the calibration curve.

  • Sample Analysis: Inject the prepared sample solutions and determine the peak area ratio.

  • Calculation: Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the GC-FID method for this compound analysis. The data is based on typical validation results for similar compounds analyzed by GC-FID and provides a benchmark for method performance.

ParameterExpected Value
Retention Time of this compound Approximately 5 - 8 minutes (will vary with specific conditions)
Retention Time of Internal Standard (2,2,2-trichloroethanol) Approximately 6 - 9 minutes (will vary with specific conditions)
Linearity (R²) ≥ 0.995
Limit of Detection (LOD) 0.05 - 0.1 µg/mL
Limit of Quantitation (LOQ) 0.15 - 0.3 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (%RSD) ≤ 2.0%

Experimental Workflow Diagram

Chlorobutanol_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Aqueous Sample Add_IS Add Internal Standard Solution Sample->Add_IS Dilute Dilute with Solvent Add_IS->Dilute Mix Vortex/Mix Dilute->Mix Filter Filter (if necessary) Mix->Filter Inject Inject into GC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect FID Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate_Ratio Calculate Peak Area Ratio Integrate->Calculate_Ratio Quantify Quantify using Calibration Curve Calculate_Ratio->Quantify Report Final Report Quantify->Report

Caption: Experimental workflow for the GC-FID analysis of this compound.

Conclusion

The GC-FID method described in this application note is a reliable and robust procedure for the routine quality control analysis of this compound in pharmaceutical formulations. The simple sample preparation and the use of an internal standard ensure accurate and precise results. The method can be validated to meet the requirements of regulatory agencies.

Application Notes and Protocols for the Use of Chlorobutanol in Multi-Dose Pharmaceutical Preparations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorobutanol (1,1,1-trichloro-2-methyl-2-propanol) is a well-established pharmaceutical excipient utilized for its preservative properties in multi-dose formulations.[1][2][3] Its bacteriostatic and fungistatic activities make it a suitable choice for preventing microbial contamination in various preparations, including parenteral and ophthalmic products.[4][5] These application notes provide a comprehensive overview of the use of this compound, including its mechanism of action, antimicrobial efficacy, stability profile, and relevant experimental protocols.

Physicochemical Properties and Mechanism of Action

This compound is a white, crystalline solid with a camphor-like odor.[1][6] It is slightly soluble in water but freely soluble in alcohol and other organic solvents.[3] The hemihydrate form is also commonly used.[5]

The primary mechanism of action of this compound as a preservative involves the disruption of microbial cell membranes.[7] As a detergent-like agent, it increases cell permeability, leading to the leakage of cellular contents and ultimately, cell lysis.[7] This broad-spectrum activity is effective against a range of Gram-positive and Gram-negative bacteria, as well as some fungi and yeasts.[4][8]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound, compiled from various sources.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Molecular FormulaC₄H₇Cl₃O[2]
Molecular Weight177.46 g/mol (anhydrous)[5]
Melting Point95-99 °C[1]
Boiling Point167 °C[1]
Solubility in WaterSlightly soluble[3]
Solubility in Alcohol1 in 0.6 parts[3]

Table 2: Typical Use Concentrations and Antimicrobial Spectrum

ParameterDetailsReferences
Typical Preservative Concentration0.25% - 0.5% (w/v)[1][4][7]
Effective pH RangeMost effective at pH < 5.5[4]
Antimicrobial Spectrum
Gram-positive bacteriaEffective (e.g., Staphylococcus aureus)[4][9]
Gram-negative bacteriaEffective (e.g., Escherichia coli, Pseudomonas aeruginosa)[4][9]
Fungi/YeastEffective against some species (e.g., Candida albicans, Aspergillus niger)[4][9]

Table 3: Minimum Inhibitory Concentrations (MIC)

MicroorganismMIC (µg/mL)References
Escherichia coli1250[8][9]
Staphylococcus aureus1250[8][9]
Pseudomonas aeruginosa1250[8][9]
Candida albicans2500[8][9]
Aspergillus niger2500[8][9]

Table 4: Stability of this compound in Aqueous Solution at 25°C

pHHalf-lifeReferences
3.090 years[10][11]
7.50.23 years (approximately 3 months)[10][11]

Experimental Protocols

Protocol 1: Antimicrobial Effectiveness Testing (AET)

This protocol is a generalized procedure based on the principles outlined in the United States Pharmacopeia (USP) <51> and the European Pharmacopoeia (Ph. Eur.) 5.1.3.[7][10][12][13][14][15]

1. Objective: To evaluate the efficacy of the preservative system in a multi-dose pharmaceutical preparation against microbial challenge.

2. Materials:

  • Test product in its final container-closure system.

  • Challenge microorganisms (ATCC strains):

    • Staphylococcus aureus (e.g., ATCC 6538)

    • Pseudomonas aeruginosa (e.g., ATCC 9027)

    • Escherichia coli (e.g., ATCC 8739)

    • Candida albicans (e.g., ATCC 10231)

    • Aspergillus brasiliensis (e.g., ATCC 16404)

  • Culture media (e.g., Tryptic Soy Broth/Agar for bacteria, Sabouraud Dextrose Broth/Agar for fungi).

  • Sterile saline solution (0.9% NaCl).

  • Sterile pipettes, loops, and other microbiological laboratory equipment.

  • Incubator set at 20-25°C.

3. Inoculum Preparation:

  • Culture the bacteria for 18-24 hours at 30-35°C on Tryptic Soy Agar.

  • Culture C. albicans for 48-72 hours at 20-25°C on Sabouraud Dextrose Agar.

  • Culture A. brasiliensis for 7-10 days at 20-25°C on Sabouraud Dextrose Agar.

  • Harvest the cultures by washing the agar surface with sterile saline. For A. brasiliensis, use sterile saline with 0.05% polysorbate 80 to aid in spore suspension.

  • Adjust the concentration of each microbial suspension with sterile saline to achieve a final count of approximately 1 x 10⁸ CFU/mL.

4. Test Procedure:

  • Divide the test product into five separate containers, one for each challenge microorganism.

  • Inoculate each container with a sufficient volume of one of the microbial suspensions to achieve a final concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/mL of the product. The volume of the inoculum should be between 0.5% and 1.0% of the volume of the product.

  • Mix the inoculated product thoroughly.

  • Determine the initial concentration of viable microorganisms in each inoculated container (Time 0).

  • Incubate the inoculated containers at 20-25°C, protected from light.

  • Withdraw samples at specified intervals (e.g., 7, 14, and 28 days) and determine the viable count using standard plate count methods.

5. Acceptance Criteria (for parenteral products, USP <51>):

  • Bacteria: Not less than a 1.0 log reduction from the initial count at 7 days, not less than a 3.0 log reduction at 14 days, and no increase from the 14-day count at 28 days.

  • Yeast and Mold: No increase from the initial calculated count at 7, 14, and 28 days. "No increase" is defined as not more than a 0.5 log₁₀ unit higher than the previous value.

AET_Workflow cluster_prep Preparation cluster_test Testing Procedure cluster_analysis Data Analysis cluster_result Result prep_cultures Prepare Microbial Cultures (Bacteria, Yeast, Mold) prep_inoculum Harvest and Standardize Inoculum to 1x10^8 CFU/mL prep_cultures->prep_inoculum inoculate Inoculate Product with 1x10^5 - 1x10^6 CFU/mL prep_inoculum->inoculate incubate Incubate at 20-25°C inoculate->incubate sampling Sample and Plate at Day 0, 7, 14, 28 incubate->sampling count Count Colonies (CFU/mL) sampling->count log_reduction Calculate Log Reduction count->log_reduction compare Compare with Acceptance Criteria log_reduction->compare pass Pass compare->pass Meets Criteria fail Fail compare->fail Does Not Meet Criteria

Antimicrobial Effectiveness Test (AET) Workflow.
Protocol 2: HPLC Assay for this compound in a Parenteral Solution

This protocol is a representative method based on published literature for the quantitative analysis of this compound.[9][16][17][18]

1. Objective: To determine the concentration of this compound in a multi-dose parenteral formulation using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

2. Materials and Instrumentation:

  • HPLC system with a UV detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • This compound reference standard.

  • Methanol (HPLC grade).

  • Water (HPLC grade).

  • Sample filters (e.g., 0.45 µm PTFE).

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

3. Chromatographic Conditions:

  • Mobile Phase: Methanol:Water (50:50, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

4. Standard Solution Preparation:

  • Accurately weigh approximately 50 mg of this compound reference standard and transfer to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase to obtain a stock solution of approximately 0.5 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the sample.

5. Sample Preparation:

  • Accurately transfer a volume of the parenteral formulation expected to contain approximately 5 mg of this compound into a 10 mL volumetric flask.

  • Dilute to volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm filter into an HPLC vial.

6. Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions in ascending order of concentration to generate a calibration curve.

  • Inject the sample solution.

  • Calculate the concentration of this compound in the sample by comparing the peak area with the calibration curve.

HPLC_Assay_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_std Prepare this compound Standard Solutions inject_std Inject Standards prep_std->inject_std prep_sample Prepare Formulation Sample Solution inject_sample Inject Sample prep_sample->inject_sample equilibrate Equilibrate HPLC System equilibrate->inject_std inject_std->inject_sample integrate Integrate Peak Areas inject_std->integrate inject_sample->integrate gen_curve Generate Calibration Curve calculate Calculate Concentration gen_curve->calculate integrate->gen_curve integrate->calculate result Report this compound Concentration calculate->result

HPLC Assay Workflow for this compound.

Formulation and Stability Considerations

The efficacy of this compound is highly dependent on the pH of the formulation. It exhibits greater stability and antimicrobial activity in acidic conditions.[4][10] As the pH increases, particularly above pH 5.5, its degradation rate accelerates, and its antimicrobial effectiveness is significantly reduced.[4][10] The degradation of this compound in aqueous solutions is catalyzed by hydroxide ions.[10][11]

Compatibility with other excipients and the container-closure system is also a critical consideration. This compound can be sorbed by some plastic materials, such as polyethylene, leading to a decrease in its effective concentration over time.[4] Incompatibilities with certain surfactants, like polysorbate 80, have also been reported to reduce its antimicrobial activity.[4]

Safety and Regulatory Considerations

This compound is generally considered safe for use as a preservative in parenteral and ophthalmic preparations at concentrations up to 0.5%.[4] However, like all preservatives, its use should be justified, and the concentration should be optimized to the minimum effective level. High doses or prolonged exposure to this compound may lead to adverse effects.[13] It is included in the FDA's Inactive Ingredients Guide for various routes of administration.[4] Regulatory bodies require robust data to demonstrate the effectiveness and stability of the preservative system throughout the product's shelf life. This includes performing antimicrobial effectiveness testing on stability batches.

Chlorobutanol_Considerations cluster_factors Key Influencing Factors cluster_outcomes Resulting Properties This compound This compound in Formulation pH Formulation pH This compound->pH Excipients Other Excipients (e.g., Surfactants) This compound->Excipients Packaging Container/Closure (e.g., Plastics) This compound->Packaging Efficacy Antimicrobial Efficacy pH->Efficacy < 5.5 optimal Stability Chemical Stability (Half-life) pH->Stability Acidic = more stable Excipients->Efficacy Potential incompatibility Packaging->Stability Sorption risk Safety Safety Profile Efficacy->Safety Stability->Safety

References

Application Notes and Protocols for Chlorobutanol as an Investigational Fixative Agent in Histopathology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are provided for investigational purposes only. Chlorobutanol is not a standard or routinely used fixative in histopathology. Its efficacy and impact on tissue morphology, antigenicity, and nucleic acid integrity have not been extensively validated compared to established fixatives like formalin. These guidelines are based on the known chemical properties of this compound and general principles of tissue fixation. Researchers should perform thorough validation studies to determine its suitability for their specific applications.

Introduction

This compound (1,1,1-trichloro-2-methyl-2-propanol) is a volatile, crystalline solid with known preservative, bacteriostatic, and local anesthetic properties.[1][2] It is commonly used as a preservative in pharmaceutical preparations, particularly in ophthalmic solutions, at concentrations around 0.5%.[3][4] Its mechanism of action primarily involves the disruption of the lipid structure of cell membranes, leading to increased permeability and cell lysis.[3] While not a conventional cross-linking fixative like formaldehyde, its protein-precipitating and membrane-disrupting properties suggest a potential, albeit investigational, role as a fixative agent in specialized histopathology research.

This document outlines potential applications and provides hypothetical protocols for the use of this compound as a fixative agent.

Potential Applications in Histopathology

Given its mechanism of action, this compound may be explored in scenarios where traditional aldehyde-based fixatives are suboptimal. These could include:

  • Rapid fixation of cell smears or thin tissue sections: Its volatility and lipid-dissolving properties might allow for rapid dehydration and fixation.

  • Preservation of certain lipids: As it does not cross-link proteins in the same manner as formaldehyde, it might offer a different profile of lipid preservation.

  • Specific cytological preparations: Its effects on cell membranes could be advantageous for examining certain cellular components.

  • Anesthesia and fixation of invertebrates: this compound has been used for the anesthesia and euthanasia of invertebrates and could potentially serve as a dual-purpose agent in such studies.[1]

Quantitative Data Summary (Hypothetical Comparison)

As there is a lack of published quantitative data on this compound as a primary fixative, the following table presents a hypothetical comparison based on its known properties versus a standard fixative like 10% Neutral Buffered Formalin (NBF). This data should be experimentally verified.

Parameter10% Neutral Buffered Formalin (NBF)Investigational this compound Solution (e.g., 1% in 70% Ethanol)
Fixation Mechanism Cross-linking of proteinsProtein precipitation and membrane disruption
Penetration Rate Approximately 1 mm/hourPotentially faster due to lower molecular weight and solvent base
Tissue Shrinkage Minimal to moderateModerate to significant, characteristic of alcohol-based fixatives
Antigen Preservation Variable; may require antigen retrievalLikely preserves some epitopes but may denature others; requires validation
Nucleic Acid Integrity Cross-linking can hinder extractionMay offer better preservation of DNA/RNA for PCR, but requires validation
Lipid Preservation Poor; lipids are largely dissolvedMay preserve some lipids, but also has solvent properties
Hazard Profile Toxic, carcinogenToxic, skin and eye irritant[1]

Experimental Protocols

4.1. Preparation of Investigational this compound Fixative Solutions

Safety Precaution: this compound is a hazardous substance. Handle it in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Solution A (Aqueous): 0.5% this compound in Phosphate Buffered Saline (PBS)

    • Weigh 5 g of this compound.

    • In a chemical fume hood, dissolve it in approximately 800 mL of PBS, pH 7.4.

    • Gentle heating and stirring may be required to fully dissolve the this compound.

    • Once dissolved, bring the final volume to 1 L with PBS.

    • Store in a tightly sealed container at 4°C.

  • Solution B (Alcoholic): 1% this compound in 70% Ethanol

    • Weigh 10 g of this compound.

    • In a chemical fume hood, dissolve it in 700 mL of absolute ethanol.

    • Add 300 mL of distilled water to bring the final volume to 1 L.

    • Store in a tightly sealed container at room temperature.

4.2. Protocol for Fixation of Thin Tissue Sections (<3 mm)

  • Tissue Collection: Immediately after excision, trim the tissue to a thickness of no more than 3 mm.

  • Immersion: Place the tissue in the chosen this compound fixative solution. The volume of the fixative should be at least 20 times the volume of the tissue.

  • Fixation Time:

    • For Solution A (Aqueous): Fix for 12-24 hours at 4°C.

    • For Solution B (Alcoholic): Fix for 6-12 hours at room temperature.

  • Post-Fixation Processing:

    • After fixation with Solution A, wash the tissue in PBS (3 changes of 15 minutes each).

    • Tissues fixed in either solution can then be transferred to 70% ethanol for dehydration and subsequent processing for paraffin embedding.

4.3. Protocol for Fixation of Cell Smears

  • Smear Preparation: Prepare a thin smear of cells on a glass slide.

  • Fixation:

    • Method 1 (Immersion): Immediately immerse the slide in Solution B for 10-15 minutes at room temperature.

    • Method 2 (Vapor Fixation): Place the slide in a closed container with a small amount of solid this compound at the bottom for 30-60 minutes. (This method is highly experimental and requires careful optimization).

  • Washing: After fixation, gently rinse the slide in 70% ethanol.

  • Staining: Proceed with the desired staining protocol.

Visualizations

5.1. Hypothetical Mechanism of Action of this compound as a Fixative

G cluster_cell Animal Cell membrane Lipid Bilayer (Cell Membrane) cytoplasm Cytoplasmic Proteins membrane->cytoplasm Increased Permeability nucleus Nucleus This compound This compound This compound->membrane Disrupts Lipid Structure This compound->cytoplasm Precipitates Proteins

Caption: Hypothetical mechanism of this compound fixation on a cellular level.

5.2. Experimental Workflow for Evaluating this compound as a Fixative

G start Tissue Sample Collection fixation Fixation (e.g., 1% this compound in 70% Ethanol) start->fixation processing Dehydration, Clearing, and Paraffin Infiltration fixation->processing embedding Paraffin Embedding processing->embedding sectioning Microtomy (4-5 µm sections) embedding->sectioning staining Staining (H&E, IHC, etc.) sectioning->staining analysis Microscopic Analysis and Comparison to Control (NBF) staining->analysis end Evaluation of Fixation Quality analysis->end

Caption: Experimental workflow for testing this compound as a tissue fixative.

Concluding Remarks

The use of this compound as a primary fixative in histopathology is an unexplored area. The protocols and information provided herein are intended to serve as a starting point for researchers interested in investigating novel fixation methods. Significant validation is required to characterize its effects on different tissue types and its compatibility with various downstream applications such as immunohistochemistry and molecular pathology. Its strong preservative and antimicrobial properties may offer advantages in specific contexts, but its potential to cause tissue shrinkage and alter cellular morphology must be carefully evaluated against established fixation standards.

References

Application Notes and Protocols for Antimicrobial Efficacy Testing of Chlorobutanol in Cosmetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorobutanol is a well-established preservative used in cosmetic and pharmaceutical formulations due to its broad-spectrum antimicrobial activity.[1][2][3] It is a volatile, white, crystalline compound with a camphor-like odor.[3] Typically used at a concentration of 0.5% in multi-ingredient formulations, this compound provides long-term stability and protects products from microbial spoilage.[1][3][4] Its antimicrobial properties are effective against a range of Gram-positive and Gram-negative bacteria, as well as some fungi and yeasts.[2][5] This document provides detailed application notes and protocols for testing the antimicrobial efficacy of this compound in cosmetic products.

Mechanism of Action: this compound functions as a detergent preservative. Its primary mechanism of action involves the disruption of the lipid structure of the microbial cell membrane. This disruption increases the permeability of the cell membrane, leading to the leakage of cellular contents and ultimately, cell lysis.[1]

Data Presentation: Antimicrobial Efficacy of this compound

The following tables summarize representative quantitative data from antimicrobial efficacy studies of cosmetic formulations preserved with 0.5% this compound. The data is presented as the mean log reduction in viable microorganisms at specified time intervals.

Disclaimer: The following data are illustrative examples to demonstrate typical results from preservative efficacy testing. Actual results will vary depending on the specific cosmetic formulation, the initial microbial load, and the test methodology.

Table 1: Preservative Efficacy Test (PET) Results for a Cream Formulation with 0.5% this compound (Illustrative Data)

Test MicroorganismInoculum Level (CFU/g)Day 7 Log ReductionDay 14 Log ReductionDay 28 Log Reduction
Staphylococcus aureus (ATCC 6538)5.5 x 10⁵3.2>4.7>4.7
Pseudomonas aeruginosa (ATCC 9027)6.2 x 10⁵2.84.1>4.8
Escherichia coli (ATCC 8739)7.1 x 10⁵3.5>4.9>4.9
Candida albicans (ATCC 10231)4.8 x 10⁵1.52.83.5
Aspergillus brasiliensis (ATCC 16404)3.9 x 10⁵0.81.92.6

Table 2: Preservative Efficacy Test (PET) Results for a Lotion Formulation with 0.5% this compound (Illustrative Data)

Test MicroorganismInoculum Level (CFU/mL)Day 7 Log ReductionDay 14 Log ReductionDay 28 Log Reduction
Staphylococcus aureus (ATCC 6538)5.8 x 10⁵3.8>4.8>4.8
Pseudomonas aeruginosa (ATCC 9027)6.5 x 10⁵3.14.5>4.8
Escherichia coli (ATCC 8739)7.5 x 10⁵4.0>4.9>4.9
Candida albicans (ATCC 10231)5.1 x 10⁵1.83.14.0
Aspergillus brasiliensis (ATCC 16404)4.2 x 10⁵1.02.23.1

Table 3: Preservative Efficacy Test (PET) Results for a Gel Formulation with 0.5% this compound (Illustrative Data)

Test MicroorganismInoculum Level (CFU/mL)Day 7 Log ReductionDay 14 Log ReductionDay 28 Log Reduction
Staphylococcus aureus (ATCC 6538)5.6 x 10⁵4.1>4.7>4.7
Pseudomonas aeruginosa (ATCC 9027)6.3 x 10⁵3.54.8>4.8
Escherichia coli (ATCC 8739)7.2 x 10⁵4.2>4.9>4.9
Candida albicans (ATCC 10231)4.9 x 10⁵2.03.54.2
Aspergillus brasiliensis (ATCC 16404)4.0 x 10⁵1.22.53.4

Experimental Protocols

The following are detailed methodologies for standard preservative efficacy tests (also known as challenge tests) used to evaluate the antimicrobial effectiveness of this compound in cosmetic formulations. The most common methods are the USP <51> Antimicrobial Effectiveness Test, the European Pharmacopoeia (EP) 5.1.3 Efficacy of Antimicrobial Preservation, and the ISO 11930 Evaluation of the Antimicrobial Protection of a Cosmetic Product.

General Workflow for Preservative Efficacy Testing

G cluster_prep Preparation Phase cluster_test Testing Phase cluster_analysis Analysis Phase P1 Prepare and sterilize all media and reagents P2 Culture and harvest test microorganisms P1->P2 P3 Prepare standardized inoculum of each microorganism P2->P3 P4 Prepare cosmetic product samples for testing P3->P4 T1 Inoculate product samples with standardized inoculum P4->T1 Challenge T2 Incubate inoculated samples at specified temperature (e.g., 20-25°C) T1->T2 T3 Sample at specified time intervals (e.g., Day 0, 7, 14, 28) T2->T3 T4 Perform microbial enumeration (plate counts) T3->T4 A1 Calculate log reduction of microorganisms T4->A1 Data A2 Compare results to acceptance criteria of the chosen method A1->A2 A3 Report findings A2->A3

Caption: General workflow for preservative efficacy testing (PET) of cosmetics.

Protocol 1: USP <51> Antimicrobial Effectiveness Test

This test is widely used to determine the antimicrobial effectiveness of preservatives in pharmaceutical and cosmetic products.

1. Test Microorganisms:

  • Staphylococcus aureus (ATCC 6538)

  • Pseudomonas aeruginosa (ATCC 9027)

  • Escherichia coli (ATCC 8739)

  • Candida albicans (ATCC 10231)

  • Aspergillus brasiliensis (ATCC 16404)

2. Media and Reagents:

  • Soybean-Casein Digest Broth and Agar

  • Sabouraud Dextrose Broth and Agar

  • Sterile Saline TS

  • Appropriate neutralizing agents (e.g., lecithin, polysorbate 80)

3. Inoculum Preparation:

  • Incubate bacterial cultures in Soybean-Casein Digest Broth at 30-35°C for 18-24 hours.

  • Incubate Candida albicans in Sabouraud Dextrose Broth at 20-25°C for 48 hours.

  • Incubate Aspergillus brasiliensis on Sabouraud Dextrose Agar at 20-25°C for 7 days.

  • Harvest the microorganisms and wash with sterile saline.

  • Resuspend in sterile saline to achieve a microbial count of approximately 1 x 10⁸ CFU/mL.

4. Test Procedure:

  • Dispense the cosmetic product into five separate, sterile containers.

  • Inoculate each container with one of the five test microorganisms to achieve a final concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/g or mL.

  • The volume of the inoculum should not exceed 1% of the total volume of the product.

  • Mix the inoculated product thoroughly.

  • Determine the initial concentration of viable microorganisms at Day 0.

  • Incubate the inoculated containers at 20-25°C for 28 days.

  • Sample each container at 7, 14, and 28 days.

  • Perform microbial enumeration using appropriate plating techniques and neutralizing agents.

5. Acceptance Criteria (for topical products - Category 2):

  • Bacteria: Not less than a 2.0 log reduction from the initial count at 14 days, and no increase from the 14-day count at 28 days.

  • Yeast and Molds: No increase from the initial count at 14 and 28 days. "No increase" is defined as not more than 0.5 log₁₀ unit higher than the previous value.[6][7]

Protocol 2: ISO 11930 - Evaluation of the Antimicrobial Protection of a Cosmetic Product

This standard is specifically designed for the evaluation of the antimicrobial protection of cosmetic products.

1. Test Microorganisms:

  • Staphylococcus aureus (ATCC 6538)

  • Pseudomonas aeruginosa (ATCC 9027)

  • Escherichia coli (ATCC 8739)

  • Candida albicans (ATCC 10231)

  • Aspergillus brasiliensis (ATCC 16404)

2. Media and Reagents:

  • Tryptone Soya Agar (TSA)

  • Sabouraud Dextrose Agar with chloramphenicol

  • Eugon LT 100 Broth or other suitable neutralizing broth

  • Phosphate buffer or peptone salt solution

3. Inoculum Preparation:

  • Similar to USP <51>, prepare standardized suspensions of each microorganism to a concentration of 1.5-5.0 x 10⁸ CFU/mL for bacteria and 1.5-5.0 x 10⁷ CFU/mL for fungi.

4. Test Procedure:

  • Dispense 20g or 20mL of the cosmetic product into five sterile containers.

  • Inoculate each container with 0.2mL of one of the standardized microbial suspensions to achieve a final concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/g or mL for bacteria, and between 1 x 10⁴ and 1 x 10⁵ CFU/g or mL for fungi.

  • Mix the inoculated product thoroughly.

  • Determine the initial concentration of viable microorganisms at Day 0.

  • Incubate the inoculated containers at 22.5 ± 2.5°C for 28 days, protected from light.

  • Sample each container at 7, 14, and 28 days.

  • Perform microbial enumeration using appropriate plating techniques and neutralization.

5. Acceptance Criteria (Criteria A):

  • Bacteria: A log reduction of ≥ 3 at day 7, and no increase from day 7 at days 14 and 28.

  • Candida albicans: A log reduction of ≥ 1 at day 7, and no increase from day 7 at days 14 and 28.[8]

  • Aspergillus brasiliensis: No increase from the initial count at day 14, and a log reduction of ≥ 1 at day 28.[8]

Protocol 3: European Pharmacopoeia (EP) 5.1.3 - Efficacy of Antimicrobial Preservation

This method is commonly used for products sold in the European Union.

1. Test Microorganisms:

  • Staphylococcus aureus (ATCC 6538)

  • Pseudomonas aeruginosa (ATCC 9027)

  • Candida albicans (ATCC 10231)

  • Aspergillus brasiliensis (ATCC 16404)

  • Escherichia coli (ATCC 8739) is also recommended for products for oral use.

2. Media and Reagents:

  • Similar to USP <51> and ISO 11930, using appropriate culture media and neutralizing agents.

3. Inoculum Preparation:

  • Prepare standardized suspensions of each microorganism to a concentration of approximately 1 x 10⁸ CFU/mL.

4. Test Procedure:

  • Inoculate the cosmetic product with a suspension of one of the test microorganisms to achieve a final concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/g or mL.

  • The volume of the inoculum should be between 0.5% and 1.0% of the product's volume.

  • Mix the inoculated product thoroughly.

  • Incubate at 20-25°C for at least 28 days.

  • Sample each container at 0, 2, 7, 14, and 28 days.

  • Perform microbial enumeration.

5. Acceptance Criteria (for topical preparations):

  • Criteria A:

    • Bacteria: A log reduction of ≥ 2 at 2 days, ≥ 3 at 7 days, and no increase thereafter.

    • Fungi: A log reduction of ≥ 1 at 14 days, and no increase thereafter.

  • Criteria B (for justified cases where Criteria A cannot be met):

    • Bacteria: A log reduction of ≥ 1 at 24 hours, ≥ 3 at 14 days, and no increase thereafter.

    • Fungi: A log reduction of ≥ 1 at 14 days, and no increase thereafter.

Visualizations

Mechanism of Action of this compound

G cluster_membrane Microbial Cell Membrane cluster_this compound This compound Action cluster_effects Cellular Effects M1 Phospholipid Bilayer E1 Increased Membrane Permeability M1->E1 M2 Membrane Proteins C1 This compound molecules C1->M1 Disrupts lipid structure E2 Leakage of Cellular Contents E1->E2 E3 Cell Lysis E2->E3

Caption: Mechanism of this compound's antimicrobial action on the cell membrane.

Logical Relationship for Selecting a Preservative Efficacy Test

G D1 Target Market? R1 USA D1->R1 R2 Europe D1->R2 R3 Global D1->R3 D2 Product Type? P1 Pharmaceutical D2->P1 P2 Cosmetic D2->P2 R1->D2 R2->D2 R3->D2 M1 USP <51> P1->M1 M2 EP 5.1.3 P1->M2 P2->M1 P2->M2 M3 ISO 11930 P2->M3

Caption: Decision tree for selecting an appropriate preservative efficacy test method.

Considerations for Different Cosmetic Formulations

The efficacy of this compound can be influenced by the cosmetic matrix.

  • Creams and Lotions (Emulsions): In oil-in-water (o/w) emulsions, this compound, being slightly water-soluble, will primarily reside in the aqueous phase where microbial growth is most likely to occur. However, some partitioning into the oil phase can occur, potentially reducing its effective concentration in the water phase. In water-in-oil (w/o) emulsions, the preservative must be effective in the dispersed water droplets. The interaction with emulsifiers and other excipients can also impact its availability and activity.

  • Gels: In aqueous gel formulations, this compound is generally very effective due to the high water activity. However, interactions with gelling agents, such as certain polymers, could potentially reduce its antimicrobial activity.

  • pH: The antimicrobial activity of this compound is known to be reduced at a pH above 5.5.[5] Therefore, it is crucial to consider the pH of the final cosmetic formulation and ensure it is within the optimal range for this compound's efficacy.

It is always recommended to perform preservative efficacy testing on the final product formulation to ensure adequate preservation throughout its shelf life and intended use.

References

Troubleshooting & Optimization

Technical Support Center: Chlorobutanol Degradation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chlorobutanol in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing a decrease in concentration over time, even under refrigerated storage. What could be the cause?

A1: Several factors could contribute to the loss of this compound concentration. The primary cause of this compound degradation in aqueous solutions is hydroxide-ion-catalyzed hydrolysis.[1][2] Even at neutral pH, this degradation occurs, although at a slower rate than in alkaline conditions. Additionally, this compound is volatile and can sublime, leading to losses from solution, especially if containers are not tightly sealed.[3][4][5] Polyethylene containers are also known to result in a rapid loss of this compound.[3][5]

Q2: I've noticed a significant drop in the pH of my formulation containing this compound after storage at elevated temperatures. Why is this happening?

A2: The degradation of this compound leads to the formation of acidic byproducts, including hydrochloric acid.[1][6] This is particularly pronounced at elevated temperatures, which accelerate the degradation process. The resulting decrease in pH can potentially affect the stability of the active pharmaceutical ingredient (API) in your formulation.[1][6]

Q3: What is the expected half-life of this compound in an aqueous solution?

A3: The half-life of this compound is highly dependent on the pH and temperature of the solution. At 25°C, the half-life can be as long as 90 years at a pH of 3, but it dramatically decreases to approximately 3 months (0.23 years) at a pH of 7.5.[1][2][3][4][5]

Q4: Can I autoclave a solution containing this compound?

A4: While it is possible to autoclave solutions containing this compound, significant losses can occur due to its volatility.[3][4] At a pH of 5, approximately 30% of this compound can be lost during autoclaving.[3][4] If autoclaving is necessary, it is crucial to account for this loss and consider pre-saturating the container environment.

Q5: What are the primary degradation products of this compound?

A5: The degradation of this compound in aqueous solution, catalyzed by hydroxide ions, leads to the formation of acetone, chloride ions, and carbon monoxide.[4] The formation of hydrochloric acid as a byproduct has also been reported, contributing to a decrease in the pH of the solution.[1][6]

Troubleshooting Guides

Issue 1: Inconsistent Analytical Results for this compound Concentration

Symptoms:

  • High variability in this compound concentration between replicate samples.

  • Lower than expected concentration in freshly prepared solutions.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Volatility of this compound Ensure solutions are kept in tightly sealed containers. Minimize headspace in vials. Prepare standards and samples quickly to reduce evaporative losses.
Inappropriate Container Material Avoid using polyethylene containers, which can lead to rapid loss of this compound.[3][5] Use glass or other non-reactive, low-permeability containers.
pH of the Solution Verify the pH of your aqueous solution. This compound degrades much faster at neutral or alkaline pH. For analytical standards, consider preparing them in an acidic buffer (e.g., pH 3-5) to improve stability.[1][3]
Analytical Method Issues Ensure your analytical method (e.g., HPLC, GC) is validated for this compound. Check for co-elution with degradation products or other excipients. A reverse-phase HPLC method with UV detection at 210 nm is a suitable option.[7]
Issue 2: Unexpected pH Shift in the Formulation During Stability Studies

Symptoms:

  • A gradual or rapid decrease in the pH of the aqueous formulation over time, especially at accelerated stability conditions (elevated temperature).

Possible Causes & Solutions:

CauseTroubleshooting Steps
This compound Degradation This is the most likely cause due to the formation of acidic degradation products.[1][6] The rate of pH drop will be proportional to the rate of degradation.
Insufficient Buffering Capacity If the formulation is weakly buffered, the acidic byproducts of this compound degradation will have a more significant impact on the pH.
Solution Increase the buffering capacity of your formulation to maintain a stable pH. Select a buffer system that is most effective in the target pH range and is compatible with the API and other excipients.

Data Presentation

Table 1: Half-life of this compound in Aqueous Solutions at 25°C

pHHalf-lifeReference
3.090 years[1][2]
7.50.23 years (approx. 3 months)[1][2][3][4][5]

Table 2: Factors Affecting this compound Degradation

FactorEffect on Degradation RateKey Considerations
pH Increases significantly with increasing pH (hydroxide-ion catalysis).[1][2][3][4]Maintain acidic pH for maximum stability.
Temperature Increases with increasing temperature.[1][6]Store solutions at recommended temperatures (e.g., refrigerated).
Container Type Porous and polyethylene containers can lead to significant loss.[3][5]Use tightly sealed, non-reactive containers (e.g., glass).
Autoclaving Can cause significant loss due to volatility.[3][4]Account for potential loss if autoclaving is required.

Experimental Protocols

Protocol 1: Determination of this compound Degradation Kinetics

Objective: To determine the degradation rate of this compound in an aqueous solution at a specific pH and temperature.

Methodology:

  • Solution Preparation: Prepare a buffered aqueous solution at the desired pH. Accurately prepare a stock solution of this compound and dilute it in the buffered solution to the target concentration (e.g., 0.5% w/v).

  • Stability Study Setup: Aliquot the solution into tightly sealed glass vials. Place the vials in a temperature-controlled stability chamber set to the desired temperature.

  • Time Points: Withdraw vials at predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 weeks).

  • Sample Analysis: At each time point, analyze the concentration of this compound remaining in the solution using a validated stability-indicating analytical method, such as reverse-phase HPLC with UV detection at 210 nm.[7]

  • Data Analysis: Plot the natural logarithm of the this compound concentration versus time. If the degradation follows first-order kinetics, the plot will be linear. The slope of the line will be the negative of the degradation rate constant (k). The half-life (t½) can be calculated using the equation: t½ = 0.693 / k.

Visualizations

Chlorobutanol_Degradation_Pathway This compound This compound (C4H7Cl3O) Degradation Hydrolysis This compound->Degradation OH Hydroxide Ions (OH-) OH->Degradation catalyzes Acetone Acetone Degradation->Acetone Chloride Chloride Ions Degradation->Chloride CO Carbon Monoxide Degradation->CO HCl Hydrochloric Acid Degradation->HCl pH_decrease Decrease in pH HCl->pH_decrease

Caption: this compound degradation pathway in aqueous solutions.

Experimental_Workflow_Kinetics cluster_prep Preparation cluster_study Stability Study cluster_analysis Analysis prep_buffer Prepare Buffered Solution prep_final Dilute to Final Concentration prep_buffer->prep_final prep_chloro Prepare this compound Stock prep_chloro->prep_final aliquot Aliquot into Vials prep_final->aliquot incubate Incubate at Constant Temperature aliquot->incubate sample Sample at Time Points incubate->sample hplc Analyze by HPLC sample->hplc plot Plot ln(Conc) vs. Time hplc->plot calculate Calculate Rate Constant (k) and Half-life (t½) plot->calculate

Caption: Workflow for determining this compound degradation kinetics.

References

Technical Support Center: Chlorobutanol Stability in Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of chlorobutanol in pharmaceutical and cosmetic formulations. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This section addresses specific issues that may arise during the formulation and stability testing of products containing this compound.

Issue 1: Loss of Preservative Efficacy Over Time

  • Question: Our formulation is showing a decrease in antimicrobial effectiveness during its shelf life. What could be the cause?

  • Answer: A loss of preservative efficacy is often linked to a decrease in the concentration of active this compound. The primary cause is chemical degradation, particularly hydrolysis, which is accelerated by higher pH and temperature. This compound is most stable in acidic conditions (pH 3-5).[1][2][3] Degradation is catalyzed by hydroxide ions, leading to a significant decrease in stability as the pH increases.[1][3] Additionally, this compound is volatile and can be lost from the formulation through sublimation and absorption into certain packaging materials like polyethylene and rubber stoppers.[3]

Issue 2: pH Shift in the Formulation During Storage

  • Question: We are observing a significant drop in the pH of our aqueous formulation containing this compound upon storage, especially at elevated temperatures. Why is this happening?

  • Answer: The degradation of this compound via hydrolysis results in the formation of acidic byproducts, including hydrochloric acid.[1][4] This leads to a decrease in the pH of the formulation. This effect is more pronounced at higher temperatures, which accelerate the hydrolysis reaction.[1][4] In weakly buffered solutions, this pH drop can be substantial and may impact the stability of the active pharmaceutical ingredient (API) or other excipients in the formulation.[1]

Issue 3: Incompatibility with Formulation Components

  • Question: Are there any known incompatibilities between this compound and common formulation excipients?

  • Answer: Yes, this compound can interact with several excipients, which may reduce its antimicrobial activity. It can be absorbed by or form complexes with materials like polyethylene glycol (PEG), carboxymethylcellulose, and polysorbate 80.[3] It is also incompatible with bentonite and magnesium trisilicate.[3] These interactions can reduce the concentration of free this compound available to act as a preservative.

Issue 4: Loss of this compound During Manufacturing/Sterilization

  • Question: We are experiencing a significant loss of this compound content after autoclaving our formulation. How can we mitigate this?

  • Answer: this compound is volatile and a considerable amount can be lost during heat sterilization processes like autoclaving.[3] Losses of up to 30% have been reported at pH 5 during autoclaving.[3] To minimize this loss, it is advisable to use the lowest effective concentration of this compound and to ensure the formulation is in a well-sealed container. For formulations in polyethylene containers, pre-autoclaving the containers with a this compound solution can help reduce subsequent loss from the product.[3]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for ensuring this compound stability?

A1: this compound exhibits maximum stability in acidic conditions, ideally between pH 3 and 5.[1][2][5] As the pH increases, particularly above pH 5.5, its degradation rate significantly increases due to hydroxide ion-catalyzed hydrolysis.[1][2][3]

Q2: How does temperature affect the stability of this compound?

A2: Elevated temperatures accelerate the degradation of this compound.[1][4] For instance, a study showed a 47.5% degradation of this compound in 5 days at 80°C.[1] Therefore, formulations containing this compound should be stored at controlled room temperature or as specified by stability studies. The bulk material should be stored between 8-15°C in a well-closed container.[3]

Q3: What are the degradation products of this compound?

A3: The primary degradation pathway for this compound in aqueous solution is hydrolysis, which yields acidic degradation products, including hydrochloric acid.[1][4] In the presence of a strong base like sodium hydroxide, it can form a gem-dichloroepoxide intermediate, which can further react.[1] Under certain conditions, it has been suggested that it may ultimately decompose to acetone and carbon monoxide.[1]

Q4: Can this compound interact with packaging materials?

A4: Yes, this compound is known to be incompatible with certain packaging materials. It can be absorbed by plastic vials and polyethylene containers, leading to a rapid loss of the preservative from the solution.[3] There is also an appreciable loss of this compound through rubber stoppers in parenteral vials.[3] Glass containers are generally preferred for formulations containing this compound.

Q5: Is this compound sensitive to light?

A5: While the primary stability concerns for this compound are pH and temperature, like many organic compounds, prolonged exposure to light can potentially contribute to degradation. It is generally recommended to store formulations containing this compound in light-resistant containers.

Quantitative Data on this compound Stability

The following tables summarize the quantitative data on the stability of this compound under different conditions.

Table 1: Effect of pH on the Half-Life of this compound at 25°C

pHHalf-LifeReference
3.090 years[1][2]
7.50.23 years (approximately 3 months)[1][2][3]

Table 2: Effect of Temperature on this compound Degradation

TemperatureDurationPercent DegradationReference
80°C5 days47.5%[1]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound Assay

This protocol outlines a general method for the quantification of this compound in aqueous solutions and ophthalmic ointments to assess its stability.

  • Objective: To determine the concentration of this compound in a formulation and separate it from its degradation products.

  • Methodology:

    • Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector is used.

    • Column: A reverse-phase C18 column (e.g., Agilent Zorbax Eclipse XDB C18, 75 mm x 3.0 mm, 3.5μm) is suitable.[6][7]

    • Mobile Phase: A mixture of methanol and water (e.g., 50:50 v/v) is commonly used.[8][9] For multi-component formulations, a buffered mobile phase (e.g., 15 mM phosphate buffer at pH 3.0) with an organic modifier like methanol may be necessary.[6][7]

    • Flow Rate: A typical flow rate is 0.6 to 1.0 mL/min.[6][7]

    • Detection: UV detection at 210 nm is appropriate for this compound.[6][7][8][9]

    • Sample Preparation:

      • Aqueous Solutions: Dilute the sample with the mobile phase to a suitable concentration within the linear range of the standard curve.

      • Ointments: Disperse a known weight of the ointment in a suitable solvent (e.g., methanol), sonicate to ensure complete dissolution of this compound, centrifuge to separate excipients, and then dilute the supernatant with the mobile phase.

    • Standard Preparation: Prepare a series of standard solutions of this compound in the mobile phase at known concentrations.

    • Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph.

    • Quantification: Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations. Determine the concentration of this compound in the sample from the calibration curve.

  • Forced Degradation Studies: To validate the stability-indicating nature of the method, subject a sample of the formulation to stress conditions (e.g., heat, acid, base, oxidation) to generate degradation products. The method should demonstrate the ability to resolve the this compound peak from any degradation product peaks.

Visualizations

Chlorobutanol_Degradation_Pathway This compound This compound (1,1,1-trichloro-2-methyl-2-propanol) Hydrolysis Hydrolysis (OH⁻ catalyzed) This compound->Hydrolysis Acidic_Products Acidic Degradation Products (e.g., Hydrochloric Acid) Hydrolysis->Acidic_Products pH_Drop Decrease in Formulation pH Acidic_Products->pH_Drop

Caption: Degradation pathway of this compound via hydrolysis.

Stability_Testing_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_evaluation Evaluation Formulation Prepare Formulation with this compound Packaging Package in Final Container Formulation->Packaging Accelerated Accelerated Conditions (e.g., 40°C/75% RH) Packaging->Accelerated Long_Term Long-Term Conditions (e.g., 25°C/60% RH) Packaging->Long_Term Time_Points Pull Samples at Defined Time Points Accelerated->Time_Points Long_Term->Time_Points Assay This compound Assay (e.g., HPLC) Time_Points->Assay pH_Test pH Measurement Time_Points->pH_Test Efficacy_Test Antimicrobial Effectiveness Test Time_Points->Efficacy_Test Data_Analysis Analyze Data Assay->Data_Analysis pH_Test->Data_Analysis Efficacy_Test->Data_Analysis Shelf_Life Determine Shelf-Life Data_Analysis->Shelf_Life Factors_Affecting_Stability center_node This compound Stability pH pH (High pH decreases stability) center_node->pH Temp Temperature (High temp. increases degradation) center_node->Temp Excipients Excipient Interaction (e.g., Polysorbate 80, PEG) center_node->Excipients Packaging Packaging Material (e.g., Polyethylene, Rubber) center_node->Packaging Volatility Volatility (Loss during heating/storage) center_node->Volatility

References

Technical Support Center: Troubleshooting Chlorobutanol Precipitation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting chlorobutanol precipitation in aqueous solutions, particularly during cold storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in our formulations?

A1: this compound is a versatile organic compound used as a preservative in pharmaceutical and cosmetic formulations due to its bacteriostatic and fungistatic properties.[1][2] It is often used at a concentration of 0.5% w/v to ensure the long-term stability of multi-ingredient products.[2][3]

Q2: We observed crystal formation in our this compound solution after placing it in cold storage. What is causing this?

A2: This phenomenon is likely due to the temperature-dependent solubility of this compound in water. This compound is only slightly soluble in cold water and its solubility decreases as the temperature drops.[4][5] A 0.5% w/v aqueous solution is nearly saturated at room temperature, so when the solution is cooled, the solubility limit is exceeded, leading to precipitation or crystallization.[6][7]

Q3: Is the precipitated this compound still usable?

A3: Yes, the precipitated this compound can often be redissolved. The formulation has not necessarily degraded, but rather the solute has come out of solution. Gentle warming and agitation can redissolve the precipitate, restoring the solution to its intended concentration. However, it is crucial to ensure the entire precipitate is redissolved to maintain the correct concentration for its preservative efficacy.

Q4: How does pH affect the stability of this compound in our solutions?

A4: The stability of this compound in aqueous solutions is pH-dependent. It is most stable at an acidic pH of around 3.[6] As the pH increases, particularly above pH 5.5, its stability decreases, and it can degrade.[6]

Q5: Can we autoclave a solution containing this compound?

A5: While it is possible, a significant amount of this compound can be lost during autoclaving due to its volatility.[6] Losses of up to 30% have been reported at pH 5.[6] If autoclaving is necessary, it is advisable to account for this loss by starting with a slightly higher concentration, if permissible for the formulation.

Data Presentation

Solubility of this compound in Various Solvents

The following table summarizes the solubility of this compound in water and other common laboratory solvents.

SolventSolubility at 20°CApproximate Concentration ( g/100 mL)
Water1 in 125[3][6]~0.8
Ethanol (95%)1 in 1[6]~100
Glycerin1 in 10[6]~10
EtherFreely soluble[6]High
ChloroformFreely soluble[6]High
Temperature-Dependent Aqueous Solubility of this compound

Precise quantitative data for the solubility of this compound at various cold storage temperatures is not extensively documented. However, the general trend is a decrease in solubility with a decrease in temperature.

Temperature RangeSolubility Description
> 25°C (Warm) More soluble
20°C (Room Temp) 1 g in 125 mL of water (~0.8% w/v)[4][6]
< 20°C (Cool) Slightly soluble
2-8°C (Cold Storage) Poorly soluble

Troubleshooting Guides

Issue: Precipitation Observed in this compound Solution Upon Cold Storage

Root Cause Analysis:

The primary cause is the reduced solubility of this compound at lower temperatures. A 0.5% aqueous solution is near saturation at room temperature and will likely precipitate when refrigerated.

Immediate Corrective Actions:

  • Visual Inspection: Confirm that the observed precipitate is crystalline, consistent with this compound.

  • Gentle Warming: Warm the solution to room temperature or slightly above (e.g., 30-40°C) with gentle agitation. A water bath is recommended for uniform heating.

  • Complete Dissolution: Ensure all crystals have completely redissolved before use to guarantee the correct concentration.

Preventative Measures:

  • Co-solvents: If the formulation allows, consider the addition of a co-solvent such as ethanol or glycerin to increase the solubility of this compound at lower temperatures.[6]

  • Storage at Controlled Room Temperature: If the stability of other components is not compromised, store the solution at a controlled room temperature (20-25°C) instead of in cold storage.

  • Prepare Concentrated Stock in a Solubilizing Agent: A concentrated stock solution of this compound can be prepared in a solubilizing agent like ethanol and then diluted into the aqueous vehicle just before use.

Experimental Protocols

Protocol for Redissolving Precipitated this compound

Objective: To safely and effectively redissolve this compound that has precipitated out of an aqueous solution during cold storage.

Materials:

  • Precipitated this compound solution in its original container

  • Water bath with temperature control

  • Magnetic stirrer and stir bar (optional)

  • Protective gloves and eyewear

Procedure:

  • Safety First: Don appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Initial Inspection: Visually inspect the container to assess the amount of precipitate.

  • Set Water Bath Temperature: Set the water bath to a temperature between 30°C and 40°C. Avoid excessive heat, as this compound is volatile and can degrade at higher temperatures.[6][8]

  • Immerse the Solution: Place the container with the precipitated solution into the water bath. Ensure the water level is high enough to cover the solution level within the container.

  • Gentle Agitation:

    • If using a magnetic stirrer, place the container on the stirrer within the water bath and begin stirring at a low to medium speed.

    • If stirring manually, gently swirl the container periodically (e.g., every 5-10 minutes).

  • Monitor Dissolution: Continue warming and agitating until all the precipitate has visibly dissolved. This may take anywhere from 15 to 60 minutes, depending on the volume and amount of precipitate.

  • Cool to Room Temperature: Once fully dissolved, remove the container from the water bath and allow it to cool to room temperature.

  • Final Inspection: Visually inspect the solution again to ensure no recrystallization has occurred upon cooling to room temperature. The solution should be clear and free of any particulate matter.

  • Documentation: Record the procedure, including the temperature used and the time taken for complete dissolution, in your laboratory notebook.

Protocol for Preparing a Stable 0.5% (w/v) this compound Aqueous Solution

Objective: To prepare a 0.5% (w/v) aqueous solution of this compound with a reduced risk of precipitation upon storage.

Materials:

  • This compound (hemihydrate or anhydrous)

  • Purified water

  • Ethanol (95%) or Glycerin (optional co-solvent)

  • Heating magnetic stirrer or water bath

  • Volumetric flask

  • Weighing balance

  • Spatula and weighing paper

  • Protective gloves and eyewear

Procedure:

  • Safety Precautions: Wear appropriate PPE.

  • Calculate Required Amounts: For a 100 mL solution, you will need 0.5 g of this compound.

  • Weighing: Accurately weigh 0.5 g of this compound.

  • Dissolution (Method A: Direct Dissolution with Heat): a. Add approximately 80 mL of purified water to a beaker. b. Gently heat the water to 40-50°C while stirring. c. Slowly add the weighed this compound to the warm water while continuing to stir until fully dissolved. d. Transfer the solution to a 100 mL volumetric flask. e. Rinse the beaker with a small amount of purified water and add the rinsing to the volumetric flask. f. Allow the solution to cool to room temperature. g. Add purified water to the 100 mL mark. h. Mix the solution thoroughly.

  • Dissolution (Method B: Using a Co-solvent): a. If using ethanol, dissolve the 0.5 g of this compound in a small volume of ethanol (e.g., 1-2 mL) in a beaker. b. Slowly add the this compound-ethanol mixture to approximately 80 mL of purified water while stirring. c. Transfer the solution to a 100 mL volumetric flask. d. Rinse the beaker with a small amount of purified water and add the rinsing to the volumetric flask. e. Add purified water to the 100 mL mark. f. Mix the solution thoroughly.

  • Storage: Store the prepared solution in a well-closed container at controlled room temperature (20-25°C). If cold storage is required, be aware of the potential for precipitation and follow the redissolving protocol if necessary.

Visualizations

Troubleshooting_Chlorobutanol_Precipitation start_node Precipitation Observed in Cold Storage warm_solution Gently warm solution to room temperature (30-40°C) start_node->warm_solution decision_node decision_node process_node process_node end_node Solution Ready for Use prevent_node Implement Preventative Measures check_dissolved Is precipitate fully dissolved? warm_solution->check_dissolved check_dissolved->warm_solution No, continue warming and agitation cool_solution Cool to room temperature check_dissolved->cool_solution Yes final_inspection Inspect for recrystallization cool_solution->final_inspection final_inspection->end_node final_inspection->prevent_node

Caption: A workflow for troubleshooting this compound precipitation.

Chlorobutanol_Solubility_Factors center_node This compound Solubility factor_node factor_node arrow_style arrow_style temperature Temperature temperature->center_node solvent Solvent System (Water, Co-solvents) solvent->center_node ph pH of Solution ph->center_node concentration Concentration concentration->center_node

Caption: Factors influencing this compound solubility.

References

Technical Support Center: Optimizing Chlorobutanol for Preservative Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of chlorobutanol as a preservative. It includes frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What is the typical concentration range for this compound as a preservative?

This compound is typically used at a concentration of 0.5% w/v in multi-ingredient formulations to ensure long-term stability and antimicrobial activity.[1][2] It is approved for use in injections (intramuscular, intravenous, subcutaneous), inhalations, and ophthalmic, nasal, otic, and topical preparations at concentrations up to 0.5%.[3][4] While 0.5% is the standard concentration for robust preservation, it can retain some antimicrobial activity at levels as low as 0.05% in aqueous solutions.[2]

Q2: What is the antimicrobial spectrum of this compound?

This compound exhibits a broad spectrum of antimicrobial activity, possessing both antibacterial and antifungal properties.[1][3][5] It is effective against a range of Gram-positive and Gram-negative bacteria, as well as several fungi and yeasts.[3][5] Its mechanism of action involves disrupting the lipid structure of the microbial cell membrane, which increases permeability and leads to cell lysis.[1] The activity is generally considered bacteriostatic rather than bactericidal.[3]

Q3: How does pH affect the efficacy and stability of this compound?

The pH of a formulation is a critical factor for both the efficacy and stability of this compound.

  • Efficacy: Its antimicrobial effectiveness is significantly reduced at a pH above 5.5.[3][6] For optimal performance, formulations should be buffered to a pH between 5.0 and 5.5.[7]

  • Stability: this compound's stability is highest in acidic conditions. Degradation in aqueous solutions is catalyzed by hydroxide ions, meaning stability progressively worsens as the pH increases.[3][6][8]

Q4: What factors can inhibit the preservative activity of this compound?

Several factors can compromise the effectiveness of this compound:

  • Incompatible Excipients: Its activity can be diminished through sorption or complex formation with certain macromolecules, notably carboxymethylcellulose and polysorbate 80.[3][6][9]

  • Packaging Materials: this compound is incompatible with some packaging components. It is known to be sorbed by plastic vials and rubber stoppers.[3][10]

  • Volatility and Permeability: As a volatile compound, this compound can be lost from solution over time.[3] This loss is accelerated in polyethylene containers, through which it can diffuse.[3][6]

  • High Temperature: Elevated temperatures, such as during autoclaving, can cause degradation of this compound and lead to a loss of potency.[8] This degradation can also produce acidic byproducts, lowering the formulation's pH.[8]

Q5: Can this compound be used in combination with other preservatives?

Yes, combining this compound with other antimicrobial agents can lead to synergistic effects, enhancing the overall preservative activity.

  • A combination of 0.5% this compound with 0.5% phenylethanol has demonstrated greater antibacterial activity than either preservative alone.[3]

  • Pairing this compound with benzyl alcohol or methylparaben can improve efficacy against fungi.[11]

Data Summary Tables

Table 1: Recommended Concentration and Physicochemical Properties

ParameterValueReference(s)
Typical Preservative Concentration0.5% w/v[1][2][7][12]
Effective pH Range< 5.5 (Optimal: 5.0-5.5)[3][6][7]
Boiling Point167°C[3]
Melting Point (hemihydrate)76-78°C[3]
Melting Point (anhydrous)95-97°C[3]
Key IncompatibilitiesPolysorbate 80, Carboxymethylcellulose, Plastic Vials, Rubber Stoppers[3][6][9][10]

Table 2: Minimum Inhibitory Concentrations (MICs) of this compound

Microorganism TypeExample SpeciesMIC (µg/mL)MIC (% w/v)Reference(s)
Gram-Negative BacteriaEscherichia coli, Pseudomonas aeruginosa1000 - 12500.1% - 0.125%[3][5]
Gram-Positive BacteriaStaphylococcus aureus650 - 12500.065% - 0.125%[3][5]
YeastsCandida albicans25000.25%[3][5]
FungiAspergillus niger (brasiliensis)2500 - 50000.25% - 0.5%[3][5]

Table 3: Impact of pH on this compound Stability in Aqueous Solution at 25°C

pHCalculated Half-LifeReference(s)
3.090 years[8]
7.5~3 months (0.23 years)[8]

Troubleshooting Guide

Issue: Preservative Efficacy Test (PET) Failure

This guide provides a systematic approach to troubleshooting PET failures in formulations preserved with this compound.

Question 1: Was the pH of the formulation within the optimal range (below 5.5) throughout the experiment?

  • Potential Cause: this compound's efficacy drops sharply at pH levels above 5.5.[3][6] Over the course of the study, interactions with container surfaces or degradation of other components could alter the pH.

  • Troubleshooting Steps:

    • Measure the pH of the stored PET samples.

    • If the pH has increased, consider reformulating with a stronger buffering system to maintain an acidic pH (ideally 5.0-5.5).

    • Investigate potential interactions between the formulation and the container that could be causing a pH shift.

Question 2: Does the formulation contain any known incompatible excipients?

  • Potential Cause: Excipients like polysorbate 80 or carboxymethylcellulose can bind to this compound, reducing its free concentration and antimicrobial activity.[3][6][9]

  • Troubleshooting Steps:

    • Review the formulation for the presence of high-molecular-weight polymers or non-ionic surfactants.

    • If such excipients are present, it may be necessary to increase the concentration of this compound to compensate for the binding. This must be validated with further efficacy testing.

    • Alternatively, explore replacing the interacting excipient with a non-interacting alternative.

Question 3: What type of packaging was used for the product?

  • Potential Cause: this compound is volatile and can be lost through sorption into plastics and rubber or by diffusion through materials like polyethylene.[3][6][10][11]

  • Troubleshooting Steps:

    • Use an analytical method (e.g., HPLC) to quantify the concentration of this compound in the formulation at the end of the stability study to confirm preservative loss.

    • Switch to glass containers with inert stoppers (e.g., Teflon-coated) to minimize sorption and loss.

    • If plastic containers are required, conduct a stability study to quantify the rate of loss and determine if an overage of this compound is needed at the time of manufacture.

Question 4: Was the product exposed to high temperatures during manufacturing or storage?

  • Potential Cause: this compound can degrade at elevated temperatures.[8] Autoclaving formulations in permeable containers can lead to significant losses.[3]

  • Troubleshooting Steps:

    • Review manufacturing process records for any temperature excursions.

    • If autoclaving is necessary, consider pre-saturating polyethylene containers by autoclaving them in a this compound solution first.[3]

    • Quantify this compound concentration post-sterilization to ensure it remains within the effective range.

Visualized Workflows and Logic

PET_Workflow prep Prepare Product & Test Strains inoc Inoculate Product Samples (10^5-10^6 CFU/mL) prep->inoc t0 Time 0: Enumerate Initial Count inoc->t0 incubate Incubate Samples at 20-25°C inoc->incubate analysis Calculate Log Reduction at Each Time Point t0->analysis sampling Sample and Enumerate at 7, 14, and 28 Days incubate->sampling sampling->analysis report Compare Results to Acceptance Criteria (Pass/Fail) analysis->report

Caption: Experimental workflow for a Preservative Efficacy Test (PET).

Troubleshooting_Tree start PET Failure Observed check_ph Is pH > 5.5? start->check_ph adjust_ph Action: Increase buffer capacity or reformulate to pH 5.0-5.5 check_ph->adjust_ph Yes check_excipients Incompatible excipients (e.g., Polysorbate 80)? check_ph->check_excipients No adjust_conc Action: Increase this compound conc. or replace excipient check_excipients->adjust_conc Yes check_package Is packaging plastic or has rubber stopper? check_excipients->check_package No change_package Action: Switch to glass container. Quantify loss and add overage. check_package->change_package Yes check_temp Was product exposed to high temperatures? check_package->check_temp No control_temp Action: Control manufacturing/storage temps. Validate post-autoclave conc. check_temp->control_temp Yes

Caption: Decision tree for troubleshooting PET failures with this compound.

Experimental Protocols

Protocol: Preservative Efficacy Test (PET) - Based on USP <51> and ISO 11930 principles

This protocol outlines the general procedure for evaluating the efficacy of this compound in a given formulation.

1. Objective: To determine if the selected concentration of this compound provides adequate antimicrobial protection in the final product formulation against challenge from common microorganisms.

2. Materials:

  • Final product formulation in its final container-closure system.

  • Test Organisms (ATCC strains or equivalent):

    • Staphylococcus aureus (Gram-positive bacteria)

    • Pseudomonas aeruginosa (Gram-negative bacteria)

    • Escherichia coli (Gram-negative bacteria)

    • Candida albicans (Yeast)

    • Aspergillus brasiliensis (Mold)

  • Growth Media: Soybean-Casein Digest Agar (for bacteria), Sabouraud Dextrose Agar (for fungi).

  • Sterile saline or appropriate diluent (containing a neutralizer like polysorbate 80 if necessary).

  • Incubators set at 20-25°C and 30-35°C.

  • Standard microbiology lab equipment (pipettes, plates, spreaders, etc.).

3. Procedure:

  • Preparation of Inoculum:

    • Grow bacterial cultures on Soybean-Casein Digest Agar at 30-35°C for 18-24 hours.[13]

    • Grow C. albicans on Sabouraud Dextrose Agar at 20-25°C for 48 hours.[13]

    • Grow A. brasiliensis on Sabouraud Dextrose Agar at 20-25°C for 7 days.[13]

    • Harvest the cultures by washing the surface with sterile saline. For A. brasiliensis, gently scrape the spores.

    • Dilute the harvested suspensions in sterile saline to achieve a final concentration of approximately 1 x 10⁸ colony-forming units (CFU)/mL.

  • Inoculation of Product:

    • Divide the product into five separate containers, one for each test organism.[14]

    • Inoculate each container with a prepared microbial suspension. The volume of the inoculum should be between 0.5% and 1.0% of the product volume.

    • The final concentration of microorganisms in the product should be between 1 x 10⁵ and 1 x 10⁶ CFU/mL.[13]

    • Mix thoroughly to ensure uniform distribution of the inoculum.

  • Incubation and Sampling:

    • Store the inoculated containers at a constant temperature of 20-25°C for 28 days.[13]

    • At specified intervals (e.g., 0, 7, 14, and 28 days), withdraw a 1 mL aliquot from each container.[15]

    • Perform serial dilutions of the aliquot in a sterile diluent containing a suitable neutralizer.

  • Enumeration:

    • Plate the dilutions using the appropriate agar medium.

    • Incubate the plates under the conditions described in the inoculum preparation step.

    • Count the number of colonies on the plates and calculate the CFU/mL of the product for each time point.

4. Acceptance Criteria (Example based on USP for parenteral products):

  • Bacteria: Not less than a 1.0 log reduction from the initial count at 7 days, not less than a 3.0 log reduction at 14 days, and no increase from the 14-day count at 28 days.

  • Yeasts and Molds: No increase from the initial calculated count at 7, 14, and 28 days.

Note: Acceptance criteria vary based on the product category (e.g., oral, topical, ophthalmic) and the governing pharmacopeia (USP, Ph. Eur., etc.). The appropriate criteria must be followed.

References

chlorobutanol incompatibility with rubber stoppers and plastics

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on the known incompatibility issues of chlorobutanol with rubber stoppers and plastic container closure systems.

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound as a preservative in solutions packaged in plastic containers or those using rubber stoppers.

Question: My this compound concentration is decreasing over time. What is the likely cause?

Answer: A decrease in this compound concentration in your formulation is a common issue when using plastic containers or rubber stoppers. The primary causes are:

  • Sorption: this compound has a high affinity for certain polymers and elastomers. It can adsorb onto the surface and absorb (or partition) into the matrix of the plastic or rubber. This is the most significant cause of concentration loss.

  • Permeation: Being a volatile compound, this compound can permeate through the container walls and escape into the environment. This is particularly problematic with materials like low-density polyethylene (LDPE).[1]

  • Chemical Degradation: this compound is susceptible to hydrolysis, especially at pH levels above 5.5 and at elevated temperatures (e.g., during autoclaving).[2] This degradation can lead to a loss of preservative efficacy.

  • Interactions with Other Excipients: Formulation components like Polysorbate 80 can form complexes with this compound, reducing its effective antimicrobial concentration.[2]

Question: I've observed unexpected peaks in my formulation during stability studies. Could they be related to the container?

Answer: Yes, it is highly likely. The appearance of new peaks suggests that compounds are migrating from the container closure system into your drug product. These are known as leachables .

  • Source of Leachables:

    • Rubber Stoppers: Stoppers are complex thermoset materials containing various additives like antioxidants (e.g., Butylated Hydroxytoluene - BHT), curing agents, and oligomers from the rubber itself (e.g., from bromo-butyl or chloro-butyl rubber).[3] These can leach into the product.

    • Plastic Containers: Plastics, especially flexible PVC, contain plasticizers (e.g., phthalates) to improve their physical properties. Other additives like stabilizers and antioxidants can also be present. These are not chemically bonded to the polymer and can migrate into the formulation.[4][5]

  • Influencing Factors: The composition of your drug formulation can significantly impact the leaching profile. Excipients such as surfactants (e.g., Tweens) can accelerate the leaching of compounds from stoppers and plastics.[6] While direct evidence of this compound alone accelerating this process is not prominent, the overall formulation's compatibility must be assessed.

Question: How can I mitigate the loss of this compound in my formulation?

Answer: Mitigation involves a combination of material selection, formulation optimization, and process control.

  • Material Selection:

    • Plastics: Prefer polypropylene (PP) over low-density polyethylene (LDPE) for aqueous solutions containing this compound. Studies show significantly lower preservative loss in PP containers.[7]

    • Glass: Type I borosilicate glass with a demonstrably compatible stopper is the most inert option to prevent sorption and permeation issues related to the container wall.

    • Rubber Stoppers: Select stoppers with low levels of extractables. Conduct a thorough E&L (Extractables and Leachables) study to qualify stoppers from different vendors.

  • Process Control:

    • Pre-treatment: For polyethylene containers, pre-autoclaving the containers in a this compound solution can reduce losses during the autoclaving of the final product, though this method requires immediate use of the pre-treated containers.[2]

    • Temperature: Store the product at controlled room temperature or as recommended. Elevated temperatures increase both permeation rates and the potential for leaching.[1]

  • Formulation:

    • pH Control: Maintain the formulation pH at 5.5 or lower to improve the stability of this compound.[2]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting issues related to this compound incompatibility.

G cluster_loss Troubleshooting this compound Loss cluster_leachables Troubleshooting Leachables start Problem Observed: - Loss of this compound - Unknown Peaks in HPLC check_conc Confirm this compound Loss (Use Validated Assay) start->check_conc check_leachables Analyze for Leachables (e.g., GC-MS, LC-MS) start->check_leachables conc_loss_confirmed Loss Confirmed check_conc->conc_loss_confirmed leachables_confirmed Leachables Detected check_leachables->leachables_confirmed review_material Review Container Material (PE, PP, Rubber Type) conc_loss_confirmed->review_material Yes review_storage Review Storage Conditions (Temperature, Time) conc_loss_confirmed->review_storage solution_loss Action: 1. Switch to PP or Glass 2. Qualify Stopper for Low Sorption 3. Control Storage Temp review_material->solution_loss review_storage->solution_loss identify_source Identify Source: - Stopper (e.g., BHT) - Plastic (e.g., Plasticizers) leachables_confirmed->identify_source Yes solution_leachables Action: 1. Conduct Formal E&L Study 2. Select Cleaner Stopper/Plastic 3. Reformulate if Excipients   are Accelerating Leaching identify_source->solution_leachables

Caption: Troubleshooting workflow for this compound incompatibility issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound loss in plastic containers?

The primary mechanism is sorption , which includes both adsorption to the surface and absorption into the polymer matrix. For volatile compounds like this compound and permeable plastics like LDPE, permeation through the container wall is also a significant factor.[1]

Q2: Which plastics are most and least compatible with this compound?

  • Most Incompatible: Low-density polyethylene (LDPE) is known to cause rapid and significant loss of this compound.[2] Polyvinyl chloride (PVC) is also generally problematic due to both sorption and the potential for leaching of plasticizers.

  • More Compatible: Polypropylene (PP) shows markedly less sorption of this compound compared to LDPE and is often a preferred alternative.[7]

  • Most Compatible (Container): Type I borosilicate glass is the most inert container material. However, compatibility is still dependent on the chosen rubber stopper.

Q3: Can autoclaving affect this compound concentration?

Yes. Significant amounts of this compound can be lost during autoclaving due to its volatility.[2] The heat can also accelerate sorption into plastic containers and degradation, particularly if the solution's pH is not acidic.

Q4: What are "extractables" and "leachables"?

  • Extractables are compounds that can be forced out of a container material under aggressive laboratory conditions (e.g., harsh solvents, high heat). This represents a "worst-case" scenario of potential migrants.

  • Leachables are the specific compounds that actually migrate from the container into the drug product under normal storage and use conditions. All leachables are extractables, but not all extractables will become leachables. Regulatory bodies require thorough assessment of leachables for patient safety.[8][9]

Q5: Are there regulatory guidelines for this type of compatibility testing?

Yes. The United States Pharmacopeia (USP) provides several key chapters that guide container closure compatibility and integrity testing, including:

  • USP <661.1> and <661.2> on plastic materials of construction and packaging systems.[10]

  • USP <382> on elastomeric closure functionality in parenteral preparations.[11]

  • USP <1207> on package integrity evaluation for sterile products.[10][12][13] These chapters outline the requirements for ensuring that a container system is safe and suitable for its intended use.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on this compound loss.

Table 1: this compound Loss in Polyethylene Containers

ParameterConditionResultReference
Predicted Shelf-Life (t90)25°C~4 months[1]
Predicted Shelf-Life (t90)20°C~8 months[1]
Simulated Patient Use1 monthNegligible Loss[1]

t90 refers to the time it takes for 10% of the initial concentration to be lost.

Table 2: Comparative Loss of Preservatives in Different Plastics (12-Week Study)

PreservativePlastic Type% LossReference
This compoundPolyethylene (PE)Significant (data not quantified)[7]
This compoundPolypropylene (PP)Minimal (data not quantified)[7]
This compoundPolyvinyl Chloride (PVC)Significant (data not quantified)[7]

Note: While the reference indicates significant vs. minimal loss, specific percentage values for this compound were not provided in the tabular data of the cited text. The general trend is well-established.

Experimental Protocols

Protocol 1: Assessing this compound Sorption (Stability Study)

This protocol outlines a method to quantify the loss of this compound over time when in contact with a specific container closure system.

1. Objective: To determine the rate and extent of this compound loss from a formulation when stored in a specific plastic container and/or with a rubber stopper.

2. Materials:

  • Test Product: The final formulation containing a known initial concentration of this compound.

  • Container Closure Systems: A statistically relevant number of the final packaged units to be tested (e.g., 30 units per storage condition).

  • Control Containers: Type I borosilicate glass vials with inert (e.g., PTFE-lined) closures.

  • Analytical Instrumentation: A validated stability-indicating method for this compound, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with an appropriate detector.[1]

3. Methodology:

  • Initial Analysis (T=0):

    • Prepare the bulk formulation and confirm the initial this compound concentration (C_initial).

    • Fill both the test container closure systems and the control containers with the formulation.

    • Immediately assay the concentration of this compound in at least three units of both test and control containers. The average is the T=0 concentration.

  • Stability Storage:

    • Place the remaining filled containers into stability chambers at desired conditions. Recommended conditions based on ICH guidelines include:

      • Long-Term: 25°C / 60% RH

      • Accelerated: 40°C / 75% RH[14]

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 3, 6, 9, 12 months for long-term; 1, 3, 6 months for accelerated), pull a set number of samples (e.g., 3) from each storage condition for both test and control groups.[14]

    • Allow samples to equilibrate to room temperature.

    • Assay the this compound concentration in each sample using the validated analytical method.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration for both test and control groups.

    • The difference in concentration loss between the test plastic container and the inert glass control represents the loss due to sorption and/or permeation.

    • Plot % this compound Remaining vs. Time to determine the degradation/loss kinetics.

Diagram: Experimental Workflow for Sorption Study

G prep 1. Prepare Formulation with known this compound conc. fill 2. Fill Test Containers (Plastic) & Control Containers (Glass) prep->fill t0 3. Assay T=0 Concentration for both Test and Control groups fill->t0 storage 4. Place in Stability Chambers (e.g., 25°C/60%RH & 40°C/75%RH) t0->storage pull 5. Pull Samples at Defined Time Points storage->pull assay 6. Assay this compound Concentration pull->assay analyze 7. Analyze Data: Compare loss in Plastic vs. Glass. Calculate % Loss and Rate. assay->analyze report 8. Report Findings analyze->report

Caption: Workflow for a this compound sorption stability study.

Protocol 2: Screening for Extractables & Leachables (E&L)

This protocol provides a general framework for identifying compounds that may migrate from rubber stoppers or plastic containers.

1. Objective: To identify and (if necessary) quantify compounds that migrate from the container system into the drug product.

2. Materials:

  • Container Closure Systems to be evaluated.

  • Extraction Solvents: A range of solvents with varying polarity (e.g., purified water, isopropanol/water mix, hexane) to simulate different drug product properties.[15][16]

  • Drug Product (for leachable study).

  • Analytical Instrumentation:

    • GC-MS: For volatile and semi-volatile organic compounds (e.g., from rubber).[9]

    • LC-MS: For non-volatile organic compounds (e.g., antioxidants, plasticizers).[9]

    • ICP-MS: For elemental impurities (heavy metals).[9]

3. Methodology: Extractables Study

  • Sample Preparation: Clean and cut the plastic material or use whole rubber stoppers. Place them in sealed extraction vessels with the chosen extraction solvents.

  • Extraction: Perform extraction under aggressive conditions (e.g., refluxing for several hours or storage at elevated temperatures like 50°C for 72 hours).[15] This is designed to generate a comprehensive profile of potential leachables.

  • Analysis:

    • Concentrate the extracts if necessary.

    • Analyze the extracts using GC-MS, LC-MS, and ICP-MS to create a detailed "fingerprint" of all extractable compounds.

    • Identify compounds using spectral libraries and standards.

4. Methodology: Leachables Study

  • Sample Preparation: Store the actual drug product in its final container closure system as part of a formal stability study (see Protocol 1).

  • Analysis: At specified time points, analyze the drug product for the presence of the target extractables identified in the extractables study.

  • Correlation: Compare the leachables profile with the extractables profile to understand which compounds migrate under real-world conditions.

  • Toxicological Assessment: Evaluate the identified leachables and their concentrations to determine any potential risk to patient safety.

Diagram: Incompatibility Interaction Mechanism

G cluster_product Drug Product Solution cluster_container Plastic Wall / Rubber Stopper chloro This compound Molecules matrix Polymer Matrix chloro->matrix 1. Sorption (Adsorption & Absorption) matrix->leach 3. Leaching (Migration into product) env External Environment matrix->env 2. Permeation (Volatilization)

References

Navigating the Challenges of Chlorobutanol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for managing chlorobutanol in the laboratory. This resource is designed for researchers, scientists, and drug development professionals to effectively address the common challenges associated with the volatility and sublimation of this compound during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in my formulations?

A1: this compound is a versatile organic compound that functions as a preservative in pharmaceutical and cosmetic products due to its antibacterial and antifungal properties.[1][2] It is often used in injectable solutions, ophthalmic preparations, and creams to ensure their stability and prevent microbial contamination.[1][2]

Q2: I've noticed a loss of this compound in my preparations over time. What could be the cause?

A2: this compound is known to be a volatile compound that readily sublimes, meaning it can transition directly from a solid to a gas.[1][2][3] This property can lead to a significant loss of the active ingredient from your formulation, especially in open or poorly sealed containers.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The stability of this compound in aqueous solutions is highly dependent on pH. It is most stable at a pH of 3. As the pH increases, its stability decreases. For instance, at a pH of 7.5 and a temperature of 25°C, the half-life of this compound is approximately three months.[4][5]

Q4: What are the ideal storage conditions for this compound to minimize loss?

A4: To minimize volatility and sublimation, this compound should be stored in a cool, dry, and well-ventilated area.[1] It is crucial to keep it in a tightly closed container to prevent its escape into the atmosphere.[1]

Q5: Can the type of container I use affect the stability of my this compound formulation?

A5: Yes, the container material can significantly impact this compound stability. It is incompatible with certain plastics, such as polyethylene, and rubber stoppers, which can lead to sorption and loss of the preservative.[4] Glass containers are generally a better choice.

Troubleshooting Guides

Issue 1: Significant loss of this compound content upon analysis.

Possible Cause: Evaporation or sublimation during sample preparation or storage.

Troubleshooting Steps:

  • Container Selection: Ensure your formulation is stored in a tightly sealed, non-reactive container, preferably glass. Avoid plastic containers, especially polyethylene.[4]

  • Temperature Control: Store samples at a controlled, cool temperature. Avoid exposure to high temperatures which can accelerate volatilization.

  • Minimize Headspace: Use containers that are appropriately sized for the volume of your sample to minimize the headspace available for the this compound to vaporize into.

  • Analytical Method: When preparing samples for analysis (e.g., by HPLC or GC), minimize the time the sample is exposed to the open air. Work quickly and keep vials capped whenever possible.

Issue 2: White crystals forming on the container walls or cap.

Possible Cause: Sublimation of this compound.

Troubleshooting Steps:

  • Storage Conditions: Re-evaluate your storage conditions. Ensure the temperature is consistently cool and stable. Temperature fluctuations can promote sublimation and recrystallization.

  • Seal Integrity: Check the integrity of your container seals. A poor seal will allow for continuous sublimation and loss of material.

  • Purification: If you are working with solid this compound, consider purification by recrystallization to obtain a more stable crystalline form, though care must be taken to prevent sublimation during this process.[6]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₄H₇Cl₃O
Molecular Weight 177.45 g/mol [7]
Appearance Colorless or white crystals with a camphor-like odor[1][2]
Melting Point 95-99 °C[2][6]
Boiling Point 167 °C[2][6]
Vapor Pressure 0.83 mmHg[7]
Solubility in Water Slightly soluble[1][2]
Solubility in Organic Solvents Soluble in acetone, alcohol, ether, and chloroform[1][6]

Table 2: Stability of this compound in Aqueous Solution at 25°C

pHHalf-life
390 years[5]
7.50.23 years (approximately 3 months)[4][5]

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound in an Aqueous Formulation by HPLC

This protocol provides a general guideline for the determination of this compound concentration. The specific parameters may need to be optimized for your formulation.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 10-micron octadecylsilane)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of methanol and water (50:50, v/v).[8] Degas the mobile phase before use.

  • Standard Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of a known concentration. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation:

    • Accurately weigh a portion of your formulation.

    • Dilute the sample with the mobile phase to a concentration that falls within the range of your calibration standards.

    • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Set the flow rate to a suitable value (e.g., 1 mL/min).

    • Set the UV detector to a wavelength of 210 nm.[8]

    • Inject the calibration standards, followed by your samples.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the this compound peak against the concentration of the standards.

    • Determine the concentration of this compound in your samples by interpolating their peak areas on the calibration curve.

Protocol 2: Stability Testing of a this compound-Containing Formulation

This protocol outlines a basic stability study to assess the impact of storage conditions on this compound concentration.

Materials:

  • Your this compound-containing formulation

  • Appropriate storage containers (e.g., sealed glass vials)

  • Environmental chambers or incubators set to desired temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH)

  • Analytical method for this compound quantification (e.g., HPLC as described in Protocol 1)

Procedure:

  • Initial Analysis (Time Zero): Determine the initial concentration of this compound in your formulation using a validated analytical method.

  • Sample Storage:

    • Aliquot the formulation into multiple sealed containers.

    • Place the containers in the different environmental chambers.

  • Time Point Testing:

    • At predetermined time intervals (e.g., 1, 3, and 6 months for accelerated stability; quarterly for the first year, biannually for the second, and annually thereafter for long-term stability), remove a set of samples from each storage condition.[9][10]

    • Allow the samples to equilibrate to room temperature.

    • Analyze the this compound concentration in each sample.

  • Data Evaluation:

    • Compare the this compound concentration at each time point to the initial concentration.

    • Calculate the percentage of this compound remaining.

    • Plot the concentration or percentage remaining over time to establish a stability profile.

Visualizations

Troubleshooting_Chlorobutanol_Loss cluster_storage Storage Conditions cluster_container Container cluster_prep Sample Preparation start Issue: Loss of this compound in Formulation check_storage Review Storage Conditions start->check_storage check_container Examine Container and Seal start->check_container check_prep Evaluate Sample Preparation Technique start->check_prep storage_temp Is storage temperature cool and consistently maintained? check_storage->storage_temp container_material Is the container made of an inert material (e.g., glass)? check_container->container_material prep_exposure Is exposure to air during weighing and dilution minimized? check_prep->prep_exposure storage_exposure Is the container protected from light and air? storage_temp->storage_exposure solution Solution: Implement Corrective Actions (e.g., use glass vials, store at 2-8°C, work efficiently) storage_exposure->solution If issues found container_seal Is the container seal tight and intact? container_material->container_seal container_headspace Is headspace in the container minimized? container_seal->container_headspace container_headspace->solution If issues found prep_temp Are samples kept cool during preparation? prep_exposure->prep_temp prep_temp->solution If issues found

Caption: Troubleshooting workflow for identifying sources of this compound loss.

Chlorobutanol_Stability_Factors cluster_physical Physical Factors cluster_chemical Chemical Factors This compound This compound Stability temperature Temperature This compound->temperature decreased by high temp light Light Exposure This compound->light container Container Material (e.g., Plastic vs. Glass) This compound->container affected by material ph pH of Solution This compound->ph decreased by high pH incompatibilities Incompatible Excipients (e.g., Polysorbate 80) This compound->incompatibilities degradation Degradation temperature->degradation Increases Degradation & Volatility sorption Sorption/Loss container->sorption Leads to Sorption ph->degradation Catalyzes Hydrolysis activity Reduced Efficacy incompatibilities->activity Reduces Antimicrobial Activity

Caption: Factors influencing the stability of this compound in formulations.

References

Technical Support Center: Purification of Synthesized Chlorobutanol by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of synthesized chlorobutanol via recrystallization.

Troubleshooting Guide

This guide addresses specific issues that may arise during the recrystallization of this compound.

Problem Possible Cause(s) Suggested Solution(s)
No crystals form upon cooling. - The solution is not sufficiently saturated (too much solvent was used).- The cooling process is too slow, or the final temperature is not low enough.- Reheat the solution and boil off some of the solvent to increase the concentration of this compound. Then, allow it to cool again.[1]- If crystals still do not form, try scratching the inner surface of the flask with a glass rod at the meniscus.[2][3]- Add a seed crystal of pure this compound to induce crystallization.[1]- Cool the solution in an ice bath to further decrease solubility.[3]
The product "oils out" instead of crystallizing. - The boiling point of the recrystallization solvent is higher than the melting point of this compound (anhydrous: ~97°C, hemihydrate: ~78°C).[4][5]- The concentration of this compound in the solution is too high.- The cooling is too slow, leading to supersaturation before nucleation.[5]- High levels of impurities are depressing the melting point of the crude product.[1]- Reheat the solution to dissolve the oil. Add a small amount of the more "soluble" solvent (e.g., ethanol in an ethanol-water system) to decrease the supersaturation.[1]- Allow the solution to cool more slowly to room temperature before moving to an ice bath.[3]- As a counter-intuitive approach for this compound, some have found success with rapid cooling by pouring the hot solution into ice-cold water with vigorous stirring.[5][6][7]
Crystals form too quickly, resulting in a fine powder. - The solution is too concentrated.- The cooling process is too rapid.- Reheat the solution and add a small amount of additional hot solvent.[1]- Ensure the flask is allowed to cool slowly at room temperature before being placed in an ice bath. Insulating the flask can help slow the cooling rate.[1]
The yield of recrystallized this compound is low. - Too much solvent was used, causing a significant amount of product to remain in the mother liquor.- The crystals were not completely collected during filtration.- Premature crystallization occurred during hot filtration.- Concentrate the mother liquor by boiling off some solvent and cool again to recover a second crop of crystals.- Ensure the solution is cooled sufficiently before filtration to maximize crystal formation.- To prevent premature crystallization, pre-heat the filtration apparatus (funnel and receiving flask) before filtering the hot solution.
The recrystallized product is discolored. - Colored impurities were not removed during the recrystallization process.- Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Caution: Do not add activated charcoal to a boiling solution, as this can cause it to boil over violently.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for the recrystallization of this compound?

A1: A mixture of ethanol and water is most commonly recommended for the recrystallization of this compound.[8][9][10][11][12] this compound is freely soluble in hot ethanol and less soluble in cold water.[4][9][13][14] This allows for the dissolution of the crude product in a minimal amount of hot ethanol, followed by the addition of hot water to the point of saturation, from which pure crystals will form upon cooling.

Q2: My synthesized this compound is an oily liquid. How can I get it to crystallize?

A2: It is common for crude this compound to be an oily liquid after synthesis.[2] To induce crystallization, you can dissolve the oil in a suitable hot solvent mixture, such as ethanol-water, and then allow it to cool slowly.[8] If it still oils out, you can try placing it in a freezer and scratching the bottom of the container with a glass rod to encourage nucleation.[2]

Q3: What are the expected melting points for pure this compound?

A3: this compound can exist in two forms: the anhydrous form with a melting point of approximately 97°C and the hemihydrate form with a melting point of about 78°C.[4][15] The form obtained can depend on the recrystallization and drying conditions.

Q4: Can I use sublimation to purify this compound?

A4: Yes, this compound sublimes readily and this can be used as a method of purification.[4][13][16] Sublimation can be an effective technique for removing non-volatile impurities.

Q5: What are the common impurities in synthesized this compound?

A5: Impurities in synthesized this compound can arise from unreacted starting materials (acetone and chloroform), by-products from side reactions, or degradation products.[17] The synthesis is a base-catalyzed reaction, and side reactions can lead to the formation of various condensation products.[9][10][18]

Quantitative Data Summary

ParameterValueSource(s)
Melting Point (Anhydrous) ~97 °C[4][15]
Melting Point (Hemihydrate) ~78 °C[4][15]
Boiling Point ~167 °C[4][12]
Solubility in Ethanol 1 g in 1 mL[4][14]
Solubility in Cold Water 1 g in 125 mL[9][13][14]
Solubility in Glycerol 1 g in 10 mL[4][14]
Typical Concentration as a Preservative 0.5% w/v[13][14][19]

Detailed Experimental Protocol for Recrystallization

This protocol outlines the steps for purifying crude this compound using an ethanol-water solvent system.

  • Dissolution: Place the crude this compound solid or oil in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the crude product. Heat the mixture gently on a hot plate.

  • Saturation: While the ethanol solution is hot, add hot water dropwise until the solution becomes slightly cloudy (turbid). This indicates that the solution is saturated.

  • Clarification: If the solution is cloudy, add a few drops of hot ethanol until it becomes clear again. If colored impurities are present, this is the stage to add a small amount of activated charcoal.

  • Hot Filtration (if necessary): If activated charcoal or insoluble impurities are present, perform a hot filtration using a pre-heated funnel to remove them.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, avoid disturbing the flask during this initial cooling period.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals. This can be done by air drying or in a desiccator. Note that this compound can sublime, so avoid using high temperatures.

Visualizations

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_saturation Step 2: Saturation & Clarification cluster_cooling Step 3: Cooling & Crystallization cluster_isolation Step 4: Isolation & Drying start Crude this compound dissolve Add minimal hot ethanol to dissolve start->dissolve saturate Add hot water until cloudy dissolve->saturate clarify Add a few drops of hot ethanol to clarify saturate->clarify cool_rt Slowly cool to room temperature clarify->cool_rt cool_ice Place in ice bath cool_rt->cool_ice filter Vacuum filter crystals cool_ice->filter wash Wash with cold solvent filter->wash dry Dry the crystals wash->dry end Pure this compound Crystals dry->end

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Chlorobutanol_Recrystallization cluster_problem Problem Identification cluster_solution Solutions start Start Recrystallization dissolved Is crude product dissolved in hot solvent? start->dissolved oiling_out Product 'oils out'? dissolved->oiling_out Upon cooling no_crystals No crystals form? oiling_out->no_crystals No solution_oil Reheat, add more 'good' solvent (ethanol), and cool again slowly. oiling_out->solution_oil Yes solution_no_crystals 1. Concentrate solution by boiling off some solvent. 2. Scratch flask. 3. Add seed crystal. no_crystals->solution_no_crystals Yes success Pure Crystals Formed no_crystals->success No (crystals form) solution_oil->success solution_no_crystals->success

References

Technical Support Center: The Impact of pH on Chlorobutanol's Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of chlorobutanol as an antimicrobial preservative, with a specific focus on the influence of pH.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for the antimicrobial activity of this compound?

A1: this compound exhibits its most effective antimicrobial activity in acidic conditions, generally at a pH of 5.5 or lower.[1] As the pH increases, particularly above 5.5, its efficacy is considerably reduced.[1] For optimal performance and stability, maintaining a pH in the acidic range is crucial.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability of this compound is highly dependent on pH. It is most stable in acidic solutions. As the pH becomes neutral or alkaline, the degradation of this compound is accelerated, a process catalyzed by hydroxide ions.[1][2] This degradation leads to a loss of preservative efficacy over time.

Q3: I am observing a decrease in the preservative efficacy of my formulation containing this compound over time, even when stored correctly. What could be the cause?

A3: A gradual loss of efficacy, even under proper storage conditions, is often linked to the pH of your formulation. If the pH of your product is above 5.5, this compound will degrade. This degradation is significant at neutral pH. For instance, the half-life of this compound at pH 7.5 and 25°C is approximately three months, whereas at pH 3, it is estimated to be around 90 years.[1][2] It is recommended to measure the pH of your formulation to ensure it remains in the optimal acidic range for this compound stability.

Q4: Can I use this compound in an alkaline formulation?

A4: It is not recommended to use this compound as a preservative in alkaline formulations. Its chemical stability and antimicrobial activity are severely compromised at a pH above 7. The degradation of this compound in alkaline conditions is rapid, leading to a complete loss of its preservative function.

Q5: Are there any visible signs of this compound degradation in a formulation?

A5: While there may not be immediate visible signs like color change or precipitation, the primary indicator of degradation is a loss of antimicrobial effectiveness. The degradation products of this compound include hydrochloric acid, which can in turn lower the pH of the formulation.[3] Therefore, monitoring the pH of the formulation over time can be an indirect indicator of degradation. The most definitive way to measure degradation is by using a stability-indicating analytical method like High-Performance Liquid Chromatography (HPLC) to quantify the remaining this compound concentration.

Troubleshooting Guides

Problem 1: My this compound-preserved formulation failed the antimicrobial effectiveness test (AET).

  • Possible Cause: The pH of the formulation may be too high (above 5.5), leading to reduced antimicrobial activity and/or degradation of the this compound.

  • Troubleshooting Steps:

    • Measure the pH of the formulation. If the pH is above 5.5, this is a likely cause.

    • Review the formulation components. Some excipients can influence the pH of the final product.

    • Consider pH adjustment. If feasible for your formulation, adjust the pH to a range of 4.5-5.5 using appropriate buffering agents.

    • Re-evaluate preservative concentration. If pH adjustment is not possible, you may need to consider a higher initial concentration of this compound (within approved limits) or an alternative preservative system suitable for a higher pH range.

    • Perform stability studies. Once the pH is optimized, conduct stability studies to ensure the pH remains constant and the this compound concentration is maintained over the product's shelf life.

Problem 2: I am observing a drop in the pH of my this compound-containing formulation during stability studies.

  • Possible Cause: This can be an indication of this compound degradation, as one of its degradation products is hydrochloric acid.[3]

  • Troubleshooting Steps:

    • Quantify this compound concentration. Use a validated HPLC method to determine the concentration of this compound remaining in the samples. A decrease in concentration confirms degradation.

    • Investigate the initial pH. If the initial pH was already borderline (e.g., close to 5.5), even slight degradation could lead to a noticeable pH drop.

    • Evaluate the buffering capacity of your formulation. A weakly buffered system may be more susceptible to pH changes resulting from this compound degradation. Consider incorporating a suitable buffer system to maintain a stable acidic pH.

Data Presentation

Table 1: Stability of this compound in Aqueous Solution at 25°C

pHHalf-life
3.0~90 years
7.5~3 months (0.23 years)

Data sourced from Nair & Lach (1959).[2]

Table 2: Typical Minimum Inhibitory Concentrations (MICs) of this compound

Microorganism ClassTypical MIC (µg/mL)
Gram-positive bacteria650
Gram-negative bacteria1000
Yeasts2500
Fungi5000

Note: These are general MIC values and the effectiveness is significantly reduced at pH > 5.5.[1]

Experimental Protocols

Protocol 1: Determination of this compound Stability as a Function of pH

Objective: To evaluate the chemical stability of this compound in aqueous solutions at different pH values over time.

Methodology: High-Performance Liquid Chromatography (HPLC)

Materials:

  • This compound reference standard

  • HPLC grade water, methanol, and acetonitrile

  • Phosphate buffers (or other suitable buffers) of various pH values (e.g., pH 4, 5, 6, 7, and 8)

  • Volumetric flasks, pipettes, and autosampler vials

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in methanol or a suitable solvent to prepare a stock solution of known concentration.

  • Preparation of Test Solutions:

    • For each pH to be tested, prepare a buffered aqueous solution.

    • Spike a known volume of each buffered solution with the this compound stock solution to achieve the desired final concentration (e.g., 0.5% w/v).

    • Prepare a sufficient volume of each test solution to allow for sampling at multiple time points.

  • Initial Analysis (T=0):

    • Immediately after preparation, take an aliquot of each test solution, dilute appropriately with the mobile phase, and inject it into the HPLC system.

    • Record the peak area of the this compound peak. This will serve as the initial concentration.

  • Stability Study:

    • Store the remaining test solutions in tightly sealed containers at a controlled temperature (e.g., 25°C and 40°C).

    • At predetermined time intervals (e.g., 1, 2, 4, 8, and 12 weeks), withdraw an aliquot from each solution.

  • HPLC Analysis at Each Time Point:

    • Prepare the samples for injection as in the initial analysis.

    • Analyze the samples by HPLC under the same chromatographic conditions.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

    • Plot the percentage of remaining this compound versus time for each pH.

    • Determine the degradation rate constant (k) and the half-life (t½) at each pH.

Protocol 2: Evaluation of Antimicrobial Effectiveness at Different pH Values (Based on USP <51>)

Objective: To assess the antimicrobial effectiveness of a this compound-preserved formulation at different pH levels.

Methodology: Antimicrobial Effectiveness Test (AET)

Materials:

  • Test formulation containing this compound, adjusted to different pH values (e.g., pH 5.0, 6.0, 7.0).

  • Cultures of specified microorganisms (e.g., Staphylococcus aureus ATCC 6538, Escherichia coli ATCC 8739, Pseudomonas aeruginosa ATCC 9027, Candida albicans ATCC 10231, Aspergillus brasiliensis ATCC 16404).

  • Sterile saline solution.

  • Soybean-Casein Digest Agar and Sabouraud Dextrose Agar.

  • Sterile containers for the test.

  • Incubators.

Procedure:

  • Preparation of Inocula: Prepare standardized suspensions of each test microorganism in sterile saline to a concentration of approximately 1 x 10⁸ CFU/mL.

  • Inoculation of Product:

    • Divide the test formulation (at each pH) into separate sterile containers for each microorganism.

    • Inoculate each container with the corresponding microbial suspension to achieve a final concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/mL. The volume of the inoculum should not exceed 1% of the volume of the product.

    • Thoroughly mix the inoculated product.

  • Incubation: Incubate the inoculated containers at 20-25°C for 28 days.

  • Sampling and Plate Counts:

    • At specified intervals (e.g., 7, 14, and 28 days), withdraw a sample from each container.

    • Perform serial dilutions and plate counts using the appropriate agar medium to determine the number of viable microorganisms.

  • Data Analysis:

    • Calculate the log reduction in viable microorganisms from the initial count at each time point for each pH.

    • Compare the log reductions against the acceptance criteria specified in the relevant pharmacopeia (e.g., USP <51>). This will demonstrate the impact of pH on the preservative's ability to meet the required efficacy standards.

Visualizations

cluster_0 pH Influence on this compound cluster_1 Outcome pH_level pH of Formulation stability This compound Stability pH_level->stability affects activity Antimicrobial Activity pH_level->activity affects acidic Acidic pH (≤ 5.5) neutral_alkaline Neutral/Alkaline pH (> 5.5) stability->activity determines effective Effective Preservation ineffective Ineffective Preservation high_stability High Stability Long Half-life acidic->high_stability leads to low_stability Low Stability Short Half-life (Degradation) neutral_alkaline->low_stability leads to high_stability->effective low_stability->ineffective

Caption: Logical relationship between pH, this compound stability, and antimicrobial efficacy.

cluster_workflow Experimental Workflow: Assessing pH Impact on Antimicrobial Efficacy prep 1. Prepare Formulation at Different pH Values inoculate 2. Inoculate with Test Microorganisms prep->inoculate incubate 3. Incubate at Controlled Temperature inoculate->incubate sample 4. Sample at Predetermined Time Intervals (7, 14, 28 days) incubate->sample plate 5. Perform Plate Counts to Determine Viable Cells sample->plate analyze 6. Calculate Log Reduction & Compare to Acceptance Criteria plate->analyze

Caption: Experimental workflow for evaluating the impact of pH on antimicrobial efficacy.

References

Technical Support Center: Chlorobutanol and Nonionic Surfactant Interactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using chlorobutanol as a preservative in formulations containing nonionic surfactants. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist in your formulation development and experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My formulation containing this compound and a nonionic surfactant is failing the antimicrobial effectiveness test (AET). What is the likely cause?

A1: The most probable cause is a reduction in the concentration of free this compound in the aqueous phase of your formulation. Nonionic surfactants, above their critical micelle concentration (CMC), form micelles that can encapsulate or bind this compound. This partitioning of this compound into the micelles lowers its concentration in the aqueous phase, where it exerts its antimicrobial activity. Consequently, the overall preservative efficacy of the formulation is diminished.[1] Some antimicrobial activity of this compound is lost on contact with polysorbate 80 because of sorption or complex formation.[2]

Troubleshooting Steps:

  • Review Surfactant Concentration: Determine if the concentration of the nonionic surfactant in your formulation is above its CMC. If so, micelle formation is likely occurring.

  • Quantify Free this compound: Perform experiments to determine the concentration of free versus micelle-bound this compound. An equilibrium dialysis study is a suitable method for this (see Experimental Protocol 2).

  • Increase this compound Concentration: If feasible within safety and solubility limits, a modest increase in the total this compound concentration may compensate for the amount partitioned into micelles, thereby increasing the free aqueous concentration to an effective level.

  • Evaluate Alternative Surfactants: Consider screening other nonionic surfactants. The extent of interaction can vary depending on the surfactant's structure, such as the length of its polyoxyethylene chains.

  • Consider a Co-preservative: The addition of a second, more hydrophilic preservative that does not significantly partition into micelles may enhance the overall antimicrobial activity of the system.

Q2: How does the concentration of the nonionic surfactant affect the antimicrobial activity of this compound?

A2: The effect is concentration-dependent. Below the CMC, nonionic surfactants exist as monomers and have a minimal impact on this compound's activity. In some cases, low concentrations of nonionic surfactants may even slightly enhance preservative efficacy by increasing the permeability of microbial cell membranes.[3] However, once the surfactant concentration exceeds the CMC, the formation of micelles leads to the partitioning of this compound, which can significantly reduce its antimicrobial effectiveness.[1][3]

Q3: Are there specific nonionic surfactants that are known to have a strong interaction with this compound?

A3: Polysorbates, such as Polysorbate 20 and Polysorbate 80 (Tween® 20 and Tween® 80), are well-documented to interact with hydrophobic preservatives like this compound.[1][2] The extent of this interaction is influenced by the hydrophobicity of the preservative and the chemical structure of the surfactant. For instance, the antimicrobial activity of various preservatives, including this compound, has been shown to be considerably reduced in the presence of these polysorbates.[1]

Q4: What is the impact of pH on the interaction between this compound and nonionic surfactants?

A4: The antibacterial effectiveness of this compound is known to be reduced at a pH above 5.5.[2] While the primary interaction is the partitioning of this compound into micelles, a pH that is suboptimal for this compound's activity can exacerbate the loss of preservative efficacy. It is crucial to consider both the pH of the formulation and the presence of surfactants when troubleshooting preservation issues.

Data Presentation

Table 1: Effect of Polysorbate 20 on the Antimicrobial Activity of this compound

This table summarizes the findings from a study by Barr & Tice (1957), which investigated the antimicrobial activity of 0.5% w/v this compound in the presence of 5% w/v Polysorbate 20.

Test MicroorganismFormulationIncubation TimeResult
Pseudomonas aeruginosa0.5% w/v this compound + 5% w/v Polysorbate 2024 hoursGrowth
Monilia albicans (Candida albicans)0.5% w/v this compound + 5% w/v Polysorbate 2072 hoursGrowth
Aspergillus niger0.5% w/v this compound + 5% w/v Polysorbate 2072 hoursGrowth

Data sourced from a study mentioned in existing literature, originally conducted by Barr & Tice (1957).[1]

Experimental Protocols

Protocol 1: Antimicrobial Effectiveness Test (AET) for Formulations Containing Nonionic Surfactants (Based on USP <51>)

This protocol outlines the general procedure for performing an AET on a pharmaceutical product containing a preservative and a nonionic surfactant.

AET_Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_culture Prepare standardized microbial cultures (e.g., S. aureus, P. aeruginosa, C. albicans, A. niger) inoculate Inoculate each container with a separate microorganism (1x10^5 to 1x10^6 CFU/mL) prep_culture->inoculate prep_product Dispense product into five sterile containers prep_product->inoculate incubate Incubate at 20-25°C inoculate->incubate sample Sample at 7, 14, and 28 days incubate->sample enumerate Enumerate viable microorganisms at each time point sample->enumerate calculate Calculate log reduction from initial count enumerate->calculate compare Compare results to USP acceptance criteria calculate->compare EquilibriumDialysis_Workflow cluster_setup Setup cluster_equilibration Equilibration cluster_analysis Analysis cluster_calculation Calculation setup_cell Set up equilibrium dialysis cell with a semi-permeable membrane add_surfactant Add surfactant solution to one chamber setup_cell->add_surfactant add_this compound Add this compound solution to the other chamber setup_cell->add_this compound incubate Incubate with gentle agitation until equilibrium is reached add_surfactant->incubate add_this compound->incubate sample_chambers Sample both chambers incubate->sample_chambers quantify Quantify this compound concentration in each chamber (e.g., by HPLC) sample_chambers->quantify calc_free Concentration in surfactant-free chamber = [Free this compound] quantify->calc_free calc_total Concentration in surfactant chamber = [Total this compound] quantify->calc_total calc_bound [Bound] = [Total] - [Free] calc_free->calc_bound calc_total->calc_bound calc_partition Calculate Micelle-Water Partition Coefficient (Km) calc_bound->calc_partition Interaction_Pathway cluster_conditions Initial Conditions cluster_process Interaction Process cluster_consequence Consequences This compound This compound in Aqueous Solution partitioning This compound Partitioning into Micelles This compound->partitioning surfactant Nonionic Surfactant > CMC micelle_formation Micelle Formation surfactant->micelle_formation micelle_formation->partitioning reduced_free_chloro Reduced Free Aqueous this compound partitioning->reduced_free_chloro reduced_efficacy Reduced Antimicrobial Efficacy reduced_free_chloro->reduced_efficacy failed_aet Failed Antimicrobial Effectiveness Test reduced_efficacy->failed_aet

References

Validation & Comparative

A Comparative Guide to the Preservative Efficacy of Chlorobutanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preservative effectiveness of chlorobutanol against other common antimicrobial agents used in pharmaceutical and cosmetic formulations, namely parabens, benzyl alcohol, and phenoxyethanol. The information presented is supported by experimental data from various scientific studies to aid in the selection of appropriate preservative systems.

Executive Summary

This compound is a well-established preservative with a broad spectrum of antimicrobial activity.[1] Its efficacy, however, is influenced by formulation characteristics such as pH and can be compared with other widely used preservatives like parabens, benzyl alcohol, and phenoxyethanol. This guide details the mechanisms of action, comparative antimicrobial effectiveness through quantitative data, and standardized experimental protocols for evaluating preservative efficacy.

Mechanism of Action

The primary mechanism by which these preservatives exert their antimicrobial effect is through the disruption of microbial cell membranes and vital cellular processes.

  • This compound: As a detergent-like agent, this compound disrupts the lipid structure of the cell membrane, leading to increased permeability and eventual cell lysis.[2]

  • Parabens (Methylparaben, Propylparaben): These compounds are believed to interfere with membrane transport processes and inhibit the synthesis of DNA, RNA, and key enzymes. Their effectiveness generally increases with the length of the alkyl chain.

  • Benzyl Alcohol: This aromatic alcohol acts on the cell membrane, causing a loss of essential cellular components. It is particularly effective in acidic conditions.[1]

  • Phenoxyethanol: This glycol ether also disrupts the cell membrane, leading to the leakage of intracellular constituents.[1]

Comparative Antimicrobial Effectiveness

The following tables summarize the available quantitative data on the preservative effectiveness of this compound and its alternatives. The data is presented as Minimum Inhibitory Concentration (MIC) and log reduction values from preservative efficacy tests (PET) where available. It is important to note that direct comparison of data from different studies can be challenging due to variations in methodologies.

Minimum Inhibitory Concentration (MIC) Data

The MIC is the lowest concentration of a preservative that prevents the visible growth of a microorganism. Lower MIC values indicate higher potency.

PreservativeStaphylococcus aureus (Gram-positive)Pseudomonas aeruginosa (Gram-negative)Escherichia coli (Gram-negative)Candida albicans (Yeast)Aspergillus brasiliensis (Mold)
This compound 1250 µg/mL1250 µg/mL1250 µg/mL2500 µg/mL2500 µg/mL
Methylparaben -----
Propylparaben -----
Benzyl Alcohol -----
Phenoxyethanol -----

Data for Methylparaben, Propylparaben, Benzyl Alcohol, and Phenoxyethanol MIC values were not available in a directly comparable format from the searched literature.

Preservative Efficacy Test (PET) Data: Log Reduction

Preservative Efficacy Tests, such as the USP <51> Antimicrobial Effectiveness Test, measure the reduction in a microbial population over time. The results are expressed as a log reduction from the initial inoculum. A higher log reduction indicates a more rapid and effective kill rate. The acceptance criteria for these tests vary by product category.[3][4][5][6][7]

Log Reduction of S. aureus

PreservativeConcentrationTimeLog Reduction
Chlorphenesin *0.6%0.45 hours1.0
Benzyl Alcohol 1.85%1.07 hours1.0

*Chlorphenesin is a chlorinated alcohol preservative with a similar structure and mechanism to this compound.

Log Reduction in Kaolin Suspension [8]

Preservative SystemDay 7Day 14Day 28
0.2% Methylparaben Remarkable log reductionContinuous declineContinuous decline
0.2% Methylparaben + 0.02% Propylparaben Remarkable log reductionContinuous declineContinuous decline

Specific log reduction values were not provided in the source.

Experimental Protocols

The evaluation of preservative effectiveness is standardized by pharmacopeias to ensure reproducibility and comparability of results. The most common methods are the Antimicrobial Effectiveness Test (AET) from the United States Pharmacopeia (USP) and the Preservative Efficacy Test (PET) from the European Pharmacopoeia (Ph. Eur.).

USP <51> Antimicrobial Effectiveness Test / Ph. Eur. 5.1.3 Efficacy of Antimicrobial Preservation

This test evaluates the performance of a preservative system by challenging the product with a standardized inoculum of specific microorganisms.[3][4][5][6][9][10][11][12][13]

1. Preparation of Inoculum:

  • Standardized cultures of the following microorganisms are prepared:

    • Staphylococcus aureus (ATCC 6538)

    • Pseudomonas aeruginosa (ATCC 9027)

    • Escherichia coli (ATCC 8739)

    • Candida albicans (ATCC 10231)

    • Aspergillus brasiliensis (ATCC 16404)

  • The concentration of each microbial suspension is adjusted to a specific range (typically 10^5 to 10^6 CFU/mL for bacteria and yeast, and 10^4 to 10^5 CFU/mL for mold).[14]

2. Inoculation of the Product:

  • The product is divided into five separate containers, one for each test microorganism.

  • A small volume of the inoculum (not exceeding 1% of the product volume) is added to each container.

3. Incubation:

  • The inoculated containers are incubated at a controlled temperature (typically 20-25°C) for a period of 28 days.[13]

4. Sampling and Enumeration:

  • Samples are withdrawn from each container at specified time intervals (e.g., 7, 14, and 28 days).[13]

  • The number of viable microorganisms in each sample is determined using standard plate count methods.

5. Interpretation of Results:

  • The log reduction in the microbial count from the initial inoculum is calculated for each time point.

  • The preservative system is considered effective if the log reduction meets the acceptance criteria specified in the pharmacopeia for the specific product category. For example, for parenteral products (Category 1), a 1.0 log reduction of bacteria by day 7 and a 3.0 log reduction by day 14 is required.[3][7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of membrane-disrupting preservatives and the experimental workflow for preservative efficacy testing.

G Mechanism of Action of Membrane-Disrupting Preservatives cluster_membrane Microbial Cell Membrane Lipid_Bilayer Lipid Bilayer Disruption Disruption of Lipid Structure Lipid_Bilayer->Disruption Membrane_Proteins Membrane Proteins Preservative This compound / Benzyl Alcohol / Phenoxyethanol Preservative->Lipid_Bilayer interacts with Permeability Increased Membrane Permeability Disruption->Permeability Leakage Leakage of Intracellular Components Permeability->Leakage Cell_Lysis Cell Lysis and Death Leakage->Cell_Lysis

Mechanism of membrane-disrupting preservatives.

G Preservative Efficacy Test (PET) Workflow cluster_prep Preparation cluster_sampling Sampling and Enumeration Inoculum_Prep Prepare Standardized Microbial Inoculum (S. aureus, P. aeruginosa, E. coli, C. albicans, A. brasiliensis) Inoculate Inoculate Product Samples with Microorganisms Inoculum_Prep->Inoculate Product_Prep Prepare Product Samples in Final Containers Product_Prep->Inoculate Day_0 Day 0 Inoculate->Day_0 Incubate Incubate at 20-25°C for 28 Days Day_7 Day 7 Incubate->Day_7 Day_14 Day 14 Incubate->Day_14 Day_28 Day 28 Incubate->Day_28 Day_0->Incubate Calculate Calculate Log Reduction Day_7->Calculate Day_14->Calculate Day_28->Calculate Compare Compare with Acceptance Criteria Calculate->Compare Result Effective / Ineffective Compare->Result

Workflow for Preservative Efficacy Testing (PET).

Conclusion

This compound remains a viable preservative option, particularly in non-aqueous formulations and specific ophthalmic preparations.[15] Its effectiveness is comparable to other common preservatives, though it exhibits some limitations regarding stability and pH sensitivity. The choice of a preservative system should be based on a comprehensive evaluation of the formulation's characteristics, the intended product use, and the required spectrum of antimicrobial activity. The data and protocols presented in this guide offer a foundation for making informed decisions in the development of safe and stable pharmaceutical and cosmetic products.

References

A Comparative Analysis of Chlorobutanol and Benzalkonium Chloride as Pharmaceutical Preservatives

Author: BenchChem Technical Support Team. Date: November 2025

In the development of multidose pharmaceutical products, the selection of an appropriate preservative is critical to ensure the safety and stability of the formulation. Among the most commonly used preservatives are chlorobutanol and benzalkonium chloride. This guide provides a detailed comparative analysis of these two agents, drawing upon experimental data to inform researchers, scientists, and drug development professionals on their respective performance characteristics.

Executive Summary

Both this compound and benzalkonium chloride are broad-spectrum antimicrobial agents effective in preventing the growth of bacteria, yeast, and mold in aqueous formulations. Benzalkonium chloride, a quaternary ammonium compound, generally exhibits higher potency at lower concentrations. However, this increased efficacy is often associated with a higher potential for cytotoxicity, particularly in ophthalmic applications. This compound, a volatile alcohol, is considered by some studies to be a less aggressive preservative with a lower cytotoxicity profile, though it may require higher concentrations to achieve the desired antimicrobial effect and can be less stable under certain conditions. The choice between these two preservatives ultimately depends on the specific requirements of the drug product, including the route of administration, the nature of the active pharmaceutical ingredient (API), and the target patient population.

Data Presentation

Antimicrobial Efficacy

The antimicrobial efficacy of a preservative is its ability to reduce the microbial bioburden in a contaminated product. This is typically evaluated using the Antimicrobial Effectiveness Test (AET), as described in the United States Pharmacopeia (USP) chapter <51>. The following table summarizes the comparative efficacy of this compound and benzalkonium chloride from various studies.

Table 1: Comparative Antimicrobial Efficacy of this compound and Benzalkonium Chloride

MicroorganismPreservativeConcentrationLog Reduction at Day 14Log Reduction at Day 28Meets USP <51> Criteria
Staphylococcus aureusBenzalkonium Chloride0.01%> 4.0> 4.0Yes
This compound0.5%> 3.0> 3.0Yes
Pseudomonas aeruginosaBenzalkonium Chloride0.01%> 4.0> 4.0Yes
This compound0.5%> 3.0> 3.0Yes
Escherichia coliBenzalkonium Chloride0.01%> 4.0> 4.0Yes
This compound0.5%> 3.0> 3.0Yes
Candida albicansBenzalkonium Chloride0.01%> 2.0> 2.0Yes
This compound0.5%> 2.0> 2.0Yes
Aspergillus brasiliensisBenzalkonium Chloride0.01%No increaseNo increaseYes
This compound0.5%No increaseNo increaseYes

Note: The log reduction values are generalized from multiple sources and can vary depending on the specific formulation.

Cytotoxicity

The potential for a preservative to cause damage to host cells is a critical consideration, especially for formulations intended for sensitive tissues like the cornea.

Table 2: Comparative Cytotoxicity on Human Corneal Epithelial Cells

PreservativeConcentrationObservationTime to Cell Degeneration
Benzalkonium Chloride0.01%Immediate cessation of normal cytokinesis and mitotic activity.2 hours
This compound0.5%Immediate cessation of normal cytokinesis and mitotic activity.8 hours

A study on immortalized human corneal and conjunctival epithelial cells showed the following order of decreasing toxicity at commonly used concentrations: benzalkonium chloride (0.01%) > this compound (0.5%).

Physicochemical Stability

The stability of a preservative is crucial for maintaining its efficacy throughout the product's shelf life.

Table 3: Comparative Physicochemical Stability

ParameterBenzalkonium ChlorideThis compound
pH Stability Generally stable over a wide pH range, with increased activity at higher pH.Less stable in alkaline conditions; degradation is catalyzed by hydroxide ions. The half-life at pH 7.5 and 25°C is approximately 0.23 years, while at pH 3 it is 90 years.
Temperature Stability Activity increases with higher temperatures.Undergoes hydrolysis at elevated temperatures, which can lead to a decrease in pH.
Compatibility Incompatible with anionic surfactants, citrates, iodides, nitrates, permanganates, salicylates, silver salts, and tartrates.Generally compatible with a wide range of excipients.

Experimental Protocols

Antimicrobial Effectiveness Test (AET) - USP <51>

This test is designed to demonstrate the effectiveness of the antimicrobial preservative system in a pharmaceutical product.

1. Preparation of Inocula:

  • Standardized cultures of Staphylococcus aureus (ATCC 6538), Pseudomonas aeruginosa (ATCC 9027), Escherichia coli (ATCC 8739), Candida albicans (ATCC 10231), and Aspergillus brasiliensis (ATCC 16404) are used.

  • Bacterial cultures are grown on Soybean-Casein Digest Agar and yeast and mold are grown on Sabouraud Dextrose Agar.

  • The microorganisms are harvested and suspended in sterile saline to achieve a final concentration of approximately 1 x 10⁸ colony-forming units (CFU)/mL.

2. Inoculation of Product:

  • The product is divided into five containers, one for each test microorganism.

  • Each container is inoculated with one of the standardized microbial suspensions to achieve a final concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/mL. The volume of the inoculum should not exceed 1% of the total volume of the product.

3. Incubation and Sampling:

  • The inoculated containers are incubated at 20-25°C for 28 days.

  • Samples are withdrawn from each container at specified intervals (typically 7, 14, and 28 days).

4. Microbial Enumeration:

  • The number of viable microorganisms in each sample is determined using standard plate count methods.

  • The log reduction in microbial count from the initial inoculum is calculated for each time point.

5. Acceptance Criteria (for parenteral, otic, ophthalmic, and nasal products):

  • Bacteria: Not less than a 1.0 log reduction from the initial count at 7 days, not less than a 3.0 log reduction from the initial count at 14 days, and no increase from the 14-day count at 28 days.

  • Yeast and Mold: No increase from the initial calculated count at 7, 14, and 28 days. "No increase" is defined as not more than 0.5 log₁₀ unit higher than the previous value.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method for Benzalkonium Chloride

This method is used to quantify the amount of benzalkonium chloride in a pharmaceutical formulation and to detect any degradation products.

1. Chromatographic Conditions:

  • Column: Cyano (CN) column (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile and 0.05 M phosphate buffer (pH 5.5) in a 70:30 (v/v) ratio.

  • Flow Rate: 1.0 mL/minute.

  • Detection: UV at 210 nm.

  • Column Temperature: 25°C.

2. Standard Solution Preparation:

  • A stock solution of benzalkonium chloride standard is prepared in the mobile phase.

  • A series of working standard solutions are prepared by diluting the stock solution to known concentrations.

3. Sample Preparation:

  • The pharmaceutical product is accurately weighed or diluted to a concentration within the linear range of the assay.

  • The sample is filtered through a 0.45 µm filter before injection.

4. Forced Degradation Studies:

  • To demonstrate the stability-indicating nature of the method, the drug product is subjected to stress conditions such as acid, base, and peroxide hydrolysis, as well as thermal and photolytic stress.

  • The stressed samples are then analyzed to ensure that the degradation products do not interfere with the quantification of the intact benzalkonium chloride.

Mandatory Visualization

antimicrobial_mechanism cluster_this compound This compound Mechanism cluster_bak Benzalkonium Chloride Mechanism This compound This compound Membrane_Disruption_C Disruption of Lipid Bilayer This compound->Membrane_Disruption_C Permeability_Increase_C Increased Membrane Permeability Membrane_Disruption_C->Permeability_Increase_C Cell_Lysis_C Cell Lysis & Death Permeability_Increase_C->Cell_Lysis_C BAK Benzalkonium Chloride (Cationic) Membrane_Binding Binds to Negatively Charged Microbial Cell Membrane BAK->Membrane_Binding Membrane_Disruption_B Disruption of Intermolecular Interactions Membrane_Binding->Membrane_Disruption_B Permeability_Increase_B Compromised Permeability Control Membrane_Disruption_B->Permeability_Increase_B Leakage Leakage of Cellular Contents Permeability_Increase_B->Leakage Cell_Lysis_B Cell Lysis & Death Leakage->Cell_Lysis_B

Caption: Mechanisms of action for this compound and Benzalkonium Chloride.

aet_workflow start Start: Product Requiring Preservative Efficacy Testing prep_inocula 1. Prepare Standardized Microbial Inocula (S. aureus, P. aeruginosa, E. coli, C. albicans, A. brasiliensis) start->prep_inocula inoculate 2. Inoculate Product Samples with Individual Microorganisms (1x10^5 - 1x10^6 CFU/mL) prep_inocula->inoculate incubate 3. Incubate at 20-25°C for 28 Days inoculate->incubate sampling 4. Sample at Day 0, 7, 14, 28 incubate->sampling enumerate 5. Enumerate Viable Microorganisms (Plate Count) sampling->enumerate calculate 6. Calculate Log Reduction from Initial Count enumerate->calculate evaluate 7. Evaluate Against USP <51> Acceptance Criteria calculate->evaluate pass Pass evaluate->pass Meets Criteria fail Fail evaluate->fail Does Not Meet Criteria end End pass->end fail->end

Caption: Experimental workflow for the Antimicrobial Effectiveness Test (USP <51>).

A Comparative Guide to Chlorobutanol and Parabens as Antimicrobial Preservatives

Author: BenchChem Technical Support Team. Date: November 2025

In the development of pharmaceutical and cosmetic products, the selection of an appropriate antimicrobial preservative is critical to ensure product safety and longevity. This guide provides a detailed comparison of two commonly used preservatives: chlorobutanol and parabens. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their antimicrobial efficacy, mechanisms of action, and the experimental protocols used for their evaluation.

Overview of Antimicrobial Activity

Both this compound and parabens exhibit a broad spectrum of antimicrobial activity, effective against a range of bacteria and fungi. However, their potency and optimal conditions for use differ significantly.

This compound is a volatile, alcohol-based preservative known for its bacteriostatic, rather than bactericidal, action.[1] It is effective against both Gram-positive and Gram-negative bacteria, as well as some fungi.[1] Its antimicrobial activity is notably reduced at a pH above 5.5.[1]

Parabens are a family of alkyl esters of p-hydroxybenzoic acid. The most commonly used parabens in pharmaceuticals and cosmetics include methylparaben, ethylparaben, propylparaben, and butylparaben.[2] A key characteristic of parabens is that their antimicrobial effectiveness increases with the length of the alkyl chain (butyl > propyl > ethyl > methyl).[2][3] Conversely, their water solubility decreases as the alkyl chain length increases.[3] Parabens are generally more active against fungi and Gram-positive bacteria than Gram-negative bacteria.[3] To achieve a broader spectrum of activity and leverage synergistic effects, parabens are often used in combination, such as a mixture of methylparaben and propylparaben.[4][5]

Quantitative Comparison of Antimicrobial Efficacy

The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following tables summarize the MIC values for this compound and various parabens against common microorganisms. It is important to note that a direct comparison can be challenging as values are often sourced from different studies that may employ slightly varied methodologies.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

MicroorganismStrain (ATCC)MIC (µg/mL)
Staphylococcus aureus65381250
Pseudomonas aeruginosa90271250
Escherichia coli87391250
Candida albicans102312500
Aspergillus brasiliensis (niger)164042500

Table 2: Minimum Inhibitory Concentration (MIC) of Various Parabens

MicroorganismMethylparaben (µg/mL)Propylparaben (µg/mL)Butylparaben (µg/mL)
Staphylococcus aureus>1000500 - 1000125 - 250
Pseudomonas aeruginosa>1000>1000500 - 1000
Escherichia coli>10001000500
Candida albicans500 - 1000250 - 500125
Aspergillus brasiliensis (niger)500 - 1000250 - 500125 - 250

Note: The data in Table 2 is a synthesis of typical MIC ranges found in the literature. Actual values may vary based on specific experimental conditions.

Mechanisms of Antimicrobial Action

The ways in which this compound and parabens inhibit microbial growth are distinct, targeting different cellular structures and processes.

This compound acts as a detergent, disrupting the lipid structure of the microbial cell membrane.[6] This disruption increases the permeability of the cell membrane, leading to the leakage of intracellular components and ultimately, cell lysis.[6]

Chlorobutanol_Mechanism This compound This compound Disruption Disruption of Lipid Structure This compound->Disruption Acts on CellMembrane Microbial Cell Membrane (Lipid Bilayer) Permeability Increased Membrane Permeability CellMembrane->Permeability Leads to Disruption->CellMembrane Lysis Cell Lysis Permeability->Lysis Results in

Caption: Mechanism of action for this compound.

Parabens have a multi-faceted mechanism of action. Their primary mode of action is believed to be the disruption of membrane transport processes.[2] The increased lipophilicity of longer-chain parabens allows for greater solubility in the microbial membrane, enabling them to reach cytoplasmic targets in higher concentrations.[7] Some studies suggest that parabens can also inhibit the synthesis of DNA and RNA, as well as key enzymes like ATPases and phosphotransferases in some bacterial species.[7] Another identified mechanism is the activation of mechanosensitive channels in bacteria, which disrupts osmotic gradients.[8]

Parabens_Mechanism Parabens Parabens Membrane Microbial Cell Membrane Parabens->Membrane Enzymes Inhibition of Key Enzymes (e.g., ATPases) Parabens->Enzymes Synthesis Inhibition of DNA/RNA Synthesis Parabens->Synthesis Channels Activation of Mechanosensitive Channels Parabens->Channels Transport Disruption of Membrane Transport Processes Membrane->Transport CellDeath Inhibition of Growth & Cell Death Transport->CellDeath Enzymes->CellDeath Synthesis->CellDeath Channels->CellDeath

Caption: Multiple mechanisms of action for parabens.

Experimental Protocols for Efficacy Testing

The antimicrobial efficacy of preservatives is typically evaluated using standardized methods. The United States Pharmacopeia (USP) General Chapter <51> Antimicrobial Effectiveness Test is a widely accepted protocol.

USP <51> Antimicrobial Effectiveness Test

This test evaluates the ability of a preservative system to prevent the growth of and to kill microorganisms that may be introduced into a product.

Experimental Workflow:

USP51_Workflow cluster_prep Preparation cluster_challenge Challenge cluster_incubation Incubation & Sampling cluster_analysis Analysis PrepInoculum Prepare Standardized Microbial Inoculum (~1 x 10^8 CFU/mL) Inoculate Inoculate each container with a single microorganism (10^5-10^6 CFU/mL final conc.) PrepInoculum->Inoculate TestProduct Dispense Product into Separate Containers TestProduct->Inoculate Incubate Incubate at 22.5 ± 2.5°C for 28 days Inoculate->Incubate Sample Sample at specified intervals (e.g., 7, 14, 28 days) Incubate->Sample Enumerate Enumerate viable microorganisms (Plate Count) Sample->Enumerate Compare Compare microbial counts to initial concentration Enumerate->Compare Evaluate Evaluate preservative effectiveness based on USP criteria Compare->Evaluate

Caption: Workflow for USP <51> Antimicrobial Effectiveness Test.

Detailed Methodology:

  • Preparation of Inoculum: Standardized cultures of the challenge microorganisms are prepared. The USP <51> specifies the use of Candida albicans (ATCC 10231), Aspergillus brasiliensis (ATCC 16404), Escherichia coli (ATCC 8739), Pseudomonas aeruginosa (ATCC 9027), and Staphylococcus aureus (ATCC 6538).[9][10] The microorganisms are harvested and resuspended in sterile saline to a concentration of approximately 1 x 10^8 colony-forming units (CFU)/mL.[10]

  • Inoculation of the Product: The product is divided into five separate containers, one for each test microorganism.[9] Each container is inoculated with the corresponding microbial suspension to achieve a final concentration of between 1 x 10^5 and 1 x 10^6 CFU/mL.[11]

  • Incubation: The inoculated containers are incubated at 20 to 25°C for 28 days.[10]

  • Sampling and Enumeration: Aliquots are removed from each container at specified intervals (typically 7, 14, and 28 days) and the number of viable microorganisms is determined using plate count methods.[10]

  • Evaluation: The log reduction in microbial concentration from the initial inoculum is calculated at each time point. The preservative system is deemed effective if it meets the specific log reduction criteria outlined in the USP <51> for the product's category.[11]

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of a preservative.

Experimental Workflow:

MIC_Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation cluster_analysis Analysis SerialDilute Perform Serial Dilutions of Preservative in Broth InoculateWells Inoculate Microtiter Plate Wells with Microbial Suspension SerialDilute->InoculateWells PrepInoculum Prepare Standardized Microbial Inoculum PrepInoculum->InoculateWells IncubatePlate Incubate Plate at Optimal Growth Temperature InoculateWells->IncubatePlate ObserveGrowth Visually or Spectrophotometrically Observe for Microbial Growth IncubatePlate->ObserveGrowth DetermineMIC Determine MIC: Lowest Concentration with No Visible Growth ObserveGrowth->DetermineMIC

References

A Comparative Guide to the In Vitro Cytotoxicity of Chlorobutanol on Corneal Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro cytotoxicity of chlorobutanol on corneal cells against other common ophthalmic preservatives. The information presented is supported by experimental data from peer-reviewed studies to assist researchers and drug development professionals in making informed decisions regarding the selection of preservatives for ophthalmic formulations.

Comparative Cytotoxicity Data

The following table summarizes the quantitative data on the cytotoxicity of this compound and alternative preservatives on corneal cells, as determined by various in vitro assays. Cell viability is a key indicator of cytotoxicity, where a lower percentage indicates higher toxicity.

PreservativeConcentrationCell TypeAssayExposure TimeCell Viability (%)Reference
This compound 0.5%Human Corneal Epithelial CellsMicroscopy8 hoursDegeneration observed[1][2]
0.25%Human Corneal Epithelial CellsMTT1 hour~50-86% toxicity (viability ~14-50%)
0.2%Human Conjunctival CellsCell Damage-No cytotoxicity[3]
Benzalkonium Chloride (BAK) 0.025%Human Corneal Epithelial CellsMTT1 hour~56-89% toxicity (viability ~11-44%)
0.01%Human Corneal Epithelial CellsMicroscopy2 hoursDegeneration observed[1][2]
0.01%Human Corneal Epithelial CellsMTT24 hours (repeated)0.92%
Polyquaternium-1 (PQ-1) 0.001%Human Corneal Epithelial CellsMTT15 minutes~50%
Sodium Perborate (SP) 0.0025%Human Corneal Epithelial CellsMTT1 hour~23-59% toxicity (viability ~41-77%)

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized from multiple sources to provide a standard framework.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed corneal epithelial cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Remove the culture medium and expose the cells to various concentrations of the preservative solutions for the desired exposure time (e.g., 15 minutes, 1 hour, 24 hours). Include a vehicle control (medium without preservative) and a positive control for cell death.

  • MTT Addition: After the exposure period, remove the treatment solution and add 100 µL of fresh culture medium containing 0.5 mg/mL of MTT to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO₂. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: After incubation, add 100 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability by comparing the absorbance of the treated cells to the untreated control cells.

LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that measures the activity of LDH released from the cytosol of damaged cells into the culture medium.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 10 minutes. Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically includes a catalyst and a dye solution. Add the reaction mixture (e.g., 100 µL) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light. During this incubation, LDH will catalyze the conversion of a tetrazolium salt into a colored formazan product.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490 nm.

  • Data Analysis: Determine the amount of LDH released by comparing the absorbance of the treated cells to a maximum LDH release control (cells lysed with a detergent) and a spontaneous LDH release control (untreated cells).

TUNEL Assay for Apoptosis

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, which is a hallmark of apoptosis.

Protocol:

  • Cell Culture and Treatment: Culture corneal epithelial cells on glass coverslips or chamber slides and treat with the desired preservatives.

  • Fixation and Permeabilization: After treatment, fix the cells with a solution of 4% paraformaldehyde in PBS for 15-30 minutes at room temperature. Then, permeabilize the cells with a solution of 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.

  • TUNEL Reaction: Wash the cells with PBS and then incubate them with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTPs, for 60 minutes at 37°C in a humidified chamber, protected from light.

  • Counterstaining: Wash the cells with PBS and counterstain the nuclei with a DNA-binding dye such as DAPI (4',6-diamidino-2-phenylindole).

  • Imaging: Mount the coverslips onto microscope slides and visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

  • Quantification: The percentage of apoptotic cells can be determined by counting the number of TUNEL-positive nuclei relative to the total number of nuclei (DAPI-stained).

Signaling Pathways and Mechanisms of Cytotoxicity

The mechanisms by which ophthalmic preservatives induce corneal cell cytotoxicity are complex and can involve multiple signaling pathways.

Benzalkonium Chloride (BAK)

BAK is known to induce both apoptosis and necrosis in corneal epithelial cells. Its cytotoxic effects are mediated through several pathways:

  • Wnt Signaling Pathway: Studies have shown that BAK can modulate the canonical Wnt signaling pathway. It leads to the downregulation of phosphorylated β-catenin, suggesting an activation of the Wnt pathway, which is correlated with a decrease in cell viability.

  • Oxidative Stress and Inflammation: BAK exposure can induce the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage. This can also trigger an inflammatory response through the activation of the NLRP3 inflammasome.

G cluster_0 BAK-Induced Cytotoxicity BAK BAK Wnt_Pathway Wnt Pathway Activation BAK->Wnt_Pathway ROS_Production ROS Production BAK->ROS_Production Beta_Catenin β-catenin Dysregulation Wnt_Pathway->Beta_Catenin Apoptosis_Necrosis Apoptosis / Necrosis Beta_Catenin->Apoptosis_Necrosis Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress NLRP3_Inflammasome NLRP3 Inflammasome Activation Inflammation Inflammation NLRP3_Inflammasome->Inflammation Oxidative_Stress->NLRP3_Inflammasome Oxidative_Stress->Apoptosis_Necrosis Inflammation->Apoptosis_Necrosis

Caption: Signaling pathways implicated in Benzalkonium Chloride (BAK)-induced corneal cell cytotoxicity.

This compound

The primary mechanism of this compound's cytotoxicity is attributed to its nature as a short-chain alcohol and its detergent-like properties.[1]

  • Membrane Disruption: this compound disrupts the lipid structure of the cell membrane, leading to increased permeability and eventual cell lysis.[1] This disruption also affects the barrier function of the corneal epithelium.[1]

  • Inhibition of Cellular Respiration: this compound has been shown to inhibit oxygen utilization by the cornea, which can impair cellular function and viability.[1]

  • Oxidative Stress: Similar to other short-chain alcohols, this compound can induce cellular oxidative stress, contributing to its cytotoxic effects.

G cluster_1 This compound Cytotoxicity Mechanism This compound This compound Membrane_Disruption Cell Membrane Disruption This compound->Membrane_Disruption Oxygen_Inhibition Inhibition of Oxygen Utilization This compound->Oxygen_Inhibition Oxidative_Stress Induction of Oxidative Stress This compound->Oxidative_Stress Increased_Permeability Increased Permeability Membrane_Disruption->Increased_Permeability Cell_Lysis Cell Lysis Increased_Permeability->Cell_Lysis Cellular_Dysfunction Cellular Dysfunction Oxygen_Inhibition->Cellular_Dysfunction Oxidative_Stress->Cellular_Dysfunction Cellular_Dysfunction->Cell_Lysis

Caption: General mechanism of this compound-induced corneal cell cytotoxicity.

Experimental Workflow

A typical in vitro cytotoxicity study of an ophthalmic preservative on corneal cells follows a standardized workflow.

G cluster_2 Experimental Workflow for In Vitro Cytotoxicity Testing Cell_Culture Corneal Cell Culture Treatment Exposure to Preservatives Cell_Culture->Treatment Cytotoxicity_Assays Cytotoxicity Assays (MTT, LDH, TUNEL) Treatment->Cytotoxicity_Assays Data_Analysis Data Analysis and Comparison Cytotoxicity_Assays->Data_Analysis Conclusion Conclusion on Relative Toxicity Data_Analysis->Conclusion

Caption: A generalized experimental workflow for assessing the in vitro cytotoxicity of ophthalmic preservatives.

References

A Comparative Analysis of Chlorobutanol and Thimerosal Toxicity for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicological profiles of two common pharmaceutical preservatives, chlorobutanol and thimerosal. The information presented herein is supported by experimental data to assist researchers and drug development professionals in making informed decisions regarding the selection of appropriate preservatives for their formulations.

Executive Summary

This compound and thimerosal have long been utilized as antimicrobial preservatives in a variety of pharmaceutical products, including ophthalmic solutions and vaccines. However, concerns regarding their potential toxicity have led to increased scrutiny and, in some cases, regulatory action. This guide presents a comparative analysis of their cytotoxicity, neurotoxicity, and immunotoxicity, supported by quantitative data, detailed experimental protocols, and visualizations of key toxicological pathways.

Overall, the available data suggest that thimerosal exhibits greater in vitro cytotoxicity and has a more extensively documented and specific mechanism of neurotoxicity involving apoptosis and signaling pathway interference. This compound's toxicity appears to be more related to its disruptive effects on cell membranes and its central nervous system depressant activity. Immunologically, thimerosal has been shown to modulate immune cell function, while this compound is primarily associated with hypersensitivity reactions.

Comparative Cytotoxicity

The cytotoxic potential of this compound and thimerosal has been evaluated across various cell lines. Thimerosal generally demonstrates a higher degree of cytotoxicity at lower concentrations compared to this compound.

Data Presentation: In Vitro Cytotoxicity
CompoundCell LineAssayEndpointResultCitation
Thimerosal Human Corneal Epithelial CellsMTTCell Viability~88% toxicity at 0.0025%[1]
Human Conjunctival Epithelial CellsMTTCell Viability~85% toxicity at 0.0025%[1]
HepG2 (Human Liver Carcinoma)MTTIC502.62 µg/mL (7.1 µM)[2]
C2C12 (Mouse Myoblast)MTTIC503.17 µg/mL (8.5 µM)[2]
Vero (Monkey Kidney Epithelial)MTTIC500.86 µg/mL (2.4 µM)[2]
PBMC (Human Peripheral Blood Mononuclear Cells)MTTIC501.27 µg/mL (3.5 µM)[2]
Jurkat T cells (Human T Leukemia)MTTIC5010 µM[3]
SH-SY5Y (Human Neuroblastoma)LDHEC5038.7 nM (without NGF)[4]
This compound Human Corneal Epithelial CellsMTTCell Viability~76% toxicity at 0.25%[1]
Human Conjunctival Epithelial CellsMTTCell Viability~77% toxicity at 0.25%[1]
Human Corneal Epithelial CellsIn vitro observationCell DegenerationObserved at 0.5%[5]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Methodology:

  • Cell Plating: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Exposure: Treat the cells with various concentrations of this compound or thimerosal for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the exposure period, add MTT solution to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell viability, can be determined from the dose-response curve.

MTT_Assay_Workflow A Plate cells in 96-well plate B Treat with this compound or Thimerosal A->B C Incubate for specified duration B->C D Add MTT solution C->D E Incubate for 3-4 hours D->E F Viable cells convert MTT to Formazan E->F G Add solubilizing agent F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 H->I

MTT Assay Experimental Workflow

Comparative Neurotoxicity

Both this compound and thimerosal have been associated with neurotoxic effects, although their mechanisms of action appear to differ significantly.

Data Presentation: Neurotoxicity Profile
CompoundEffectExperimental ModelKey FindingsCitation
Thimerosal Induction of ApoptosisHuman Neuroblastoma Cells (SK-N-SH)Activates the JNK signaling pathway, leading to caspase-9 and -3 activation and apoptosis.
Neuronal Cell DeathNeuroblastoma CellsInduces mitochondrial membrane depolarization, generation of reactive oxygen species, and release of cytochrome c.
Neurodevelopmental EffectsAnimal models (mice, hamsters)Can lead to neurodevelopmental deficits and neuroanatomical alterations.[6]
This compound CNS Depressant EffectsHuman Case ReportsCan cause somnolence, dysarthria, and ataxia.[7]
Neuronal InjuryHuman Clinical CaseIntra-arterial delivery was associated with selective gray matter injury.[8]
Inhibition of Brain Sodium ChannelsIn vitro studyInhibits brain-type voltage-gated sodium channels.[9]
Oral Toxicity in RatsIn vivo studyA single high dose (250 mg/kg) caused severe ataxia and dyspnea. The No Observed Adverse Effect Level (NOAEL) in a 28-day study was 12.5 mg/kg/day for male rats.[9]
Signaling Pathways in Thimerosal-Induced Neurotoxicity

Thimerosal has been shown to induce apoptosis in neuronal cells through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. This pathway is a critical regulator of cellular responses to stress.

Thimerosal_Neurotoxicity_Pathway Thimerosal Thimerosal ROS Increased Reactive Oxygen Species (ROS) Thimerosal->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria JNK JNK Activation Mitochondria->JNK Bax Bax Translocation to Mitochondria Mitochondria->Bax Apoptosis Apoptosis JNK->Apoptosis CytC Cytochrome c Release Bax->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp3->Apoptosis

Thimerosal-induced apoptotic signaling pathway in neuronal cells.
Experimental Protocol: In Vitro Neurotoxicity Assay

This protocol outlines a general method for assessing neurotoxicity in a neuronal cell line.

Methodology:

  • Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y or PC12) in appropriate media. For differentiation, treat cells with agents like retinoic acid or nerve growth factor.

  • Compound Treatment: Expose the differentiated neuronal cells to varying concentrations of this compound or thimerosal for a defined period.

  • Assessment of Neurite Outgrowth: Capture images of the cells and analyze neurite length and branching using appropriate software. A reduction in neurite outgrowth is an indicator of neurotoxicity.

  • Cell Viability Assay: Perform a cell viability assay (e.g., MTT or LDH release assay) to quantify cell death.

  • Apoptosis Detection: Use techniques such as TUNEL staining or caspase activity assays to specifically measure apoptosis.

  • Western Blot Analysis: Analyze the expression and phosphorylation status of key proteins in signaling pathways (e.g., JNK, caspases) to elucidate the mechanism of toxicity.

Comparative Immunotoxicity

The effects of this compound and thimerosal on the immune system have been investigated, revealing different profiles of immunomodulation.

Data Presentation: Immunotoxicity Profile
CompoundEffectExperimental ModelKey FindingsCitation
Thimerosal Altered Dendritic Cell FunctionMouse bone marrow-derived dendritic cellsAlters calcium signaling and cytokine (IL-6) secretion at low concentrations (as low as 20 ppb). Higher concentrations (>200 ppb) induce dendritic cell death.[2]
Inhibition of T-cell ProliferationHuman Peripheral Blood Mononuclear Cells (PBMCs)Inhibits T-cell proliferation and induces apoptosis in a dose-dependent manner.[10]
Altered Cytokine ProductionHuman T-cellsInhibits the release of pro-inflammatory cytokines such as IFN-γ, TNF-α, and IL-2.[10]
This compound Hypersensitivity ReactionHuman Case ReportAn intradermal skin test confirmed a delayed hypersensitivity reaction to this compound.[11]
Inhibition of Platelet AggregationIn vitro human plasmaInhibits platelet aggregation, possibly through the arachidonic acid pathway.[5]
Experimental Protocol: Lymphocyte Proliferation Assay

This assay measures the ability of lymphocytes to proliferate in response to a stimulus, which can be modulated by immunotoxic compounds.

Methodology:

  • Isolation of Lymphocytes: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Cell Culture and Stimulation: Culture the isolated PBMCs in a 96-well plate. Stimulate the cells with a mitogen (e.g., phytohemagglutinin - PHA) or a specific antigen in the presence or absence of different concentrations of this compound or thimerosal.

  • Incorporation of a Proliferation Marker: After a few days of culture, add a marker of proliferation, such as [³H]-thymidine or a fluorescent dye like CFSE.

  • Measurement of Proliferation:

    • For [³H]-thymidine: Harvest the cells and measure the amount of radioactivity incorporated into the DNA using a scintillation counter.

    • For CFSE: Analyze the dilution of the fluorescent dye in daughter cells using flow cytometry.

  • Data Analysis: Compare the proliferation in the presence of the test compound to the stimulated control to determine the percentage of inhibition or stimulation.

Lymphocyte_Proliferation_Assay A Isolate PBMCs from blood B Culture PBMCs with mitogen/antigen A->B C Add this compound or Thimerosal B->C D Incubate for several days C->D E Add proliferation marker (e.g., [3H]-thymidine) D->E F Measure marker incorporation E->F G Analyze inhibition of proliferation F->G

Workflow for a Lymphocyte Proliferation Assay.

Regulatory Status and Conclusion

The regulatory landscape for both this compound and thimerosal reflects the concerns over their potential toxicity.

Regulatory Overview
CompoundRegulatory Body/RegionStatus/GuidelineCitation
Thimerosal FDA (USA)Removed from most childhood vaccines in the U.S. as a precautionary measure since 2001. Still used in some multi-dose influenza vaccines.[12][13]
CDC (USA)States that no evidence of harm has been found from the use of thimerosal in vaccines, other than local hypersensitivity reactions.[14]
This compound EMA (Europe)Permitted daily exposure (PDE) for lifetime use in medicinal products is 0.5 mg/day. Higher exposures may be acceptable for short-term use on a case-by-case basis.[12]
FDA (USA)Included in the FDA Inactive Ingredients Guide for various routes of administration, typically at concentrations up to 0.5%.[3]
UKMaximum permitted concentration in cosmetics (non-aerosol) is 0.5%.[3]

Conclusion

The selection of a preservative for a pharmaceutical formulation requires a careful balance between antimicrobial efficacy and potential toxicity. The data presented in this guide indicate that thimerosal generally exhibits a higher in vitro toxicity profile across multiple cell types and has well-defined mechanisms of neurotoxicity and immunotoxicity. While this compound is not without its own toxicological concerns, particularly its CNS depressant effects and potential for hypersensitivity, the available data suggest it may be less cytotoxic at typical concentrations used in formulations compared to thimerosal.

For drug development professionals, this comparative analysis underscores the importance of conducting thorough in-house toxicological assessments of any preservative within the context of the specific formulation and intended patient population. The provided experimental protocols and pathway diagrams offer a framework for designing and interpreting such studies. As regulatory agencies continue to emphasize patient safety, a data-driven approach to preservative selection is paramount.

References

A Comparative Guide to the Long-Term Stability of Chlorobutanol and Other Preservatives in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the long-term stability of chlorobutanol with other commonly used preservatives in pharmaceutical formulations, supported by experimental data. The information is intended to assist researchers and formulation scientists in selecting the most appropriate preservative system to ensure the stability and safety of their drug products.

Executive Summary

This compound is a widely used preservative in various pharmaceutical formulations, particularly in ophthalmic and parenteral products. Its stability is significantly influenced by the pH of the formulation, exhibiting greater longevity in acidic environments. This guide compares the stability profile of this compound with two other common preservatives, benzyl alcohol and parabens, based on available data. While direct head-to-head long-term stability studies are limited in publicly available literature, this guide synthesizes data from various studies to provide a comparative overview.

Comparative Stability Data

The following tables summarize the long-term stability data for this compound, benzyl alcohol, and parabens under different conditions. It is crucial to note that the data are derived from separate studies and formulations; therefore, direct comparison should be made with caution.

Table 1: Long-Term Stability of this compound in Aqueous Formulations

pHTemperatureHalf-lifeFormulation Context
3.025°C90 yearsAqueous buffered solution
7.525°C0.23 years (approx. 3 months)Aqueous buffered solution
5.0Autoclaving~30% lossAqueous solution

Data synthesized from multiple sources indicating pH-dependent degradation.

Table 2: Long-Term Stability of Benzyl Alcohol in Pharmaceutical Formulations

pHTemperatureObservationFormulation Context
< 5.5Room TemperatureMost effectiveGeneral parenteral formulations[1]
> 8.0Room TemperatureMinimal activityGeneral parenteral formulations
Not specifiedExposure to airSlow oxidation to benzaldehyde and benzoic acidBulk material

Data indicates pH-dependent efficacy and oxidative degradation.

Table 3: Long-Term Stability of Parabens (Methylparaben & Propylparaben) in Parenteral Formulations

pH RangeTemperatureObservationFormulation Context
7.40 - 7.8025°C - 40°CStableParenteral formulation
6.5040°CSignificant degradation of methylparabenParenteral formulation

Data from a study on a specific parenteral formulation, highlighting a narrower optimal pH range for stability compared to its antimicrobial activity range.

Experimental Protocols

This section outlines a general experimental protocol for a long-term stability study of preservatives in a pharmaceutical formulation. This protocol is a composite based on established analytical methods for the preservatives discussed.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

Objective: To develop and validate a stability-indicating HPLC method for the simultaneous determination of the preservative (this compound, benzyl alcohol, or parabens) and its potential degradation products in a pharmaceutical formulation.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Chromatographic Conditions (Example for this compound):

  • Mobile Phase: Isocratic mixture of methanol and water (50:50, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 20 µL

Sample Preparation:

  • Accurately weigh and dissolve the formulation in a suitable diluent (e.g., mobile phase) to achieve a target concentration of the preservative within the linear range of the method.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Forced Degradation Studies: To ensure the method is stability-indicating, forced degradation studies should be performed on the drug product. This involves subjecting the formulation to stress conditions such as:

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 60°C for 7 days

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours

The stressed samples are then analyzed to demonstrate that the degradation products are well-resolved from the parent preservative peak.

Headspace Gas Chromatography (GC) Method for Volatile Preservatives

Objective: To quantify volatile preservatives like this compound and benzyl alcohol, and their volatile degradation products.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.

  • Capillary column suitable for volatile compounds (e.g., DB-624 or equivalent).

Headspace Parameters (Example):

  • Vial Equilibration Temperature: 80°C

  • Vial Equilibration Time: 30 minutes

  • Loop Temperature: 90°C

  • Transfer Line Temperature: 100°C

GC Conditions (Example):

  • Injector Temperature: 200°C

  • Oven Temperature Program: Initial temperature of 50°C for 5 minutes, ramp to 200°C at 10°C/min, hold for 5 minutes.

  • Detector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate.

Sample Preparation: Accurately transfer a known amount of the formulation into a headspace vial and seal it.

Long-Term Stability Study Protocol
  • Batch Selection: Use at least three batches of the drug product for the study.

  • Storage Conditions: Store the samples at the intended long-term storage condition (e.g., 25°C/60% RH) and accelerated conditions (e.g., 40°C/75% RH).

  • Testing Intervals: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 1, 2, 3, and 6 months for accelerated).

  • Parameters to be Tested:

    • Assay of the preservative

    • Quantification of known and unknown degradation products

    • Physical appearance (color, clarity, precipitation)

    • pH

    • Antimicrobial effectiveness testing (at the beginning and end of the study)

  • Data Analysis: Analyze the data for trends and calculate the shelf-life of the product based on the stability of the preservative and the active pharmaceutical ingredient.

Visualizations

The following diagrams illustrate the degradation pathway of this compound and a typical workflow for a long-term stability study.

Chlorobutanol_Degradation This compound This compound (C4H7Cl3O) Intermediate Intermediate (Unstable) This compound->Intermediate Hydroxide-catalyzed hydrolysis (OH-) Products Degradation Products (Acetone, Chloroform, HCl) Intermediate->Products Decomposition

Caption: Degradation pathway of this compound via hydroxide-catalyzed hydrolysis.

Stability_Study_Workflow cluster_protocol Stability Study Protocol cluster_analytics Analytical Tests Start Start: Drug Product Batches Storage Place samples in Long-Term (25°C/60% RH) & Accelerated (40°C/75% RH) Storage Chambers Start->Storage Testing Perform Analytical Testing at Scheduled Time Points Storage->Testing Testing->Storage Continue until end of study Data_Analysis Data Analysis and Trend Evaluation Testing->Data_Analysis Assay Preservative Assay (HPLC/GC) Testing->Assay Degradation Degradation Product Quantification Testing->Degradation Physical Physical Appearance & pH Testing->Physical AET Antimicrobial Effectiveness Testing->AET Shelf_Life Shelf-Life Determination Data_Analysis->Shelf_Life

Caption: General workflow for a long-term pharmaceutical stability study.

Discussion and Conclusion

The long-term stability of this compound is highly dependent on the formulation's pH, with optimal stability observed in acidic conditions (pH 3-5). In contrast, its stability significantly decreases as the pH approaches neutrality and becomes alkaline. This is a critical consideration for formulations where a neutral pH is required for therapeutic efficacy or patient comfort, such as in many ophthalmic preparations.

Benzyl alcohol also demonstrates pH-dependent activity, being most effective in acidic conditions (pH < 5.5). Its susceptibility to oxidation is another key stability concern that must be managed through appropriate packaging and control of storage conditions.

Parabens, while effective over a broader pH range for antimicrobial activity, have been shown in some studies to have a narrower optimal pH range for chemical stability in parenteral formulations (pH 7.40-7.80).

Key Considerations for Formulators:

  • pH of the Formulation: This is the most critical factor influencing the stability of this compound and benzyl alcohol.

  • Packaging: The volatility of this compound and its potential for sorption into plastic container components necessitate careful selection of packaging materials. For benzyl alcohol, protection from atmospheric oxygen is important to prevent oxidation.

  • Interactions with Other Excipients: The potential for interactions between the preservative and other formulation components should be thoroughly investigated.

  • Regulatory Requirements: The chosen preservative and its concentration must comply with regulatory guidelines for the intended dosage form and route of administration.

References

Assessing the Anesthetic Efficacy of Chlorobutanol in Aquatic Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anesthetic efficacy of chlorobutanol with other commonly used anesthetics in aquatic species. The information is compiled from various scientific studies to assist researchers in making informed decisions for their experimental and aquaculture needs. While this compound has been investigated for its anesthetic properties in fish, its use is generally not recommended due to high toxicity and variable responses.[1] This guide presents available data on this compound and compares it with more widely accepted and effective anesthetic agents.

Comparative Anesthetic Efficacy

The following table summarizes the effective concentrations, induction times, and recovery times for this compound and other common anesthetics in various aquatic species. It is important to note that the efficacy of any anesthetic can be influenced by factors such as species, size, water temperature, and water chemistry.

AnestheticSpeciesConcentrationInduction TimeRecovery TimeMortality/Side EffectsReference
This compound Cod (Gadus morhua)Tested, but not recommendedNot specifiedNot specifiedToxic to small fish, highly variable response.[1]Mattson & Riple, 1989
MS-222 (Tricaine Methanesulfonate) Cod (Gadus morhua)75 mg/L~3 minutes~10 minutesGenerally safe, but can cause stress and physiological changes.Mattson & Riple, 1989
Rainbow Trout (Oncorhynchus mykiss)100 mg/L720 ± 72 sec660 ± 102 secCan lower water pH, requiring buffering.Sattari et al., 2009[2]
Zebrafish (Danio rerio)168 mg/L207 ± 103 sec373 ± 125 secSafe for zebrafish, but may cause aversion and lesions at high doses.[3]Collymore et al., 2014[4]
Clove Oil (Eugenol) Rainbow Trout (Oncorhynchus mykiss)40-60 mg/LFaster than MS-2226-10 times longer than MS-222Natural and inexpensive, but recovery can be prolonged.Keene et al., 1998[5]
Far Eastern Catfish (Silurus asotus)500 ppm~1 minuteVaries with sizeEffective, but recovery time is size-dependent.[3]Park et al., 2011[3]
Benzocaine Cod (Gadus morhua)40 mg/L~3 minutes~10 minutesSimilar efficacy to MS-222.Mattson & Riple, 1989
Rainbow Trout (Oncorhynchus mykiss)25-45 mg/L< 4 minutes< 10 minutesEfficacy affected by fish size and water temperature.[6]Gilderhus, 1989
Metomidate Cod (Gadus morhua)5 mg/L~3 minutesLonger than MS-222 and BenzocaineHigh safety margin, but longer recovery.Mattson & Riple, 1989
2-Phenoxyethanol Cod (Gadus morhua)Tested, but not recommendedNot specifiedNot specifiedNot recommended for cod in the cited study.Mattson & Riple, 1989
Rainbow Trout (Oncorhynchus mykiss)0.3-0.5 ml/L1.05 - 3.36 min2.44 - 7.14 minEffective, but recovery time increases with concentration.Yildiz et al., 2013

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of anesthetic efficacy studies. Below are generalized protocols for immersion anesthesia based on common practices in aquatic research.

General Anesthetic Induction Protocol (Immersion)
  • Preparation of Anesthetic Stock Solution:

    • This compound: Due to its low water solubility, a stock solution is typically prepared by dissolving this compound powder in ethanol before diluting it in the experimental tank water to the desired final concentration.

    • MS-222: A stock solution is prepared by dissolving MS-222 powder in water. It is crucial to buffer the solution with sodium bicarbonate to maintain a neutral pH, as MS-222 is acidic and can cause stress to the fish.

    • Clove Oil: A stock solution is made by dissolving clove oil in ethanol (e.g., 1:9 ratio of clove oil to ethanol) to ensure proper dispersion in the water.[6]

    • Benzocaine: A stock solution is typically prepared by dissolving benzocaine powder in ethanol.

  • Acclimation of Test Subjects:

    • Aquatic animals should be acclimated to the experimental tanks and water conditions for a sufficient period (e.g., 24-48 hours) before the anesthetic trial to minimize stress.

  • Anesthetic Bath Preparation:

    • The anesthetic stock solution is added to the experimental tank containing a known volume of water to achieve the target concentration. The water should be well-aerated.

  • Induction:

    • Individual or small groups of animals are transferred to the anesthetic bath.

    • The time to induction of anesthesia is recorded. This is typically characterized by a loss of equilibrium and cessation of movement. Different stages of anesthesia can be defined based on the species and the study's objectives.

  • Recovery:

    • Once the desired level of anesthesia is reached, the animals are transferred to a recovery tank with clean, well-aerated water.

    • The time to recovery is recorded, which is marked by the return of normal swimming behavior and equilibrium.

  • Monitoring and Data Collection:

    • Throughout the induction and recovery periods, key parameters such as opercular movement (gill ventilation rate), response to stimuli, and any adverse reactions are monitored and recorded.

    • Mortality is typically monitored for at least 24 hours post-exposure.

Visualizations

Proposed Signaling Pathway for this compound Anesthesia

The primary mechanism of action for many general anesthetics, likely including this compound, involves the potentiation of the major inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA), at the GABA-A receptor. This leads to an influx of chloride ions, hyperpolarization of the neuron, and subsequent depression of neuronal activity.

GABAA_Pathway cluster_neuron Postsynaptic Neuron cluster_membrane cluster_effect GABA_A GABA-A Receptor Cl_channel Chloride Ion Channel (Closed) GABA_A->Cl_channel controls Cl_influx Increased Chloride Influx (Cl-) Cl_channel->Cl_influx Opens GABA GABA GABA->GABA_A Binds to receptor This compound This compound This compound->GABA_A Positive Allosteric Modulation Hyperpolarization Neuronal Hyperpolarization Cl_influx->Hyperpolarization Anesthesia Anesthesia Hyperpolarization->Anesthesia

Caption: Proposed mechanism of this compound action at the GABA-A receptor.

Experimental Workflow for Anesthetic Efficacy Assessment

The following diagram illustrates a typical workflow for assessing the efficacy of an anesthetic agent in an aquatic species.

Anesthetic_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_post Post-Experimental Phase cluster_analysis Data Analysis A Select Aquatic Species C Acclimate Animals A->C B Prepare Anesthetic Stock Solutions D Prepare Anesthetic Baths (Varying Concentrations) B->D E Induce Anesthesia C->E D->E F Record Induction Time & Observations E->F G Transfer to Recovery Tanks F->G H Record Recovery Time & Observations G->H I Monitor for 24-48h (Mortality/Behavior) H->I J Compare Efficacy Across Concentrations I->J K Determine Optimal Anesthetic Dose J->K

Caption: Standard workflow for evaluating anesthetic efficacy in aquatic species.

References

A Comparative Analysis of Chlorobutanol's Efficacy in Preventing Fungal Growth

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical and cosmetic formulations, the prevention of microbial contamination is paramount to product safety and integrity. Antifungal preservatives play a crucial role in this regard, with a variety of options available to formulators. This guide provides an objective comparison of the antifungal effectiveness of chlorobutanol against two common alternatives: parabens (methylparaben and propylparaben) and benzyl alcohol. The information presented is supported by experimental data to aid in the selection of the most appropriate preservative for a given application.

Quantitative Comparison of Antifungal Activity

The minimum inhibitory concentration (MIC) is a key quantitative measure of a preservative's effectiveness. It represents the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. The following tables summarize the MIC values of this compound, parabens, and benzyl alcohol against two common fungal species, Candida albicans (a yeast) and Aspergillus brasiliensis (a mold), which are standard organisms for preservative efficacy testing.[1]

Table 1: Minimum Inhibitory Concentration (MIC) against Candida albicans (ATCC 10231)

PreservativeMIC (µg/mL)MIC (% w/v)
This compound25000.25
Methylparaben5000.05
Propylparaben--
Benzyl Alcohol25000.25

Table 2: Minimum Inhibitory Concentration (MIC) against Aspergillus brasiliensis (ATCC 16404) / Aspergillus niger

PreservativeMIC (µg/mL)MIC (% w/v)
This compound25000.25
Methylparaben10000.1
Propylparaben--
Benzyl Alcohol50000.5

Note: Data is compiled from multiple sources and variations may arise due to different experimental conditions. MIC for A. brasiliensis is often tested using A. niger.[2]

Mechanisms of Antifungal Action

The efficacy of these preservatives stems from their distinct mechanisms of action at the cellular level.

This compound acts as a detergent, disrupting the lipid structure of the fungal cell membrane. This disruption increases the permeability of the membrane, leading to the leakage of intracellular components and ultimately cell lysis.[3]

Parabens , on the other hand, are believed to exert their antifungal effect by inhibiting the mitochondrial respiratory chain, specifically targeting mitochondrial complex II. This interference with cellular respiration deprives the fungal cell of the energy required for its metabolic activities and growth.[4] The effectiveness of parabens tends to increase with the length of their alkyl chain.[4]

Benzyl alcohol also targets the fungal cell, but through a multi-faceted approach. It can impair the cell wall and disrupt the integrity of the cell membrane.[5] Furthermore, studies have shown that benzyl alcohol can increase the diffusion limit of the nuclear membrane, making it "leaky," which can interfere with essential cellular processes.[6][7]

Experimental Protocols

To ensure the reproducibility and validity of antifungal efficacy studies, standardized experimental protocols are essential. The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Protocol for Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

1. Preparation of Fungal Inoculum:

  • For yeasts (e.g., Candida albicans), culture the organism on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

  • For molds (e.g., Aspergillus brasiliensis), culture on a suitable agar medium (e.g., Potato Dextrose Agar) at 28-30°C for 5-7 days, or until adequate sporulation is observed.

  • Harvest the fungal growth by gently scraping the surface of the agar with a sterile loop or by washing with sterile saline containing a wetting agent (e.g., 0.05% polysorbate 80 for molds).

  • Adjust the concentration of the fungal suspension to a 0.5 McFarland standard, which is equivalent to approximately 1-5 x 10^6 colony-forming units (CFU)/mL.

  • Further dilute the standardized suspension in the test medium (e.g., RPMI-1640) to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.

2. Preparation of Antifungal Agent Dilutions:

  • Prepare a stock solution of the preservative (this compound, parabens, or benzyl alcohol) in a suitable solvent.

  • Perform serial two-fold dilutions of the stock solution in the test medium in a 96-well microtiter plate. The final volume in each well should be 100 µL.

3. Inoculation and Incubation:

  • Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate containing the serially diluted antifungal agent. This will bring the total volume in each well to 200 µL.

  • Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).

  • Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.

4. Determination of MIC:

  • After incubation, visually inspect the wells for turbidity (for yeasts) or fungal growth (for molds).

  • The MIC is the lowest concentration of the antifungal agent at which there is no visible growth.

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, created using the DOT language, illustrate the experimental workflow and the proposed signaling pathways of fungal growth inhibition.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Fungal_Culture 1. Fungal Culture (C. albicans / A. brasiliensis) Inoculum_Prep 2. Inoculum Preparation (0.5 McFarland) Fungal_Culture->Inoculum_Prep Inoculation 5. Inoculation of Plates Inoculum_Prep->Inoculation Preservative_Stock 3. Preservative Stock Solution Serial_Dilution 4. Serial Dilution in Microtiter Plate Preservative_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation 6. Incubation (24-72 hours) Inoculation->Incubation Visual_Inspection 7. Visual Inspection for Growth Incubation->Visual_Inspection MIC_Determination 8. MIC Determination Visual_Inspection->MIC_Determination

Caption: Experimental workflow for MIC determination.

Fungal_Inhibition_Pathways cluster_this compound This compound cluster_parabens Parabens cluster_benzyl_alcohol Benzyl Alcohol C_Start This compound C_Membrane Disruption of Lipid Bilayer C_Start->C_Membrane C_Permeability Increased Membrane Permeability C_Membrane->C_Permeability C_Lysis Cell Lysis C_Permeability->C_Lysis P_Start Parabens P_Mitochondria Inhibition of Mitochondrial Respiratory Chain (Complex II) P_Start->P_Mitochondria P_ATP Decreased ATP Production P_Mitochondria->P_ATP P_Growth Inhibition of Fungal Growth P_ATP->P_Growth B_Start Benzyl Alcohol B_Wall Cell Wall Impairment B_Start->B_Wall B_Membrane Cell Membrane Disruption B_Start->B_Membrane B_Nuclear Increased Nuclear Membrane Permeability B_Start->B_Nuclear B_Inhibition Inhibition of Fungal Growth B_Wall->B_Inhibition B_Membrane->B_Inhibition B_Nuclear->B_Inhibition

Caption: Mechanisms of fungal growth inhibition.

References

A Comparative Analysis of Chlorobutanol and Chloral Hydrate for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the physicochemical and pharmacological properties of chlorobutanol and chloral hydrate, two compounds historically used for their sedative and hypnotic effects. This document summarizes key data, outlines experimental protocols for evaluation, and visualizes relevant biological pathways to aid researchers in selecting the appropriate compound for their preclinical studies.

Physicochemical Properties

This compound and chloral hydrate share structural similarities, both being chlorinated organic compounds. However, their physical and chemical characteristics, summarized in Table 1, dictate their formulation and administration routes.

PropertyThis compoundChloral Hydrate
Molecular Formula C₄H₇Cl₃OC₂H₃Cl₃O₂
Molecular Weight 177.45 g/mol [1]165.40 g/mol [2]
Appearance Colorless to white crystalline solid with a camphor-like odor[1]Transparent, colorless crystals or white crystalline solid with an aromatic, slightly acrid odor[2][3]
Melting Point ~97 °C (anhydrous), ~78 °C (hemihydrate)57 °C[2][3]
Boiling Point 167 °C98 °C (with dissociation)[2][3]
Solubility - Slightly soluble in cold water; soluble in hot water, alcohol, ether, chloroform, glycerol, and volatile oils[1][4]- 1 g in 125 mL water[1]- Freely soluble in water, alcohol, ether, chloroform, and olive oil[3]- 8.3 g in 1 mL of water at 25°C[3]
pKa Not available9.66, 11.0

Pharmacological and Toxicological Profile

Both compounds act as central nervous system (CNS) depressants, primarily exerting sedative and hypnotic effects. Their applications have ranged from therapeutic agents to preservatives in pharmaceutical formulations.

FeatureThis compoundChloral Hydrate
Primary Use Preservative in pharmaceutical formulations (e.g., eye drops), weak local anesthetic, sedative-hypnotic.[1]Sedative-hypnotic for insomnia and procedural sedation (historically).[5][6]
Mechanism of Action Positive allosteric modulator of the GABA-A receptor.[7]Its active metabolite, trichloroethanol, is a positive allosteric modulator of the GABA-A receptor.[1][5]
Metabolism Undergoes glucuronidation and sulphation.[5]Metabolized by alcohol dehydrogenase to the active metabolite, trichloroethanol, and further to the inactive trichloroacetic acid.[5][6]
Onset of Action Not specified for sedative effects.20-60 minutes after oral administration.[5][6]
Duration of Action Long terminal half-life of about 37 days limits its use as a sedative due to accumulation.[1]The half-life of its active metabolite, trichloroethanol, is 8-12 hours.[6]
Adverse Effects Liver toxicity, skin and severe eye irritant.Gastric irritation, cardiac arrhythmias, respiratory depression. Narrow therapeutic window.[5][6]

Mechanism of Action: GABA-A Receptor Modulation

The primary mechanism of action for both this compound and the active metabolite of chloral hydrate, trichloroethanol, is the potentiation of the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This receptor is a ligand-gated ion channel that, upon activation, allows the influx of chloride ions into the neuron, leading to hyperpolarization and reduced neuronal excitability.

These compounds act as positive allosteric modulators, meaning they bind to a site on the GABA-A receptor that is distinct from the GABA binding site. This binding enhances the receptor's response to GABA, increasing the frequency or duration of chloride channel opening and resulting in a more profound inhibitory signal. This enhanced inhibition in the CNS produces the observed sedative and hypnotic effects.

GABA_A_Signaling cluster_neuron Postsynaptic Neuron GABA_R GABA-A Receptor (Chloride Channel) Cl_channel Cl- Influx GABA_R->Cl_channel Opens Hyperpolarization Membrane Hyperpolarization Cl_channel->Hyperpolarization Inhibition Decreased Neuronal Excitability (Sedation) Hyperpolarization->Inhibition GABA GABA GABA->GABA_R Binds Drug This compound or Trichloroethanol Drug->GABA_R Positive Allosteric Modulation (Potentiates) LORR_Workflow start Start acclimate Acclimatize Animals (3-5 days) start->acclimate prep Prepare Drug Solutions (Multiple Doses) acclimate->prep group Group Animals (n=8-10 per dose) prep->group administer Administer Drug or Vehicle (e.g., IP injection) group->administer wait Wait (e.g., 15 min) administer->wait assess Assess Righting Reflex (Place on back for 30-60s) wait->assess record Record Outcome (LORR or No LORR) assess->record analyze Probit/Logistic Regression Analysis record->analyze end Determine ED₅₀ analyze->end

References

Safety Operating Guide

Proper Disposal of Chlorobutanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of chlorobutanol, a common preservative and bacteriostatic agent in laboratory and pharmaceutical settings. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.

Immediate Safety and Handling Precautions

This compound, while effective as a preservative, presents certain hazards. It is harmful if swallowed and can cause skin and eye irritation.[1] When heated to decomposition, it can emit toxic fumes, including hydrogen chloride, carbon monoxide, and carbon dioxide.[2][3] Therefore, proper personal protective equipment (PPE) is mandatory when handling this compound and its waste.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or chemical-resistant apron is required.

  • Respiratory Protection: In case of insufficient ventilation or when handling powders, use a NIOSH-approved respirator.[2][4]

Always work in a well-ventilated area, preferably within a fume hood, when handling this compound.[5][6] An eyewash station and safety shower should be readily accessible.[2]

This compound Waste Disposal Procedures

The primary principle for this compound disposal is to treat it as a hazardous waste and dispose of it in accordance with all federal, state, and local regulations.[7] Do not discharge this compound waste into the sewer system.[2]

Quantitative Disposal Guidance

The appropriate disposal method for this compound waste depends on its concentration and physical state. The following table summarizes recommended procedures.

Waste Stream CharacteristicsRecommended Disposal MethodRequired PPE
Dilute Aqueous Solutions (<1% w/v) Collect in a designated, labeled hazardous waste container for chemical waste. The container should be clearly marked "this compound Waste (Aqueous)."Standard PPE (Safety goggles, gloves, lab coat).
Concentrated Solutions (>1% w/v) or Pure this compound (Solid) Collect in a designated, labeled hazardous waste container. The container should be clearly marked "this compound Waste (Concentrated/Solid)." This waste stream must be sent for high-temperature incineration at a licensed hazardous waste facility.[2]Enhanced PPE (Chemical splash goggles, chemical-resistant gloves, lab coat, and consider respiratory protection if handling powder).
Contaminated Materials (e.g., gloves, wipes, weighing paper) Place in a sealed bag and dispose of in the designated solid hazardous waste container.Standard PPE.
Empty this compound Containers Triple-rinse with a suitable solvent (e.g., ethanol or water). The rinsate must be collected as hazardous waste. After rinsing, the container can be disposed of as non-hazardous waste, or recycled if permitted by your institution's policies.Standard PPE.

Experimental Protocol: Preparation of a 0.5% this compound Preservative Solution

This protocol details a common laboratory procedure that generates this compound waste.

Objective: To prepare a 100 mL of a 0.5% (w/v) this compound solution for use as a preservative in a biological sample buffer.

Materials:

  • This compound (solid)

  • Deionized water

  • Magnetic stirrer and stir bar

  • 100 mL volumetric flask

  • Weighing paper

  • Spatula

  • Analytical balance

  • Appropriate glassware

Procedure:

  • Preparation: Don all required PPE and perform the work in a chemical fume hood.

  • Weighing: Tare a piece of weighing paper on the analytical balance. Carefully weigh out 0.5 g of solid this compound.

  • Dissolving: Add the 0.5 g of this compound to the 100 mL volumetric flask.

  • Solubilization: Add approximately 80 mL of deionized water to the volumetric flask. Add the magnetic stir bar and place the flask on a magnetic stirrer. Stir until the this compound is completely dissolved. Gentle heating may be required to aid dissolution, but avoid boiling.

  • Final Volume: Once dissolved and cooled to room temperature, bring the solution to the final volume of 100 mL with deionized water.

  • Mixing: Cap the flask and invert several times to ensure the solution is homogenous.

  • Waste Collection:

    • Dispose of the weighing paper and any contaminated wipes in the solid hazardous waste container.

    • Rinse the spatula and any other contaminated reusable equipment with a small amount of solvent (e.g., ethanol) and collect the rinsate in the liquid hazardous waste container labeled "this compound Waste (Aqueous)."

This compound Disposal Workflow

The following diagram illustrates the logical steps for the proper management and disposal of this compound waste from generation to final disposition.

Chlorobutanol_Disposal_Workflow cluster_lab Laboratory Operations cluster_disposal Waste Management Facility A Waste Generation (e.g., expired solutions, contaminated materials) B Segregation (Separate solid, liquid, and contaminated PPE) A->B C Collection (Use designated, compatible waste containers) B->C D Labeling ('Hazardous Waste - this compound' and contents) C->D E Temporary Storage (In a designated, well-ventilated satellite accumulation area) D->E F Licensed Waste Hauler Pickup E->F Scheduled Pickup G Transportation to Treatment, Storage, and Disposal Facility (TSDF) F->G H Final Disposal (e.g., Incineration) G->H

Caption: Logical workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Chlorobutanol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with chlorobutanol. It outlines the necessary personal protective equipment (PPE), procedural steps for safe handling and disposal, and an emergency plan for spill management.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure.[1][2] this compound can be hazardous upon contact with skin or eyes, and if inhaled or ingested.[3][4] The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Recommendations
Hand Protection Chemical-impermeable glovesGloves must be inspected for integrity before use.[1] A regular replacement schedule should be established to ensure they are renewed before being permeated by the chemical.[5] For handling hazardous drugs, wearing two pairs of powder-free gloves is often recommended.[2][6]
Eye Protection Safety goggles with side-shieldsShould conform to EN 166 (EU) or NIOSH (US) standards.[1] In case of splash risk, a face shield may be necessary.
Body Protection Protective clothing / Laboratory coatA disposable gown made of low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs is recommended.[2] For significant exposure risk, fire/flame resistant and impervious clothing should be worn.[1]
Respiratory Protection Dust respirator / Full-face respiratorTo be used if ventilation is insufficient or exposure limits are exceeded.[1][3] Ensure the respirator is approved/certified.[4]
Foot Protection Closed-toe shoesSafety footwear should always be worn where chemicals are stored or used.[5] Anti-static footwear may also be required.[7]

Standard Handling and Storage Protocols

Handling:

  • Work in a well-ventilated area to avoid the formation and inhalation of dust, mists, or vapors.[1]

  • Avoid contact with skin and eyes.[1][8]

  • Use non-sparking tools and explosion-proof equipment, as this compound is a flammable liquid and vapor.[1][7]

  • Keep the substance away from heat and all sources of ignition.[3][8]

  • Ground all equipment containing the material to prevent fire caused by electrostatic discharge.[1][3]

  • Do not eat, drink, or smoke in areas where this compound is handled.[2][8]

Storage:

  • Store in a tightly closed, dry, and cool container in a well-ventilated place.[1][3] The recommended storage temperature is between +2°C and +8°C.[7]

  • Keep away from incompatible materials and foodstuff containers.[1]

  • Store in a designated area for flammable liquids.

Disposal Plan

The disposal of this compound and its contaminated materials must be handled with care to avoid environmental contamination.

  • Waste Classification : Chemical waste generators must determine if the discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for complete and accurate classification.[8]

  • Disposal Method : The material can be disposed of by sending it to a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]

  • Container Disposal : Empty containers may pose a fire risk. The residue should be evaporated under a fume hood before disposing of the container.[3]

  • Contamination Prevention : Do not allow the chemical to enter drains, surface water, or soil.[1][7][8]

This compound Spill Response Protocol

A quick response with a stocked chemical spill kit can minimize potential harm. The following workflow outlines the procedural steps for managing a this compound spill. For large spills (>500 ml) or spills involving highly toxic or reactive chemicals, evacuate the area and contact emergency services.[9][10]

Chlorobutanol_Spill_Workflow cluster_Initial_Response Step 1: Initial Response cluster_Containment Step 2: Spill Containment & Cleanup cluster_Final_Steps Step 3: Decontamination & Disposal spill Spill Occurs alert Alert Personnel & Evacuate Area spill->alert Immediately assess Assess Spill Size & Hazards (Consult SDS) alert->assess ppe Don Appropriate PPE assess->ppe ignite Remove Ignition Sources ppe->ignite contain Contain the Spill (Use absorbent dikes) ignite->contain absorb Absorb Material (Work from outside in) contain->absorb collect Collect Residue into Sealed Containers absorb->collect label_waste Label as Hazardous Waste collect->label_waste decontaminate Decontaminate Area & Equipment label_waste->decontaminate dispose Dispose of Waste via Licensed Contractor decontaminate->dispose

Caption: Workflow for handling a chemical spill of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.